molecular formula C27H56O9 B13710176 C11-PEG9-alcohol

C11-PEG9-alcohol

Katalognummer: B13710176
Molekulargewicht: 524.7 g/mol
InChI-Schlüssel: WJWPVYGUYQUQPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

C11-PEG9-alcohol is a useful research compound. Its molecular formula is C27H56O9 and its molecular weight is 524.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H56O9

Molekulargewicht

524.7 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C27H56O9/c1-2-3-4-5-6-7-8-9-10-12-29-14-16-31-18-20-33-22-24-35-26-27-36-25-23-34-21-19-32-17-15-30-13-11-28/h28H,2-27H2,1H3

InChI-Schlüssel

WJWPVYGUYQUQPF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to C11-PEG9-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C11-PEG9-alcohol is a non-ionic surfactant and versatile linker molecule increasingly utilized in biomedical research and drug development.[1][2][3] Its unique amphiphilic structure, comprising a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain of nine repeating ethylene oxide units terminating in a hydroxyl group, imparts properties that are highly valuable in bioconjugation, drug delivery systems, and surface modification of materials.[3][4] This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and visualizations of key experimental workflows.

Core Properties of this compound

The distinct properties of this compound arise from its dual-nature molecular architecture. The C11 alkyl chain provides a hydrophobic anchor, enabling interaction with lipid bilayers and other nonpolar surfaces, while the PEG9 chain confers hydrophilicity, enhancing aqueous solubility and biocompatibility. The terminal hydroxyl group serves as a reactive handle for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some physical properties, such as boiling point and density, are often reported for the broader class of C9-C11 alcohol ethoxylates and may vary slightly for the specific this compound molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C27H56O9
Molecular Weight 524.7 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water, DMSO, DCM, DMF
Purity ≥95%
Odor Alcoholic
Initial Boiling Point > 100 °C
Relative Density ~0.930 @ 25°C
Biological and Functional Properties

The biological and functional properties of this compound are summarized in Table 2. These properties are central to its applications in the biomedical field.

Table 2: Biological and Functional Properties of this compound

PropertyDescriptionReference(s)
Biocompatibility The PEG chain enhances biocompatibility and can reduce immunogenicity of conjugated molecules.
Amphiphilicity Possesses both hydrophobic (C11 chain) and hydrophilic (PEG9 chain) regions, enabling self-assembly and interaction with biological membranes.
Linker Functionality The terminal hydroxyl group allows for covalent attachment to other molecules after appropriate functionalization.
"Stealth" Properties When incorporated into nanoparticles or liposomes, the PEG chain can help evade the reticuloendothelial system, prolonging circulation time.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of a Heterobifunctional PEG Linker

The terminal hydroxyl group of this compound can be modified to introduce other reactive functionalities. The following is a representative protocol for the synthesis of an azide-terminated PEG linker, which can then be used in "click chemistry" bioconjugation reactions.

Materials:

  • This compound

  • Dichloromethane (CH2Cl2), anhydrous

  • Triethylamine (Et3N)

  • Mesyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Ethanol

  • Sodium sulfate (Na2SO4), anhydrous

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Mesylation:

    • Dissolve this compound (1 eq.) in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon).

    • Add triethylamine (1.33 eq.) to the solution.

    • Cool the mixture to -10 °C in an ice-salt bath.

    • Slowly add mesyl chloride (2.1 eq.) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Extract the aqueous phase three times with CH2Cl2.

    • Wash the combined organic phases three times with brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator to obtain the mesylated intermediate.

  • Azidation:

    • Dissolve the dried mesylated C11-PEG9 intermediate (1 eq.) in ethanol.

    • Add sodium azide (1.5 eq.) to the solution.

    • Reflux the mixture for 12 hours.

    • After cooling to room temperature, concentrate the solution using a rotary evaporator.

    • Dissolve the residue in CH2Cl2.

    • Dry the organic solution over anhydrous Na2SO4, filter, and concentrate to yield the final C11-PEG9-azide product.

Bioconjugation via NHS Ester Chemistry

A common application of PEG linkers is the conjugation to primary amines on proteins. This requires the activation of the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester. The following protocol details the conjugation of a PEG-NHS ester to a protein.

Materials:

  • C11-PEG9-NHS ester

  • Protein of interest

  • Phosphate-buffered saline (PBS), pH 7.2-8.0, amine-free

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., Tris-buffered saline)

  • Dialysis or gel filtration equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in amine-free PBS to a concentration of 1-10 mg/mL.

  • PEG-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the C11-PEG9-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved C11-PEG9-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to consume any unreacted NHS ester.

    • Purify the PEGylated protein from excess reagents and byproducts using dialysis or gel filtration.

Preparation of PEGylated Liposomes

This compound can be incorporated into liposomal formulations to create "stealth" liposomes for drug delivery. The hydrophobic C11 tail inserts into the lipid bilayer, while the hydrophilic PEG9 chain extends into the aqueous environment.

Materials:

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator

  • Extrusion device with polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification:

    • Remove any unencapsulated drug or other materials by dialysis or size exclusion chromatography.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound and its derivatives.

Synthesis_of_Heterobifunctional_PEG_Linker cluster_mesylation Step 1: Mesylation cluster_azidation Step 2: Azidation C11-PEG9-OH C11-PEG9-OH Dissolve_in_CH2Cl2 Dissolve in CH2Cl2 + Et3N C11-PEG9-OH->Dissolve_in_CH2Cl2 Cool_to_-10C Cool to -10°C Dissolve_in_CH2Cl2->Cool_to_-10C Add_MsCl Add MsCl Cool_to_-10C->Add_MsCl React_overnight React overnight at room temp Add_MsCl->React_overnight Quench_and_Extract Quench with H2O & Extract React_overnight->Quench_and_Extract Dry_and_Concentrate_M Dry & Concentrate Quench_and_Extract->Dry_and_Concentrate_M Mesylated_Intermediate Mesylated_Intermediate Dry_and_Concentrate_M->Mesylated_Intermediate Dissolve_in_EtOH Dissolve in Ethanol + NaN3 Mesylated_Intermediate->Dissolve_in_EtOH Reflux_12h Reflux for 12h Dissolve_in_EtOH->Reflux_12h C11-PEG9-N3 Concentrate_A Concentrate Reflux_12h->Concentrate_A C11-PEG9-N3 Dissolve_and_Dry Dissolve in CH2Cl2 & Dry Concentrate_A->Dissolve_and_Dry C11-PEG9-N3 Final_Product Final_Product Dissolve_and_Dry->Final_Product C11-PEG9-N3

Caption: Synthesis of a Heterobifunctional PEG Linker.

Bioconjugation_Workflow Start Start Prepare_Protein Prepare Protein Solution (1-10 mg/mL in PBS) Start->Prepare_Protein Prepare_PEG_NHS Prepare C11-PEG9-NHS (10 mg/mL in DMSO) Start->Prepare_PEG_NHS Mix Mix Protein and PEG-NHS Ester Prepare_Protein->Mix Prepare_PEG_NHS->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (add Tris buffer) Incubate->Quench Purify Purify Conjugate (Dialysis/Gel Filtration) Quench->Purify End End Purify->End

Caption: Bioconjugation Workflow via NHS Ester Chemistry.

Conclusion

This compound is a valuable and versatile molecule for researchers in the fields of drug delivery, bioconjugation, and materials science. Its well-defined amphiphilic structure provides a unique combination of hydrophobicity, hydrophilicity, and reactivity, enabling a wide range of applications. The experimental protocols and workflows detailed in this guide offer a practical starting point for the successful implementation of this compound in various research and development settings. As the demand for sophisticated drug delivery systems and bioconjugates continues to grow, the importance of well-characterized linker molecules like this compound is expected to increase significantly.

References

An In-Depth Technical Guide to C11-PEG9-alcohol: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Undecyloxy)-3,6,9,12,15,18,21,24-octaoxapentacosan-25-ol, commonly known as C11-PEG9-alcohol. This bifunctional molecule, featuring a hydrophobic 11-carbon aliphatic chain and a hydrophilic nonaethylene glycol (PEG9) moiety terminating in a hydroxyl group, is a valuable tool in bioconjugation and drug delivery systems. Its amphipathic nature allows for the enhancement of aqueous solubility of hydrophobic molecules and provides a reactive handle for further chemical modification.

Chemical Structure and Properties

This compound is characterized by an undecyl alkyl chain linked via an ether bond to a polyethylene glycol chain composed of nine ethylene glycol repeating units. The terminal hydroxyl group offers a site for derivatization.

Chemical Structure:

CH₃(CH₂)₁₀O(CH₂CH₂O)₉H

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

PropertyValue
CAS Number 35056-97-4[2][3]
Molecular Formula C₂₇H₅₆O₉
Molecular Weight 524.73 g/mol
Appearance Colorless to pale yellow oil or solid
Purity Typically ≥95% or ≥98%
Solubility Soluble in DMSO, DCM, DMF
Storage Recommended at -20°C for long-term stability

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alcohol in the presence of a strong base. For the synthesis of this compound, this translates to the coupling of an 11-carbon alkyl halide (e.g., 1-bromoundecane) with a large excess of nonaethylene glycol, which also serves as the solvent, in the presence of a base like sodium hydride.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

  • Nonaethylene glycol

  • 1-Bromoundecane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Nonaethylene glycol (e.g., 5 equivalents) is dissolved in anhydrous THF. To this solution, sodium hydride (1.2 equivalents) is added portion-wise at 0°C. The mixture is stirred at this temperature for 1-2 hours to allow for the formation of the alkoxide.

  • Alkylation: A solution of 1-bromoundecane (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C to decompose any unreacted sodium hydride.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is employed to isolate the desired this compound. The purification of PEGylated compounds can be challenging due to their tendency to streak on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. In the ¹H NMR spectrum, characteristic peaks for the undecyl chain's terminal methyl group, the methylene groups of the alkyl chain and the PEG backbone, and the terminal hydroxyl group would be expected. Specifically for PEG-containing molecules, the large signal from the repeating ethylene glycol units is a prominent feature.

Synthesis_of_C11_PEG9_alcohol cluster_reactants Reactants cluster_process Process cluster_product Product 1_bromoundecane 1-Bromoundecane (C11H23Br) williamson_ether_synthesis Williamson Ether Synthesis (SN2 Reaction) 1_bromoundecane->williamson_ether_synthesis nonaethylene_glycol Nonaethylene Glycol (HO(C2H4O)9H) nonaethylene_glycol->williamson_ether_synthesis NaH Sodium Hydride (NaH) NaH->williamson_ether_synthesis purification Purification (Column Chromatography) williamson_ether_synthesis->purification C11_PEG9_alcohol This compound (C27H56O9) purification->C11_PEG9_alcohol

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Applications in Drug Development

The unique amphipathic structure of this compound makes it a versatile tool in pharmaceutical sciences, primarily as a linker molecule.

Enhancing Solubility and Bioavailability

The hydrophilic PEG chain can significantly increase the aqueous solubility of hydrophobic drugs, which is a common challenge in drug development. By attaching a poorly soluble drug to this compound, the resulting conjugate often exhibits improved pharmacokinetic properties.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The terminal hydroxyl group of this compound can be readily functionalized to introduce other reactive groups (e.g., amines, carboxylic acids, maleimides, or click chemistry handles like azides or alkynes). This allows for the covalent attachment of the linker to biomolecules such as antibodies, peptides, or proteins.

In the context of ADCs, a PEG linker like C11-PEG9 can be used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The PEG component can enhance the stability and solubility of the ADC and reduce its immunogenicity.

Lipid Nanoparticle (LNP) Formulations

PEGylated lipids are crucial components of lipid nanoparticle formulations, which are used for the delivery of nucleic acid-based therapeutics like mRNA vaccines. While this compound itself is not a lipid, its structure is analogous to the hydrophilic portion of some PEGylated lipids. It can be conjugated to a lipid anchor (e.g., a dialkyl glycerol or ceramide) to form a PEGylated lipid. These molecules are incorporated into the LNP surface to provide a "stealth" layer that reduces clearance by the immune system and improves circulation time.

ADC_Workflow cluster_components Components cluster_conjugation Conjugation Process cluster_adc Final Product cluster_delivery Mechanism of Action Antibody Monoclonal Antibody (Targets Cancer Cell) Conjugation Bioconjugation Chemistry (e.g., Maleimide-Thiol) Antibody->Conjugation Linker Functionalized C11-PEG9 Linker Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Targeting ADC Targets and Binds to Cancer Cell ADC->Targeting Internalization Internalization into the Cancer Cell Targeting->Internalization Release Drug Release (e.g., Lysosomal Cleavage) Internalization->Release Apoptosis Cancer Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow for an Antibody-Drug Conjugate using a C11-PEG9 linker.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of C11-PEG9-alcohol

This compound, also known as undecyl nonaethylene glycol, is a non-ionic surfactant valued for its amphiphilic nature. It consists of a hydrophobic 11-carbon alkyl chain (C11) and a hydrophilic polyethylene glycol chain composed of nine ethylene glycol units (PEG9), terminating with a hydroxyl (-OH) group.[1][2][3] This structure allows it to be effective in a variety of applications, including as an emulsifier, dispersing agent, solubilizing agent, and wetting agent.[4][5]

The hydrophilic PEG chain enhances the water solubility of molecules it is attached to, a key feature in drug delivery systems. Furthermore, the terminal hydroxyl group provides a site for further chemical modification, enabling its use in bioconjugation and for the functionalization of nanoparticles and other materials.

Core Physical and Chemical Properties

The properties of this compound are determined by the interplay between its hydrophobic alkyl chain and its hydrophilic PEG tail. Quantitative data for this compound and a closely related compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Synonyms Undecyl nonaethylene glycol, C11E9, Polyoxyethylene (9) undecyl ether
CAS Number 34398-01-1 (for Polyethylene glycol monoundecyl ether)
Molecular Formula C₂₇H₅₆O₉
Molecular Weight 524.7 g/mol
Appearance Expected to be a liquid or paste at room temperature.
Solubility Soluble in water; also soluble in solvents like DMSO, DCM, DMF, Methanol, Ethanol.

Table 2: Surfactant Properties and Comparison with a Related Compound

PropertyValue (Compound)NoteSource
Critical Micelle Concentration (CMC) ~0.08 mM (for C12-PEG9-alcohol)The CMC for this compound is expected to be in a similar range. CMC is the concentration at which surfactant monomers begin to form micelles.
Aggregation Number 110 (for C12-PEG9-alcohol)This is the average number of surfactant molecules in a single micelle.
Micellar Average Molecular Weight 64,000 g/mol (for C12-PEG9-alcohol)The average molecular weight of the micelles formed in solution.

Visualization of Key Processes

Micelle Formation Process

The diagram below illustrates the fundamental behavior of this compound in an aqueous solution. Below the Critical Micelle Concentration (CMC), the molecules exist primarily as individual monomers. As the concentration increases to and surpasses the CMC, these monomers self-assemble into spherical structures known as micelles, with their hydrophobic tails forming the core and hydrophilic heads facing the aqueous environment.

Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC Monomer1 Monomer Monomer2 Monomer Concentration Increase Surfactant Concentration Monomer3 Monomer Micelle Micelle (Hydrophobic Core) Concentration->Micelle Self-Assembly

Conceptual diagram of micelle formation.
Application in Drug Delivery

Non-ionic surfactant micelles are commonly explored as nanocarriers for delivering hydrophobic drugs. The hydrophobic core of the micelle can encapsulate poorly water-soluble drug molecules, while the hydrophilic shell provides a stable interface with the aqueous environment of the bloodstream, enhancing the drug's solubility and bioavailability.

Drug_Delivery cluster_process Encapsulation Process Drug Hydrophobic Drug Drug_plus_Surfactant Drug + Surfactant in Aqueous Solution Drug->Drug_plus_Surfactant Surfactant This compound Monomers Surfactant->Drug_plus_Surfactant Micelle_Formation Self-Assembled Micelle with Encapsulated Drug Drug_plus_Surfactant->Micelle_Formation [Concentration > CMC] Result Improved Solubility Enhanced Bioavailability Targeted Delivery Potential Micelle_Formation->Result Leads to

Workflow for hydrophobic drug encapsulation.

Experimental Protocols

Accurate characterization of a surfactant's properties is critical for its effective application. Below are detailed protocols for determining two key parameters: Critical Micelle Concentration and Aqueous Solubility.

Determination of Critical Micelle Concentration (CMC) by Surface Tension

This is a classic and widely used method for determining the CMC of surfactants. It relies on the principle that as surfactant concentration increases, monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, monomers begin forming micelles in the bulk solution, and the surface tension remains relatively constant.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).

  • Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should bracket the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (employing methods like the Du Noüy ring or Wilhelmy plate). Ensure temperature is constant throughout the experiment.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination: The resulting plot will typically show two linear regions. The CMC is the concentration at the intersection of the two lines, which corresponds to a distinct inflection point where the surface tension stops decreasing significantly.

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare concentrated stock solution of This compound B Perform serial dilutions in deionized water A->B C Measure surface tension of each dilution using a tensiometer B->C Prepared Samples D Plot Surface Tension vs. log(Concentration) C->D Surface Tension Data E Identify inflection point (intersection of two linear fits) D->E F Determine CMC E->F

Workflow for CMC determination via tensiometry.
Determination of Aqueous Solubility

Assessing the solubility of a surfactant is fundamental to its application in aqueous formulations. A common method is the equilibrium solubility method.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved surfactant from the saturated solution. This is typically achieved by centrifugation at high speed to pellet the excess material.

  • Quantification: Carefully extract a known volume of the clear supernatant. Determine the concentration of the dissolved this compound using a suitable analytical technique. For non-ionic surfactants without a strong chromophore, techniques like High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used.

  • Solubility Calculation: The measured concentration represents the equilibrium solubility of the surfactant at that specific temperature.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. C11-PEG9-alcohol has emerged as a critical tool in this field, not as a direct conjugating agent, but as a versatile precursor linker. Its unique structure, featuring a hydrophobic 11-carbon aliphatic chain, a hydrophilic 9-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, provides a foundational element for a multitude of bioconjugation strategies. This technical guide delves into the core mechanisms by which the seemingly inert terminal hydroxyl group of this compound is activated and subsequently employed to form stable covalent bonds with biomolecules, thereby enhancing their therapeutic and diagnostic potential.

The Inherent Nature of this compound: A Handle for Activation

The this compound molecule, in its native state, does not possess a functional group that readily reacts with common sites on biomolecules such as amines or thiols. Instead, its terminal hydroxyl group (-OH) serves as a strategic "handle" that can be chemically modified into a variety of reactive moieties. This initial activation step is the cornerstone of its mechanism of action in bioconjugation. The choice of activation chemistry dictates the subsequent conjugation strategy and the specific amino acid residues targeted on a protein or other biomolecule.

The dual hydrophobic and hydrophilic nature of the C11-PEG9 backbone offers significant advantages. The C11 alkyl chain can facilitate interactions with hydrophobic surfaces or lipid membranes, while the PEG9 chain enhances aqueous solubility and can reduce the immunogenicity of the conjugated biomolecule.

Pathways of Activation and Conjugation: A Multi-Faceted Approach

The conversion of the terminal hydroxyl group of this compound into a reactive functional group can be achieved through several well-established chemical pathways. This guide will focus on three primary mechanisms:

  • Pathway 1: Oxidation to a Carboxylic Acid for Amine Coupling

  • Pathway 2: Conversion to an Amine for Carboxyl Coupling

  • Pathway 3: Oxidation to an Aldehyde for Reductive Amination

Pathway 1: Oxidation to Carboxylic Acid and Subsequent Amine Coupling

A robust method for activating this compound involves the oxidation of its terminal hydroxyl group to a carboxylic acid (-COOH). This transformation creates a versatile intermediate, C11-PEG9-acid, which can then be readily coupled to primary amines (e.g., the ε-amino group of lysine residues) on proteins.

Mechanism of Action:

  • Oxidation: The primary alcohol is oxidized to a carboxylic acid. Common methods include the use of strong oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) or milder, more selective methods such as TEMPO-catalyzed oxidation. The TEMPO-based system is often preferred for its compatibility with sensitive functional groups.

  • Activation: The resulting carboxylic acid is then activated to form a more reactive intermediate that is susceptible to nucleophilic attack by primary amines. This is typically achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: The O-acylisourea intermediate readily reacts with NHS to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for efficient conjugation.

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the biomolecule, resulting in the formation of a stable amide bond and the release of NHS.

Signaling Pathway Diagram:

G C11_PEG9_OH This compound C11_PEG9_COOH C11-PEG9-carboxylic acid C11_PEG9_OH->C11_PEG9_COOH Oxidation Oxidizing_Agent Oxidizing Agent (e.g., TEMPO/NaOCl) Oxidizing_Agent->C11_PEG9_COOH NHS_Ester C11-PEG9-NHS Ester C11_PEG9_COOH->NHS_Ester Activation EDC_NHS EDC, NHS EDC_NHS->NHS_Ester Conjugate C11-PEG9-Protein Conjugate (Amide Bond) NHS_Ester->Conjugate Amine Coupling Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate

Figure 1. Oxidation and Amine Coupling Pathway.
Pathway 2: Conversion to an Amine for Carboxyl Coupling

An alternative strategy involves converting the terminal hydroxyl group into a primary amine (-NH₂). This C11-PEG9-amine can then be conjugated to carboxyl groups (e.g., on aspartic acid or glutamic acid residues) on a biomolecule, again typically using EDC/NHS chemistry.

Mechanism of Action:

  • Tosylation: The hydroxyl group is first converted into a good leaving group. A common method is to react the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. This reaction preserves the stereochemistry of the carbon atom.

  • Azidation: The tosylate is then displaced by an azide nucleophile (N₃⁻), typically from sodium azide (NaN₃), through an SN2 reaction. This yields C11-PEG9-azide.

  • Reduction: The azide group is subsequently reduced to a primary amine. The Staudinger reaction, which uses a phosphine such as triphenylphosphine (PPh₃) followed by hydrolysis, is a mild and efficient method for this transformation.[1]

  • Carbodiimide Coupling: The resulting C11-PEG9-amine is then coupled to a carboxyl group on the target biomolecule using EDC and NHS, forming a stable amide bond.

Signaling Pathway Diagram:

G C11_PEG9_OH This compound C11_PEG9_OTs C11-PEG9-tosylate C11_PEG9_OH->C11_PEG9_OTs Tosylation TsCl Tosyl Chloride TsCl->C11_PEG9_OTs C11_PEG9_N3 C11-PEG9-azide C11_PEG9_OTs->C11_PEG9_N3 Azidation (SN2) NaN3 Sodium Azide NaN3->C11_PEG9_N3 C11_PEG9_NH2 C11-PEG9-amine C11_PEG9_N3->C11_PEG9_NH2 Reduction Reducing_Agent Reducing Agent (e.g., PPh₃, H₂O) Reducing_Agent->C11_PEG9_NH2 Conjugate C11-PEG9-Protein Conjugate (Amide Bond) C11_PEG9_NH2->Conjugate Carboxyl Coupling Protein_COOH Protein-COOH Protein_COOH->Conjugate EDC_NHS EDC, NHS EDC_NHS->Conjugate

Figure 2. Amine Conversion and Carboxyl Coupling Pathway.
Pathway 3: Oxidation to an Aldehyde for Reductive Amination

The terminal alcohol can also be oxidized to an aldehyde (-CHO), which provides a reactive carbonyl group for conjugation via reductive amination. This method is highly specific for primary amines and results in a stable secondary amine linkage.

Mechanism of Action:

  • Oxidation to Aldehyde: The primary alcohol is oxidized to an aldehyde. It is crucial to use a mild oxidizing agent that does not over-oxidize the aldehyde to a carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose.

  • Schiff Base Formation: The C11-PEG9-aldehyde reacts with a primary amine on a biomolecule (e.g., the N-terminus or a lysine residue) under mildly acidic conditions to form an unstable imine intermediate, also known as a Schiff base.

  • Reduction: The imine is then selectively reduced to a stable secondary amine using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this step because it is selective for the imine over the aldehyde, minimizing side reactions.[2] More recently, other reducing agents like 2-picoline borane have been used as less toxic alternatives.[3]

Signaling Pathway Diagram:

G C11_PEG9_OH This compound C11_PEG9_CHO C11-PEG9-aldehyde C11_PEG9_OH->C11_PEG9_CHO Oxidation Mild_Oxidant Mild Oxidizing Agent (e.g., PCC, DMP) Mild_Oxidant->C11_PEG9_CHO Schiff_Base Schiff Base Intermediate C11_PEG9_CHO->Schiff_Base Protein_NH2 Protein-NH₂ Protein_NH2->Schiff_Base Conjugate C11-PEG9-Protein Conjugate (Secondary Amine) Schiff_Base->Conjugate Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Conjugate

Figure 3. Aldehyde Formation and Reductive Amination Pathway.

Quantitative Data and Performance Metrics

The efficiency and outcome of bioconjugation reactions are highly dependent on the chosen pathway, reaction conditions, and the properties of the biomolecule. The following tables provide a comparative summary of quantitative data related to PEG linker length and bioconjugation efficiency.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.20.73
PEG8~4.50.53
PEG12~3.10.36

Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Comparative Conjugation Efficiency and Product Purity

ParameterHomobifunctional Linker (e.g., activated HO-PEG-OH)Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Typical Yield of Desired Conjugate 10-30%50-80%
Purity (before purification) Low (significant side products)High
Reaction Control Low (one-pot, potential for polymerization)High (sequential, controlled addition)
Purification Effort HighModerate

This table provides a general comparison; this compound, once activated, would fall into the category of a heterobifunctional linker if the other end (the C11 chain) is intended for a different interaction (e.g., with a surface).

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the key activation and conjugation steps. Researchers should optimize these protocols for their specific this compound derivative and biomolecule of interest.

Protocol for Oxidation of this compound to Carboxylic Acid (TEMPO-mediated)
  • Dissolution: Dissolve this compound in a suitable solvent system (e.g., a mixture of acetone and water).

  • Catalyst Addition: Add catalytic amounts of TEMPO and sodium bromide.

  • Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of sodium hypochlorite (bleach), maintaining the pH between 9 and 10 by the addition of a dilute base (e.g., 0.5 M NaOH).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of ethanol.

  • Purification: Acidify the mixture to pH ~2-3 with dilute HCl and extract the C11-PEG9-acid with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol for Activation of C11-PEG9-acid with EDC/NHS and Protein Conjugation
  • Dissolution: Dissolve the C11-PEG9-acid in an appropriate buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0 (Activation Buffer).

  • Activation: Add a molar excess of EDC and NHS (or Sulfo-NHS) to the C11-PEG9-acid solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Protein Preparation: Dissolve the protein to be conjugated in a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (Coupling Buffer).

  • Conjugation: Add the activated C11-PEG9-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 10-50 mM.

  • Purification: Remove the excess PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Experimental Workflow Diagram:

G cluster_activation Activation of C11-PEG9-acid cluster_conjugation Protein Conjugation Dissolve_PEG Dissolve C11-PEG9-acid in Activation Buffer Add_EDC_NHS Add EDC and NHS Dissolve_PEG->Add_EDC_NHS Incubate_Activation Incubate 15-30 min at RT Add_EDC_NHS->Incubate_Activation Mix Add Activated PEG to Protein Solution Incubate_Activation->Mix Prepare_Protein Prepare Protein in Coupling Buffer Prepare_Protein->Mix Incubate_Conjugation Incubate 2h at RT or overnight at 4°C Mix->Incubate_Conjugation Quench Quench Reaction Incubate_Conjugation->Quench Purify Purify Conjugate (SEC/Dialysis) Quench->Purify

Figure 4. Workflow for EDC/NHS-mediated Protein Conjugation.
Protocol for Reductive Amination of a Protein with C11-PEG9-aldehyde

  • Protein and Linker Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 100 mM MES or HEPES, pH 6.0-7.0). Dissolve the C11-PEG9-aldehyde in the same buffer.

  • Schiff Base Formation: Add a molar excess of the C11-PEG9-aldehyde solution to the protein solution. Incubate for 1-2 hours at room temperature to allow for the formation of the Schiff base.

  • Reduction: Prepare a fresh solution of the reducing agent (e.g., sodium cyanoborohydride) in the reaction buffer. Add the reducing agent to the reaction mixture.

  • Incubation: Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting PEGylated protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Conclusion

This compound stands as a testament to the elegance and versatility of modern bioconjugation chemistry. While its terminal hydroxyl group is not directly reactive, it provides a crucial starting point for a variety of activation chemistries. By leveraging well-understood reaction mechanisms such as oxidation, conversion to amines, and subsequent carbodiimide or reductive amination chemistries, researchers can effectively tether this linker to biomolecules. The choice of the activation pathway is a critical decision that influences reaction specificity, efficiency, and the stability of the final conjugate. A thorough understanding of these mechanisms, coupled with careful optimization of experimental protocols, will empower scientists and drug developers to fully harness the potential of this compound in creating next-generation bioconjugates with enhanced therapeutic and diagnostic properties.

References

The Hydrophilic Nature of C11-PEG9-Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of C11-PEG9-alcohol, a non-ionic surfactant critical in various scientific applications, including drug delivery systems, bioconjugation, and surface modification. This document outlines the core principles of its amphiphilic character, presents quantitative measures of hydrophilicity, and details the experimental protocols for their determination.

Core Concepts of Hydrophilicity

This compound, also known as undecyl-nonaethylene glycol, is an amphiphilic molecule. Its structure consists of two distinct regions: a hydrophobic (lipophilic) tail and a hydrophilic head.

  • Lipophilic Tail: A C11 alkyl chain (undecyl group) that is repelled by water and preferentially interacts with nonpolar substances like oils and lipids.

  • Hydrophilic Head: A chain of nine ethylene glycol units (PEG9) terminated with a hydroxyl (-OH) group. This portion is water-soluble due to the ability of the ether oxygens and the terminal hydroxyl group to form hydrogen bonds with water molecules.

This dual nature dictates its behavior at interfaces (e.g., oil-water, air-water) and its ability to self-assemble in aqueous solutions, forming structures like micelles. The balance between these two opposing characteristics is quantified by several key parameters.

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a surfactant like this compound is not just a qualitative descriptor but can be measured and expressed through several key metrics. These include the Hydrophilic-Lipophilic Balance (HLB), the Critical Micelle Concentration (CMC), and Contact Angle.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A low HLB value signifies a more lipophilic molecule, while a high HLB value indicates a more hydrophilic molecule. For non-ionic surfactants with a polyoxyethylene chain, the HLB can be calculated using Griffin's method.

Table 1: Calculated and Comparative HLB Values

CompoundLipophilic GroupHydrophilic GroupMolecular Weight ( g/mol )Calculated HLB (Griffin's Method)Predicted Application
This compound C11H23--(OCH2CH2)9OH524.75~13.3O/W Emulsifier, Detergent
C12-PEG8-alcoholC12H25--(OCH2CH2)8OH538.79~12.8O/W Emulsifier, Detergent
C10-PEG6-alcoholC10H21--(OCH2CH2)6OH422.61~12.5O/W Emulsifier, Wetting Agent

Note: The HLB for this compound is calculated based on its molecular formula C27H56O9. The applications are predicted based on the established correlation between HLB values and surfactant function.

Critical Micelle Concentration (CMC)

The CMC is the specific concentration of a surfactant in an aqueous solution above which aggregates, known as micelles, begin to form. At concentrations below the CMC, the surfactant molecules exist primarily as monomers. The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value indicates that less surfactant is needed to saturate interfaces and form micelles. The CMC is temperature-dependent and can be influenced by the presence of electrolytes.[1]

Table 2: Comparative Critical Micelle Concentration (CMC) Data for Alcohol Ethoxylates at 25°C

SurfactantCMC (mM)Method
This compound (Estimated) 0.05 - 0.1(Estimation based on trends)
FAE-C10E60.8446Surface Tension
FAE-C12-14E110.0409Surface Tension
C10EO8 (Octaethyleneglycol mono n-decyl ether)Not specified, but synergistic effects noted in mixturesSurface Tension

Data for FAE (Fatty Alcohol Ethoxylate) compounds are sourced from a study on commercial surfactants and provide a reference for the expected CMC range of this compound.[1]

Contact Angle

Contact angle is a measure of the ability of a liquid to spread over a solid surface, which is directly related to the wetting properties of the surfactant. A lower contact angle (typically < 90°) indicates better wetting. For a surfactant solution, the contact angle on a hydrophobic surface will decrease as the surfactant concentration increases, up to the CMC.

Table 3: Comparative Contact Angle Data for Alcohol Ethoxylates

Surfactant SolutionSubstrateContact Angle (°)Observation
This compound (Expected) Paraffin/Polypropylene< 40°Good wetting properties expected.
C10EOn on PolypropylenePolypropyleneIncreases with n (number of EO units)The final contact angle increases as the PEG chain length increases.
WaterParaffin Film~108°Poor wetting.

The contact angle for this compound is an expected value based on general trends observed for polyoxyethylene alkyl ethers, where increased ethylene oxide chain length can sometimes lead to a slight increase in the final contact angle on certain surfaces.

Experimental Protocols

Accurate characterization of this compound's hydrophilicity requires precise experimental procedures. Below are detailed protocols for the key analytical methods.

Calculation of HLB using Griffin's Method

Methodology: For non-ionic alcohol ethoxylates, Griffin's method provides a straightforward calculation of the HLB value.

  • Determine the Molecular Weight (MW) of the Hydrophilic Portion:

    • The hydrophilic part is the PEG9-alcohol chain: -(OCH₂CH₂)₉OH.

    • The molecular weight of an ethylene oxide (EO) unit (OCH₂CH₂) is approximately 44.05 g/mol .

    • The molecular weight of the terminal hydroxyl group (-OH) is approximately 17.01 g/mol .

    • MW_hydrophilic = (9 * 44.05) + 17.01 = 413.46 g/mol .

  • Determine the Total Molecular Weight of the Molecule:

    • The molecular formula for this compound is C₂₇H₅₆O₉.

    • The total molecular weight is approximately 524.75 g/mol .

  • Calculate the Weight Percentage of the Hydrophilic Portion (E):

    • E = (MW_hydrophilic / MW_total) * 100

    • E = (413.46 / 524.75) * 100 ≈ 78.8%

  • Calculate the HLB Value:

    • HLB = E / 5

    • HLB = 78.8 / 5 ≈ 15.8 (Note: A more common formula HLB = 20 * (Mh/M) gives HLB = 20 * (413.46/524.75) = 15.76. The E/5 formula is an approximation where E is the weight percent of the entire oxyethylene chain.)

Determination of CMC by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials:

  • Du Noüy Ring Tensiometer

  • High-purity water

  • This compound

  • Precision balance and volumetric flasks

  • Magnetic stirrer

Protocol:

  • Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water. Create a series of dilutions from the stock solution to cover a concentration range expected to bracket the CMC (e.g., from 0.001 mM to 10 mM).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measurement:

    • Begin with the most dilute solution. Pour it into the sample vessel.

    • Immerse the platinum-iridium ring into the solution.

    • Measure the force required to pull the ring from the liquid surface, which is converted to surface tension (mN/m).

    • Clean and dry the ring and vessel thoroughly between each measurement.

    • Repeat the measurement for each dilution, moving from lowest to highest concentration.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will show two distinct linear regions.

    • Perform a linear regression on the data points in both regions.

    • The concentration at the intersection of these two lines is the CMC.

Measurement of Contact Angle by Sessile Drop Method

Principle: This method involves depositing a droplet of the surfactant solution onto a solid substrate and measuring the angle formed between the liquid-solid interface and the liquid-vapor interface.

Materials:

  • Contact Angle Goniometer with a high-resolution camera and light source.

  • Syringe with a fine needle for droplet deposition.

  • Substrate (e.g., paraffin film, polypropylene, or other relevant material).

  • Surfactant solutions of known concentrations.

Protocol:

  • Substrate Preparation: Ensure the substrate surface is clean, dry, and uniform. Place it on the goniometer stage.

  • Solution Loading: Prepare a solution of this compound at the desired concentration and load it into the syringe.

  • Droplet Deposition: Carefully dispense a single, small droplet (typically 2-5 µL) of the solution onto the substrate surface.

  • Image Capture: Immediately after deposition, capture a high-resolution image or video of the droplet profile.

  • Angle Measurement: Use the goniometer's software to analyze the captured image. The software fits a mathematical model (e.g., Young-Laplace) to the droplet shape and calculates the angle at the three-phase (solid-liquid-gas) contact point.

  • Replication: Repeat the measurement at multiple locations on the substrate and with fresh droplets to ensure reproducibility and obtain an average value.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the hydrophilicity of this compound.

Structural Basis of Amphiphilicity in this compound cluster_molecule This compound Molecule cluster_lipophilic Lipophilic (Hydrophobic) Region cluster_hydrophilic Hydrophilic Region struct C11H23-(OCH2CH2)9-OH lipophilic_tail C11 Alkyl Chain struct->lipophilic_tail contributes to hydrophilic_head PEG9 Chain + Terminal -OH struct->hydrophilic_head contributes to lipophilic_prop Interacts with nonpolar media (oils, lipids) lipophilic_tail->lipophilic_prop hydrophilic_prop Forms H-bonds with water hydrophilic_head->hydrophilic_prop

Caption: Structure-function relationship of this compound.

Experimental Workflow for Hydrophilicity Characterization cluster_cmc CMC Determination cluster_ca Contact Angle Measurement prep Prepare Surfactant Solutions (Concentration Series) st_measure Measure Surface Tension (Tensiometer) prep->st_measure ca_measure Deposit Droplet on Substrate (Goniometer) prep->ca_measure st_plot Plot Surface Tension vs. log(Concentration) st_measure->st_plot cmc_result Determine CMC (Intersection of two lines) st_plot->cmc_result ca_analyze Analyze Droplet Image ca_measure->ca_analyze ca_result Determine Contact Angle ca_analyze->ca_result

Caption: Workflow for characterizing surfactant hydrophilicity.

Micelle Formation Process start Low Surfactant Concentration (< CMC) monomers Surfactant molecules exist as monomers in bulk and at interface start->monomers increase_c Increase Concentration monomers->increase_c cmc_point At Critical Micelle Concentration (CMC) increase_c->cmc_point micelles Monomers self-assemble into micelles cmc_point->micelles above_cmc Above CMC micelles->above_cmc equilibrium Equilibrium between monomers and a stable number of micelles above_cmc->equilibrium

Caption: Logical flow of micelle formation.

References

An In-depth Technical Guide to C11-PEG9-alcohol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C11-PEG9-alcohol, a bifunctional linker molecule increasingly utilized in biomedical research and drug development. This document details its physicochemical properties, provides a representative synthesis protocol, and outlines its key applications with detailed experimental methodologies.

Core Properties of this compound

This compound is a molecule featuring a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain composed of nine ethylene glycol units, terminating in a hydroxyl group. This amphipathic nature makes it an effective linker for a variety of bioconjugation and drug delivery applications.

A summary of its key quantitative data is presented in the table below.

PropertyValue
CAS Number 35056-97-4
Molecular Weight 524.73 g/mol
Molecular Formula C₂₇H₅₆O₉
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Synthesis of this compound

A representative method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the coupling of an alkyl halide with an alcohol in the presence of a strong base.

Representative Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1-bromoundecane and nonaethylene glycol.

Materials:

  • 1-bromoundecane

  • Nonaethylene glycol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Deprotonation of Nonaethylene Glycol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nonaethylene glycol (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Ether Formation: To the solution of the deprotonated nonaethylene glycol, add 1-bromoundecane (1 equivalent) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add diethyl ether and water to the mixture and transfer to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification 1_bromoundecane 1-Bromoundecane ether_formation Williamson Ether Synthesis 1_bromoundecane->ether_formation nonaethylene_glycol Nonaethylene Glycol deprotonation Deprotonation of Nonaethylene Glycol nonaethylene_glycol->deprotonation NaH Sodium Hydride (Base) NaH->deprotonation THF Anhydrous THF (Solvent) THF->deprotonation deprotonation->ether_formation Alkoxide formation quench Quenching with NH4Cl ether_formation->quench extraction Extraction with Diethyl Ether quench->extraction purification Silica Gel Chromatography extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound via Williamson ether synthesis.

Applications and Experimental Protocols

This compound serves as a versatile linker in various biomedical applications due to its unique properties. The terminal hydroxyl group can be further functionalized to introduce a range of reactive groups for conjugation to biomolecules or surfaces.

Bioconjugation

The hydroxyl group of this compound can be activated to react with functional groups on biomolecules, such as the amine groups of lysine residues in proteins. This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic proteins.

Experimental Protocol: Activation of this compound and Conjugation to a Protein

This protocol describes a two-step process: the activation of the terminal hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to a protein.

Part 1: Activation of this compound

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Precipitate the activated C11-PEG9-NHS ester by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Part 2: Conjugation to a Protein

Materials:

  • Activated C11-PEG9-NHS ester

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.

  • Dissolve the activated C11-PEG9-NHS ester in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. The molar ratio of activated PEG to protein should be optimized (a starting point of 10:1 to 50:1 is common).

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.

  • Purify the PEGylated protein conjugate using size-exclusion chromatography to remove unreacted PEG and other small molecules.

G Bioconjugation Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Purification C11_PEG9_OH This compound Activation Activation to NHS Ester C11_PEG9_OH->Activation DSC_TEA DSC, TEA in DCM DSC_TEA->Activation Activated_PEG Activated C11-PEG9-NHS Activation->Activated_PEG Conjugation PEGylation Reaction Activated_PEG->Conjugation Protein Protein Solution (pH 7.4) Protein->Conjugation Quenching Quenching with Tris-HCl Conjugation->Quenching SEC Size-Exclusion Chromatography Quenching->SEC PEGylated_Protein PEGylated Protein SEC->PEGylated_Protein

Caption: Workflow for the activation of this compound and subsequent protein conjugation.

Drug Delivery

The amphipathic nature of this compound makes it a valuable component in drug delivery systems, such as liposomes and micelles. The hydrophobic C11 tail can be incorporated into the lipid bilayer of a liposome, while the hydrophilic PEG chain provides a steric barrier, reducing clearance by the reticuloendothelial system and prolonging circulation time.

Experimental Protocol: Preparation of PEGylated Liposomes

This protocol describes the preparation of PEGylated liposomes using the thin-film hydration method.

Materials:

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound (or a derivatized form for covalent attachment if desired)

  • Drug to be encapsulated

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.

  • Size Reduction: Subject the resulting multilamellar vesicles to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

  • Purification: Remove the unencapsulated drug by dialysis or size-exclusion chromatography.

G PEGylated Liposome Preparation Workflow cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing cluster_purification Purification Lipids Phospholipids, Cholesterol, this compound Dissolution Dissolve Lipids Lipids->Dissolution Solvent Chloroform/Methanol Solvent->Dissolution Evaporation Rotary Evaporation Dissolution->Evaporation Hydration Hydration of Lipid Film Evaporation->Hydration Thin Lipid Film Hydration_Buffer Hydration Buffer + Drug Hydration_Buffer->Hydration Extrusion Extrusion (e.g., 100 nm) Hydration->Extrusion Purification_Step Dialysis or SEC Extrusion->Purification_Step PEGylated_Liposomes Drug-loaded PEGylated Liposomes Purification_Step->PEGylated_Liposomes

Caption: Workflow for the preparation of drug-loaded PEGylated liposomes.

Surface Modification

The hydrophobic alkyl chain of this compound can be used to anchor the molecule to hydrophobic surfaces, such as nanoparticles or cell membranes. The hydrophilic PEG chain then extends into the aqueous environment, providing a stealth coating that can reduce non-specific protein adsorption and improve biocompatibility. The terminal hydroxyl group can be further functionalized for the attachment of targeting ligands.

This guide provides a foundational understanding of this compound and its applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.

solubility of C11-PEG9-alcohol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of C11-PEG9-Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a non-ionic surfactant of significant interest in various scientific and pharmaceutical applications. Given the scarcity of specific quantitative solubility data in publicly available literature, this guide establishes a qualitative solubility profile based on the well-understood properties of its constituent chemical moieties: an 11-carbon aliphatic chain and a nonaethylene glycol (PEG9) chain. Furthermore, this guide details established experimental protocols for the determination of non-ionic surfactant solubility, empowering researchers to ascertain precise solubility parameters for their specific applications.

Introduction to this compound

This compound, with the chemical name 2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[1], is an amphiphilic molecule. Its structure consists of a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain composed of nine ethylene glycol units. This dual nature classifies it as a non-ionic surfactant and is the primary determinant of its solubility behavior. The hydrophilic PEG chain is known to enhance the water solubility of compounds[2][3][4][5]. The terminal hydroxyl group on the PEG chain also allows for further chemical modification. Understanding the solubility of this compound is crucial for its application in areas such as drug delivery, bioconjugation, and surface modification.

Qualitative Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." The hydrophilic PEG moiety will interact favorably with polar solvents, while the hydrophobic alkyl chain will have a greater affinity for non-polar solvents.

  • Polar Solvents: Due to the presence of the PEG9 chain, this compound is expected to be soluble in water and other polar organic solvents. Polyethylene glycols, in general, are soluble in water, as well as in many organic solvents such as ethanol, methanol, acetone, acetonitrile, and dichloromethane. The solubility of PEGs in water tends to decrease as the molecular weight of the polymer increases.

  • Non-Polar Solvents: The 11-carbon aliphatic chain is structurally related to 1-undecanol. 1-undecanol is a fatty alcohol that is practically insoluble or not miscible in water. However, it is soluble in various organic solvents, including alcohol, ether, chloroform, and ethyl acetate. Therefore, the C11 chain in this compound will contribute to its solubility in less polar organic solvents.

Based on these characteristics, a predicted qualitative solubility profile for this compound is presented in Table 1.

Data Presentation: Predicted Qualitative Solubility of this compound

SolventTypePredicted SolubilityRemarks
WaterPolar ProticSolubleThe hydrophilic PEG9 chain is expected to drive solubility.
EthanolPolar ProticSolubleSoluble due to the polar nature of ethanol and its ability to hydrogen bond with the PEG chain.
MethanolPolar ProticSolubleSimilar to ethanol, methanol is a polar protic solvent that should readily dissolve this compound.
AcetonePolar AproticSolublePolyethylene glycols are generally soluble in acetone.
AcetonitrilePolar AproticSolublePEGs are known to be soluble in acetonitrile.
Dichloromethane (DCM)Polar AproticSolubleThe polarity of DCM and its ability to interact with the PEG chain suggest good solubility. PEGs are generally soluble in DCM.
ChloroformPolar AproticSolubleSimilar to DCM, chloroform is a good solvent for many PEGylated molecules.
TolueneNon-polarSolubleToluene is a non-polar aromatic solvent that can interact with the C11 alkyl chain, and PEGs are also known to be soluble in toluene.
Diethyl EtherNon-polarPartially SolubleWhile the C11 chain has an affinity for ether, high molecular weight PEGs can have limited solubility in ether.
HexaneNon-polarInsolubleAs an aliphatic hydrocarbon, hexane is a very non-polar solvent and is unlikely to solubilize the polar PEG9 chain. PEGs are generally insoluble in hexane.
Ethyl AcetateModerately PolarSoluble1-undecanol is soluble in ethyl acetate, and the PEG chain should also interact favorably with this solvent.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods for non-ionic surfactants are recommended.

Method 1: Relative Solubility Number (RSN)

The Relative Solubility Number (RSN) is a practical method to assess the hydrophilic-lipophilic balance of a surfactant. A higher RSN value indicates greater water solubility.

Principle: This method is based on the titration of a surfactant solution in a non-polar/moderately polar solvent system with water until the solution becomes turbid. The volume of water required to induce turbidity is the RSN.

Protocol:

  • Solution Preparation: Dissolve a known mass (e.g., 1 g) of this compound in a fixed volume (e.g., 30 mL) of a solvent mixture. A common mixture is dioxane/toluene (96:4 vol%) or toluene/ethylene glycol dimethyl ether.

  • Titration: Titrate the surfactant solution with deionized water, stirring continuously.

  • Endpoint Determination: The endpoint is reached when the solution shows persistent turbidity.

  • RSN Calculation: The volume of water (in mL) added to reach the endpoint is the Relative Solubility Number.

Method 2: Turbidity Measurement by Spectrophotometry

This method provides a quantitative measure of solubility by assessing the clarity of the surfactant solution.

Principle: Insoluble particles in a liquid will scatter light, leading to a decrease in the transmittance of light through the solution. This can be measured with a spectrophotometer or a turbidimeter.

Protocol:

  • Standard Solutions: Prepare a series of solutions of this compound in the solvent of interest at various concentrations.

  • Equilibration: Ensure complete dissolution or equilibration of the solutions. This may involve heat treatment or ultrasonication.

  • Measurement: Measure the light transmittance or absorbance of each solution at a fixed wavelength (e.g., 410 nm) using a spectrophotometer. Distilled water or the pure solvent is used as a blank.

  • Data Analysis: Plot transmittance versus concentration. A sharp decrease in transmittance indicates the concentration at which the solubility limit is exceeded.

Method 3: Titration with Sodium Tetraphenylborate (STPB)

This titration method is suitable for non-ionic surfactants containing ethylene oxide (EO) chains.

Principle: Barium ions (Ba²⁺) form cationic complexes with the ethylene oxide chains of the surfactant. These complexes then form a poorly soluble adduct with the anionic titrant, sodium tetraphenylborate (STPB).

Protocol:

  • Sample Preparation: Weigh a sample of the this compound and dissolve it in distilled water.

  • Reagent Addition: Add a barium chloride solution (e.g., 0.1 mol/L) to the sample solution.

  • Titration: Titrate the mixture with a standardized solution of sodium tetraphenylborate. The endpoint can be determined potentiometrically using an appropriate ion-selective electrode or with a visual indicator.

  • Calculation: The amount of surfactant can be calculated from the volume of STPB solution required to reach the endpoint.

Visualizations

The following diagrams illustrate the key concepts related to the solubility of this compound and a general workflow for its experimental determination.

Caption: Factors influencing the solubility of this compound.

experimental_workflow cluster_methods Solubility Measurement start Start: Define Solvent and Temperature prep Prepare Stock Solution of this compound start->prep dilute Create a Series of Concentrations prep->dilute equilibrate Equilibrate Samples (e.g., Shake, Sonicate) dilute->equilibrate visual Visual Inspection (Clarity vs. Turbidity) equilibrate->visual spectro Spectrophotometry (Measure Transmittance) equilibrate->spectro titration Titration Method (e.g., RSN) equilibrate->titration analyze Analyze Data: Determine Solubility Limit visual->analyze spectro->analyze titration->analyze end End: Quantitative Solubility Value analyze->end

Caption: General experimental workflow for solubility determination.

References

C11-PEG9-Alcohol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling information for C11-PEG9-alcohol, a hydrophilic linker commonly utilized in bioconjugation and drug delivery applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates data from structurally related compounds, namely polyethylene glycol (PEG) derivatives and long-chain alcohols, to provide the most comprehensive safety profile currently possible. All personnel handling this compound should do so with the understanding that this guide is based on the best available information for similar chemical structures.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a hydrophobic 11-carbon aliphatic chain and a hydrophilic polyethylene glycol chain composed of nine ethylene glycol units.[1][2][3] This amphipathic nature allows it to act as a linker, increasing the aqueous solubility of conjugated molecules.[1][2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundData Source/Analogue
Molecular Formula C27H56O9PubChem
Molecular Weight 524.7 g/mol MedchemExpress, Taskcm
CAS Number 35056-97-4MedchemExpress
Appearance Likely a colorless to pale yellow liquid or waxy solidGeneral properties of PEGs and long-chain alcohols
Solubility Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF)MedchemExpress
Storage Temperature -20°CMedchemExpress
Boiling Point Not available
Melting Point Not available
Flash Point > 100°C (Open cup)Analogue: Alcohols, C9-11 ethoxylated
Density Not available

Toxicological Information

No specific toxicological data for this compound has been identified. The information presented below is based on data for similar polyethylene glycol ethers. Polyethylene glycols, as a class, are generally considered to have low toxicity. However, the presence of the C11 alkyl chain may influence this profile.

Table 2: Toxicological Data for Structurally Related Compounds (Polyethylene Glycol Monododecyl Ether)

TestResultSpeciesSource
Acute Oral Toxicity (LD50) Not available
Skin Irritation Causes skin irritationNot specifiedAK Scientific, Inc.
Eye Irritation Causes serious eye irritationNot specifiedTCI Chemicals, AK Scientific, Inc.
Respiratory Irritation May cause respiratory irritationNot specifiedAK Scientific, Inc.
Aquatic Toxicity Very toxic to aquatic life with long lasting effectsNot specifiedTCI Chemicals

Hazard Identification and Handling Precautions

Based on the data from related compounds, this compound should be handled as a potential skin and eye irritant.

Hazard Statements (Inferred):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working with aerosols or in a poorly ventilated area, use a NIOSH-approved respirator.

Stability and Reactivity

  • Reactivity: No known hazardous reactions under normal conditions of use.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid strong oxidizing agents.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired test concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Acute Oral Toxicity Assessment (Based on OECD Guidelines)

The following is a conceptual workflow based on the principles of the OECD Test Guidelines for Acute Oral Toxicity (e.g., TG 423: Acute Toxic Class Method). This is a generalized protocol and would need to be adapted for a specific study.

Methodology:

  • Animal Selection and Acclimatization: Select a suitable rodent species (e.g., rats or mice) and acclimatize them to the laboratory conditions.

  • Dose Preparation: Prepare the test substance, this compound, in a suitable vehicle. The concentration should be prepared based on the starting dose level selected according to the OECD guideline.

  • Administration: Administer a single oral dose of the test substance to a group of animals (typically 3 animals of a single sex per step in TG 423) via gavage.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, the next higher fixed dose level is used in a new group of animals.

    • If mortality occurs, the next lower fixed dose level is used.

    • This process is continued until a defined endpoint is reached, which allows for the classification of the substance's toxicity.

  • Data Collection: Record all clinical signs, body weight changes, and mortality.

  • Pathology: Conduct a gross necropsy of all animals at the end of the study.

  • Analysis: The results are used to classify the substance according to its acute oral toxicity.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Prep 2. Compound Preparation (Serial Dilutions) Cell_Treatment 3. Cell Treatment (Add compound to cells) Compound_Prep->Cell_Treatment Incubation_24_72h 4. Incubation (24-72 hours) Cell_Treatment->Incubation_24_72h MTT_Addition 5. MTT Addition (Incubate 2-4 hours) Incubation_24_72h->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 8. Data Analysis (% Viability, IC50) Absorbance_Measurement->Data_Analysis

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Acute_Oral_Toxicity_Workflow Start Start Animal_Prep 1. Animal Selection & Acclimatization Start->Animal_Prep Dose_Prep 2. Dose Preparation Animal_Prep->Dose_Prep Administration 3. Oral Administration (Single Dose) Dose_Prep->Administration Observation 4. Observation (14 days for toxicity/mortality) Administration->Observation Mortality_Check Mortality Observed? Observation->Mortality_Check Next_Step_Lower 5a. Use Lower Dose in New Group Mortality_Check->Next_Step_Lower Yes Next_Step_Higher 5b. Use Higher Dose in New Group Mortality_Check->Next_Step_Higher No Endpoint_Reached Endpoint Reached? Next_Step_Lower->Endpoint_Reached Next_Step_Higher->Endpoint_Reached Endpoint_Reached->Administration No Data_Collection 6. Data Collection & Necropsy Endpoint_Reached->Data_Collection Yes Classification 7. Toxicity Classification Data_Collection->Classification End End Classification->End

Caption: Conceptual workflow for an acute oral toxicity study.

References

The Technologist's Guide to PEG Linkers in Biotechnology: A Deep Dive into Enhanced Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biotechnology and pharmaceutical development, the quest for optimizing the therapeutic efficacy of biologics and small molecule drugs is paramount. One of the most successful and widely adopted strategies to achieve this is PEGylation—the covalent attachment of polyethylene glycol (PEG) linkers to a molecule. This process has revolutionized drug delivery by significantly improving the pharmacokinetic and pharmacodynamic properties of a wide array of therapeutic agents.[1][2][3]

PEG, a synthetic and biocompatible polymer composed of repeating ethylene oxide units, is celebrated for its water solubility, lack of toxicity, and low immunogenicity.[4][5] When utilized as a linker, it imparts these favorable characteristics to the conjugated molecule, leading to enhanced stability, prolonged circulatory half-life, and reduced immune system recognition. This guide provides an in-depth technical overview of PEG linkers, covering their core properties, diverse architectures, detailed experimental protocols for their application, and the analytical techniques essential for the characterization of PEGylated products.

Core Principles of PEGylation

The fundamental principle behind PEGylation is the creation of a hydrophilic shield around the therapeutic molecule. This "stealth" effect has several profound impacts:

  • Increased Hydrodynamic Size: The attachment of PEG chains increases the overall size of the molecule, which in turn reduces its rate of clearance by the kidneys.

  • Protection from Proteolytic Degradation: The flexible PEG chain sterically hinders the approach of proteolytic enzymes, thereby protecting the therapeutic protein or peptide from degradation in the bloodstream.

  • Reduced Immunogenicity and Antigenicity: The PEG shield can mask the immunogenic epitopes on the surface of the therapeutic molecule, reducing the likelihood of an immune response and the formation of neutralizing antibodies.

  • Enhanced Solubility: PEGylation can significantly increase the solubility of hydrophobic drugs, which is a common challenge in drug formulation.

These combined effects lead to a longer circulation time of the drug in the body, which can translate to less frequent dosing for patients and an improved therapeutic window.

Architectural Diversity of PEG Linkers

The versatility of PEGylation technology stems from the wide variety of available PEG linker architectures, each offering unique advantages for specific applications.

Linear vs. Branched PEG Linkers
  • Linear PEG Linkers: These consist of a straight chain of ethylene glycol units with functional groups at one or both ends. They are the most common type of PEG linker and are valued for their simplicity and predictable behavior.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a more substantial hydrophilic shield, which can be more effective at reducing immunogenicity and extending half-life compared to linear PEGs of the same total molecular weight. Branched PEGs can also offer a higher drug-loading capacity in certain applications. Recent studies suggest that branched PEG architectures can offer superior properties in terms of cellular uptake and gene regulation efficacy.

Homobifunctional vs. Heterobifunctional PEG Linkers
  • Homobifunctional PEG Linkers: These linkers possess two identical reactive groups at either end, making them suitable for crosslinking two identical molecules or for creating symmetric conjugates.

  • Heterobifunctional PEG Linkers: These linkers have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in applications like antibody-drug conjugates (ADCs), where a specific antibody needs to be linked to a cytotoxic drug.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and non-cleavable linker is a critical decision in drug design, particularly for ADCs, as it dictates the mechanism of drug release.

  • Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the carrier molecule. The drug is released only after the complete degradation of the carrier, typically within the lysosome of the target cell. This approach offers high plasma stability and minimizes the risk of premature drug release and off-target toxicity.

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved under specific conditions found at the target site, such as a change in pH, the presence of specific enzymes, or a reducing environment. This allows for a more controlled and targeted release of the drug.

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation can be quantified across several key parameters. The following tables summarize the impact of PEGylation on the pharmacokinetic profiles and solubility of various therapeutic agents.

Therapeutic AgentPEG Linker Type/SizeNon-PEGylated Half-lifePEGylated Half-lifeFold Increase in Half-lifeReference
Interferon-α12 kDa linear PEG~2 hours27.2–39.3 hours~14-20
Interferon-α2a40 kDa branched PEG~2 hours61–110 hours~30-55
Filgrastim20 kDa linear PEG3.5–3.8 hours42 hours~11-12
Recombinant Human TIMP-120 kDa mPEG1.1 hours28 hours~25
Exenatide40 kDa branched PEG--56

Table 1: Effect of PEGylation on the Half-Life of Therapeutic Proteins.

DrugPEG Linker Type/SizeObservationFold IncreaseReference
SimvastatinPEG 120003-fold increase in dissolution rate.3
Doxorubicin (in Doxil)PEGylated liposomeIncreased bioavailability at 1 week post-injection.90

Table 2: Enhancement of Solubility and Bioavailability by PEGylation.

Experimental Protocols

The following sections provide detailed methodologies for common PEGylation reactions and the subsequent analysis of the conjugated products.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the conjugation of a PEG-N-Hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues or the N-terminus) on a protein.

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Ensure that any buffers containing primary amines, such as Tris, are completely removed.

  • PEG Reagent Preparation:

    • Allow the vial of PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of PEG-NHS Ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester group is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

  • PEGylation Reaction:

    • Calculate the volume of the PEG-NHS Ester stock solution needed to achieve the desired molar excess of PEG to protein (a common starting point is a 10- to 50-fold molar excess).

    • Slowly add the PEG-NHS Ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice. The optimal conditions should be determined empirically.

  • Reaction Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any unreacted PEG-NHS Ester.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Remove unreacted PEG and by-products by dialysis or size-exclusion chromatography.

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol outlines the site-specific conjugation of a PEG-Maleimide to a free sulfhydryl group (e.g., from a cysteine residue) on a protein.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent such as DTT or TCEP should be used, followed by its removal prior to PEGylation.

  • PEG Reagent Preparation:

    • Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • A 10- to 20-fold molar excess of PEG-Maleimide over the thiol-containing protein is typically used.

    • Add the PEG-Maleimide stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction between the maleimide and thiol groups forms a stable thioether bond.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography or dialysis.

Protocol 3: Enzymatic PEGylation using Transglutaminase

This method offers site-specific PEGylation at glutamine residues.

Materials:

  • Protein containing a transglutaminase-reactive glutamine residue

  • PEG-amine

  • Microbial Transglutaminase (TGase)

  • Reaction buffer appropriate for TGase activity

Procedure:

  • Reaction Setup:

    • Dissolve the protein and PEG-amine in the reaction buffer.

    • Add TGase to the solution to initiate the reaction. The enzyme catalyzes the formation of a covalent bond between the primary amine of the PEG and the carboxamide group of a glutamine residue on the protein.

  • Incubation:

    • Incubate the reaction mixture under conditions optimal for TGase activity (refer to the enzyme manufacturer's instructions).

  • Reaction Termination and Purification:

    • The reaction can be stopped by adding a TGase inhibitor or by changing the pH.

    • Purify the PEGylated protein using standard chromatographic techniques such as ion-exchange or size-exclusion chromatography.

Analytical Characterization of PEGylated Proteins

Thorough characterization of PEGylated proteins is crucial for quality control and to ensure the desired therapeutic properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of PEGylated proteins.

  • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. It is highly effective for separating PEGylated proteins from unreacted protein and free PEG, as well as for detecting aggregates.

  • Ion-Exchange Chromatography (IEX-HPLC): IEX separates molecules based on their net charge. Since PEG chains can shield the surface charges of a protein, IEX can be used to separate positional isomers of PEGylated proteins.

  • Reversed-Phase Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is particularly useful for resolving positional isomers of PEGylated proteins.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of PEGylated proteins and identifying the sites of PEGylation.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is well-suited for determining the average molecular weight and the degree of PEGylation.

    • Sample Preparation for MALDI-TOF:

      • Prepare a matrix solution, commonly sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) for proteins.

      • Mix the PEGylated protein sample with the matrix solution.

      • Spot the mixture onto a MALDI target plate and allow it to air dry.

    • Analysis: The mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG units attached, allowing for the determination of the PEGylation distribution.

  • Electrospray Ionization (ESI) MS: ESI-MS, often coupled with liquid chromatography (LC-MS), can provide detailed information on the molecular weight and can be used to identify the specific sites of PEGylation through peptide mapping experiments.

Visualizing Key Processes in PEG Linker Technology

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and decision-making processes in the application of PEG linkers.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) conjugation PEGylation Reaction (Controlled Stoichiometry, pH, and Temperature) protein_prep->conjugation peg_prep PEG Reagent Preparation (Dissolution in Anhydrous Solvent) peg_prep->conjugation quenching Reaction Quenching (Addition of Quenching Buffer) conjugation->quenching purification Purification of PEGylated Protein (e.g., SEC, IEX) quenching->purification characterization Characterization (HPLC, MS, Activity Assays) purification->characterization Linker_Decision_Tree cluster_cleavable Cleavable Linker Path cluster_non_cleavable Non-Cleavable Linker Path start Start: Define Therapeutic Goal (e.g., ADC, protein stabilization) q1 Is controlled drug release at the target site required? start->q1 q2 What is the cleavage trigger? (Enzymes, pH, Redox) q1->q2 Yes non_cleavable Select Non-Cleavable Linker (for maximal plasma stability) q1->non_cleavable No enzyme Select Enzyme-Cleavable Linker (e.g., peptide-based) q2->enzyme Enzyme ph Select pH-Sensitive Linker (e.g., hydrazone) q2->ph pH redox Select Redox-Sensitive Linker (e.g., disulfide) q2->redox Redox

References

The Pivotal Role of the C11 Aliphatic Chain in C11-PEG9-Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C11-PEG9-alcohol molecule, a bifunctional linker, possesses a unique amphiphilic nature that makes it a valuable tool in various biomedical and research applications. This guide delves into the critical role of its eleven-carbon aliphatic chain, offering insights into its structure, function, and practical applications, supported by quantitative data and detailed experimental protocols.

The Amphiphilic Architecture: A Tale of Two Moieties

This compound is characterized by two distinct chemical domains: a hydrophobic C11 aliphatic chain and a hydrophilic polyethylene glycol (PEG) chain with nine repeating ethylene glycol units, terminating in a hydroxyl group.[1]

  • The C11 Aliphatic Chain (Hydrophobic Tail): This saturated hydrocarbon chain is the primary determinant of the molecule's hydrophobic character. Its length and lack of polarity drive its interaction with non-aqueous environments, such as lipid bilayers of cell membranes and the hydrophobic cores of micelles. This property is fundamental to its function as an anchor or an encapsulating agent.

  • The PEG9-Alcohol Moiety (Hydrophilic Head): The polyethylene glycol segment imparts hydrophilicity, rendering the molecule soluble in aqueous solutions.[1] The nine ethylene glycol units are sufficient to ensure water solubility and provide a flexible spacer arm. The terminal hydroxyl group offers a reactive site for further chemical modifications and bioconjugation.[1]

This dual nature is the cornerstone of this compound's utility, enabling it to bridge aqueous and non-polar environments.

Quantitative Insights: The Impact of the Aliphatic Chain

A key parameter for surfactants is the Critical Micelle Concentration (CMC) , the concentration at which individual molecules (unimers) begin to self-assemble into micelles. A lower CMC indicates a greater tendency for micelle formation and results in more stable micelles upon dilution.

Table 1: Influence of Aliphatic Chain Length on the Critical Micelle Concentration (CMC) of Surfactants

Surfactant TypeAliphatic Chain LengthCritical Micelle Concentration (CMC) (mol/L)Reference
Sodium Alkyl SulfateC80.13[2]
Sodium Alkyl SulfateC120.0083[2]
Sodium Alkyl SulfateC140.0021
Anionic Surfactant (C11CO2Na)C11~0.0283 (in the absence of PEG)
Anionic Surfactant (C11CO2Na)C11~0.0230 (in the presence of 1 wt% PEG)

As evidenced by the data for sodium alkyl sulfates, increasing the length of the hydrophobic alkyl chain leads to a significant decrease in the CMC. This is because the greater hydrophobicity of a longer chain provides a stronger driving force for the molecules to escape the aqueous environment by forming micelles. The data for the C11 anionic surfactant in the presence of PEG suggests that this compound would have a relatively low CMC, favoring the formation of stable micelles.

Another crucial property is the ability of the surfactant to reduce the surface tension of water.

Table 2: General Trend of Surface Tension with Increasing Aliphatic Chain Length

PropertyTrend with Increasing Aliphatic Chain LengthRationale
Surface Tension ReductionMore effective reductionThe longer hydrophobic chain has a stronger tendency to adsorb at the air-water interface, leading to a greater disruption of the cohesive forces between water molecules.

The C11 chain in this compound is expected to provide substantial surface activity, enabling it to function effectively as a surfactant and emulsifying agent.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of PEGylated alcohols, which can be adapted for this compound. The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.

Materials:

  • 1-Undecanol

  • Sodium hydride (NaH)

  • Nonamethylene glycol (as a precursor for PEG9, requiring further modification) or a pre-synthesized PEG9-tosylate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-undecanol (1 equivalent) in anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium undecoxide.

  • Etherification: To the freshly prepared alkoxide solution, add a solution of PEG9-tosylate (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of water.

  • Acidify the solution with 6M HCl until it is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Formation of Drug-Loaded Micelles

The hydrophobic C11 chain of this compound enables the encapsulation of hydrophobic drugs within the core of micelles.

Materials:

  • This compound

  • Hydrophobic drug (e.g., paclitaxel, curcumin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Magnetic stirrer and stir bar

  • Vials

Procedure:

  • Solubilization: Dissolve a known amount of this compound and the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone). The ratio of polymer to drug will need to be optimized for the specific drug.

  • Film Formation/Solvent Evaporation: Slowly evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator to form a thin film of the polymer-drug mixture on the wall of a round-bottom flask.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask and stir for several hours at a temperature above the glass transition temperature of the polymer to allow for the self-assembly of drug-loaded micelles. The solution should become clear or slightly opalescent.

  • Purification: To remove any non-encapsulated drug, dialyze the micellar solution against a large volume of PBS for 24-48 hours, with several changes of the dialysis buffer.

  • Characterization: The resulting drug-loaded micelles should be characterized for their size and size distribution (e.g., using Dynamic Light Scattering - DLS), drug loading content, and encapsulation efficiency.

Surface Functionalization of Gold Nanoparticles

The C11 aliphatic chain can be used to anchor the this compound onto hydrophobic surfaces. For functionalizing gold nanoparticles, the terminal hydroxyl group would first need to be converted to a thiol group, which has a strong affinity for gold.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thiol-modified C11-PEG9 (C11-PEG9-SH)

  • Ethanol

  • Centrifuge

Procedure:

  • Ligand Preparation: Prepare a solution of C11-PEG9-SH in ethanol (e.g., 1 mM).

  • Ligand Exchange: To a solution of citrate-stabilized AuNPs, add the C11-PEG9-SH solution dropwise while stirring. The molar excess of the thiol ligand will depend on the size and concentration of the AuNPs.

  • Allow the mixture to stir at room temperature for 12-24 hours to facilitate the exchange of the citrate ligands with the thiol-terminated PEG.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.

  • Remove the supernatant containing the excess unbound ligand and displaced citrate.

  • Resuspend the nanoparticle pellet in fresh ethanol to wash away any remaining impurities.

  • Repeat the centrifugation and resuspension steps at least twice.

  • Finally, resuspend the purified PEGylated AuNPs in a suitable buffer or solvent for further use.

Visualizing the Core Concepts

Signaling Pathways and Experimental Workflows

cluster_synthesis Williamson Ether Synthesis for this compound cluster_micelle Drug Encapsulation in Micelles cluster_nanoparticle Nanoparticle Surface Functionalization undecanol 1-Undecanol undecoxide Sodium Undecoxide undecanol->undecoxide Deprotonation naH NaH naH->undecoxide c11_peg9_oh This compound undecoxide->c11_peg9_oh SN2 Attack peg9_tosylate PEG9-Tosylate peg9_tosylate->c11_peg9_oh c11_peg9 This compound film Polymer-Drug Film c11_peg9->film drug Hydrophobic Drug drug->film solvent Organic Solvent solvent->film Evaporation hydration Hydration (PBS) film->hydration micelle Drug-Loaded Micelle hydration->micelle Self-Assembly au_np Citrate-Stabilized Gold Nanoparticle ligand_exchange Ligand Exchange au_np->ligand_exchange c11_peg9_sh C11-PEG9-SH c11_peg9_sh->ligand_exchange peg_au_np PEGylated Gold Nanoparticle ligand_exchange->peg_au_np purification Purification peg_au_np->purification

Caption: Key experimental workflows involving this compound.

Molecular Architecture and Self-Assembly

Caption: Structure of this compound and its self-assembly into a micelle.

Conclusion

The C11 aliphatic chain of this compound is not merely a structural component but a critical determinant of its function. Its hydrophobicity drives the self-assembly into micelles for drug delivery, facilitates the anchoring to surfaces for modification of materials, and dictates its overall surfactant properties. Understanding the profound influence of this aliphatic chain is paramount for the rational design and application of this compound and similar PEGylated linkers in the development of advanced therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for C11-PEG9-Alcohol in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of C11-PEG9-alcohol in the formulation of lipid nanoparticles (LNPs) for drug delivery research. The protocols detailed below are based on established methodologies for creating and characterizing PEGylated LNPs. While specific quantitative data for this compound is limited in publicly available literature, the provided data from studies on similar short-chain PEGylated lipids serves as a valuable reference for experimental design and expected outcomes.

Introduction to this compound in Drug Delivery

This compound is a versatile lipid-PEG conjugate used in the formulation of nanoparticles, particularly lipid nanoparticles (LNPs), for drug delivery. Its structure comprises an 11-carbon aliphatic chain (C11) that anchors the molecule within the lipid bilayer of a nanoparticle, and a 9-unit polyethylene glycol (PEG9) chain that extends into the aqueous environment. The terminal alcohol group offers a potential site for further functionalization.

The primary role of incorporating this compound in drug delivery systems is to create a hydrophilic and sterically-hindered shell around the nanoparticle. This "stealth" coating provides several advantages:

  • Prolonged Systemic Circulation: The PEG layer reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life of the therapeutic agent.[1][2][3]

  • Improved Stability: The hydrophilic PEG chains prevent nanoparticle aggregation, enhancing the colloidal stability of the formulation.[2][3]

  • Enhanced Bioavailability: By evading premature clearance, a higher concentration of the drug-loaded nanoparticles can reach the target tissue.

The C11 alkyl chain is considered a short-chain anchor. Shorter chain PEG-lipids are known to have a faster dissociation rate from the LNP surface in vivo compared to longer chain counterparts (e.g., C18). This "shedding" of the PEG-lipid can be advantageous for enhancing cellular uptake and endosomal escape at the target site.

Experimental Protocols

Formulation of this compound Containing Lipid Nanoparticles (LNPs) via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing device. This method allows for rapid and reproducible production of LNPs with controlled size and low polydispersity.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • This compound

  • Nucleic Acid (e.g., mRNA, siRNA)

  • Ethanol (100%, RNase-free)

  • Citrate Buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr)

  • Syringes

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol. A typical concentration is 10-20 mg/mL.

    • Ensure all lipids are fully dissolved. Gentle heating (e.g., 37°C) and vortexing may be required.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid stock solution in citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated, facilitating encapsulation of the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids into LNPs encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at least two changes of PBS.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Diagram of the LNP Formulation Workflow:

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipids Ionizable Lipid, DSPC, Cholesterol, this compound LipidMix LipidMix Lipids->LipidMix Dissolve Ethanol Ethanol Ethanol->LipidMix NucleicAcid Nucleic Acid (mRNA/siRNA) AqueousPhase AqueousPhase NucleicAcid->AqueousPhase Dilute CitrateBuffer Citrate Buffer (pH 4.0) CitrateBuffer->AqueousPhase Microfluidic Microfluidic Mixer Aqueous Phase Organic Phase LNP Assembly LipidMix->Microfluidic:in2 Organic Phase AqueousPhase->Microfluidic:in1 Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic:out->Dialysis Formulated LNPs Sterilization 0.22 µm Filtration Dialysis->Sterilization Storage Store at 4°C or -80°C Sterilization->Storage

Caption: Workflow for Lipid Nanoparticle Formulation.

Characterization of Lipid Nanoparticles

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

This protocol uses Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size), size distribution (PDI), and surface charge (zeta potential) of the formulated LNPs.

Materials:

  • Formulated LNP suspension

  • Deionized water

  • Disposable cuvettes

  • DLS instrument

Procedure:

  • Dilute a small aliquot of the LNP suspension in deionized water to an appropriate concentration for DLS analysis (this will depend on the instrument's sensitivity).

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity) and initiate the measurement.

  • For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's protocol. The zeta potential will be close to neutral at physiological pH.

  • Record the Z-average diameter, PDI, and zeta potential values. Aim for a particle size between 50-150 nm and a PDI below 0.2 for optimal in vivo performance.

2.2.2. Encapsulation Efficiency (EE%)

This protocol uses a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of nucleic acid encapsulated within the LNPs.

Materials:

  • Formulated LNP suspension

  • RiboGreen reagent (or similar nucleic acid-binding dye)

  • TE buffer (pH 7.5)

  • Triton X-100 (or other suitable detergent)

  • 96-well black plate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a standard curve: Create a series of known concentrations of the free nucleic acid in TE buffer.

  • Measure total nucleic acid:

    • In a well of the 96-well plate, add a known volume of the LNP suspension.

    • Add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent and incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity.

  • Measure free nucleic acid:

    • In a separate well, add the same volume of the LNP suspension.

    • Add TE buffer (without detergent).

    • Add the RiboGreen reagent and incubate.

    • Measure the fluorescence intensity. This represents the fluorescence from the unencapsulated nucleic acid.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of total nucleic acid and free nucleic acid.

    • Calculate the EE% using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Data Presentation

The following tables summarize representative quantitative data for LNPs formulated with short-chain PEGylated lipids, which can serve as a benchmark for experiments using this compound.

Table 1: Physicochemical Properties of LNPs with Varying Molar Ratios of a Short-Chain PEG-Lipid (DMG-PEG2k)

Molar % of PEG-LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
0.5125 ± 50.15 ± 0.02> 95
1.5100 ± 40.12 ± 0.01> 95
3.085 ± 60.11 ± 0.02> 90
5.078 ± 50.10 ± 0.01~85

Data is representative and compiled from similar studies. Actual values will vary based on the specific lipids, nucleic acid, and formulation parameters used.

Table 2: Effect of PEG-Lipid Acyl Chain Length on LNP Properties

PEG-Lipid AnchorParticle Size (nm)In Vivo Half-lifeLiver Accumulation
C8 (Short)~90ShorterLower
C14 (e.g., DMG)~80IntermediateHigher
C18 (e.g., DSPE)~85LongerLower

This table provides a qualitative comparison based on published findings. Shorter acyl chains generally lead to faster PEG-lipid dissociation and altered biodistribution.

Signaling Pathways and Mechanisms

The incorporation of this compound on the surface of LNPs primarily influences their interaction with the host's immune system. The PEG chains create a steric barrier that helps the nanoparticles evade recognition and uptake by phagocytic cells, a process often referred to as providing "stealth" properties.

Diagram of PEGylated LNP Evasion of the Immune System:

Immune_Evasion cluster_bloodstream In the Bloodstream cluster_immune_cell Immune Response LNP Lipid Nanoparticle (without PEG) Opsonin Opsonin Proteins (e.g., Complement) LNP->Opsonin Binding PEG_LNP PEGylated LNP (with this compound) PEG_LNP->Opsonin Steric Hindrance (Reduced Binding) Circulation Prolonged Circulation PEG_LNP->Circulation Macrophage Macrophage Opsonin->Macrophage Recognition Phagocytosis Phagocytosis & Rapid Clearance Macrophage->Phagocytosis

Caption: PEGylation hinders opsonin binding, reducing clearance.

The primary mechanism involves the inhibition of opsonin protein adsorption onto the nanoparticle surface. Opsonins, such as complement proteins, tag foreign particles for recognition and engulfment by macrophages and other phagocytic cells of the mononuclear phagocyte system. The dense, hydrated layer of PEG chains sterically hinders the interaction between the LNP surface and these opsonins, leading to:

  • Reduced Complement Activation: The complement system, a key part of the innate immune response, is less likely to be activated by PEGylated LNPs.

  • Decreased Phagocytosis: With reduced opsonin binding, macrophages are less likely to recognize and clear the LNPs from circulation.

  • Prolonged Circulation: This evasion of the immune system results in a significantly longer half-life of the LNPs in the bloodstream, allowing more time for them to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

It is important to note that while PEGylation reduces immunogenicity, anti-PEG antibodies can exist in a subset of the population and can lead to accelerated blood clearance (ABC) upon repeated administration. The use of shorter-chain PEG-lipids like this compound may influence this phenomenon due to their faster dissociation from the LNP surface.

Conclusion

This compound is a valuable tool in the design of advanced drug delivery systems. Its incorporation into lipid nanoparticles offers a strategy to improve the stability, circulation time, and overall efficacy of encapsulated therapeutics. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their drug delivery research, with the understanding that optimization of formulation parameters is crucial for achieving desired therapeutic outcomes.

References

Application Notes and Protocols for Surface Modification with C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C11-PEG9-alcohol is a bifunctional linker molecule increasingly utilized in surface modification for a variety of biomedical and research applications.[1][2] It comprises a C11 alkyl chain that can form a self-assembled monolayer (SAM) on gold and other noble metal surfaces, and a hydrophilic nine-unit polyethylene glycol (PEG) spacer terminating in a hydroxyl group.[1][2] This terminal alcohol provides a versatile handle for the subsequent covalent attachment of biomolecules, drugs, or other functional moieties.[1] The PEG linker serves to increase the water solubility of the modified surface and to provide a biocompatible interface that resists non-specific protein adsorption, a critical feature for biosensors, drug delivery systems, and biocompatible coatings.

These application notes provide a generalized protocol for the formation of this compound self-assembled monolayers on gold substrates, along with expected characterization data and an overview of the experimental workflow.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C27H56O9
Molecular Weight 524.7 g/mol
Appearance White to off-white solid or liquid-
Solubility Soluble in ethanol, chloroform, and other organic solvents. The PEG chain enhances water solubility.
Boiling Point Not available-
Density Not available-
Expected Characterization of this compound Self-Assembled Monolayers

The following table summarizes typical quantitative data obtained from the characterization of well-formed PEGylated alkanethiol SAMs on gold surfaces. These values are representative and may vary depending on the specific experimental conditions and the purity of the reagents.

Characterization TechniqueParameterExpected Value RangeReference
Contact Angle Goniometry Static Water Contact Angle30° - 50°
X-ray Photoelectron Spectroscopy (XPS) C 1s (C-O) Binding Energy~286.5 eV
Ellipsometry Monolayer Thickness3 - 5 nm-
Quartz Crystal Microbalance (QCM) Adsorbed Mass (Protein Resistance)Significantly reduced protein adsorption compared to bare gold

Experimental Protocols

This protocol describes the formation of a self-assembled monolayer of this compound on a gold-coated substrate. This is a generalized procedure and may require optimization for specific applications.

Materials and Equipment
  • This compound

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • 200-proof ethanol

  • Deionized (DI) water

  • Clean glass vials or a petri dish

  • Tweezers

  • Nitrogen gas source

  • Sonicator

Substrate Preparation
  • Clean the gold substrates by sonicating them in ethanol for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • For optimal results, the gold surface can be further cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

Self-Assembled Monolayer (SAM) Formation
  • Prepare a 1 mM solution of this compound in 200-proof ethanol.

  • Place the cleaned and dried gold substrates in a clean glass vial or petri dish.

  • Completely immerse the substrates in the this compound solution.

  • Incubate the substrates in the solution for 18-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination. For some applications, shorter incubation times may be sufficient.

  • After incubation, remove the substrates from the solution using tweezers.

  • Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Dry the functionalized substrates under a gentle stream of nitrogen gas.

  • The modified substrates are now ready for characterization or further functionalization.

Mandatory Visualization

Experimental Workflow for Surface Modification and Analysis

The following diagram illustrates a typical experimental workflow for the surface modification of a gold substrate with this compound and subsequent analysis.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_characterization Surface Characterization cluster_application Application Clean_Substrate Clean Gold Substrate (e.g., Sonication in Ethanol) Dry_Substrate Dry Substrate (Nitrogen Stream) Clean_Substrate->Dry_Substrate Prepare_Solution Prepare 1 mM this compound in Ethanol Incubate Incubate Substrate (18-24h, Room Temp) Prepare_Solution->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry_SAM Dry Functionalized Substrate Rinse->Dry_SAM Contact_Angle Contact Angle Goniometry Dry_SAM->Contact_Angle XPS XPS Analysis Dry_SAM->XPS Ellipsometry Ellipsometry Dry_SAM->Ellipsometry QCM QCM (Protein Resistance) Dry_SAM->QCM Further_Functionalization Further Functionalization (e.g., Biomolecule Conjugation) Dry_SAM->Further_Functionalization Biosensing Biosensing Experiment Further_Functionalization->Biosensing

References

C11-PEG9-Alcohol for the Creation of Self-Assembled Monolayers (SAMs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of C11-PEG9-alcohol in the formation of self-assembled monolayers (SAMs). SAMs created with this molecule are robust, highly ordered, and exhibit excellent biocompatibility and resistance to non-specific protein adsorption, making them ideal for a wide range of applications in biomedical research and drug development.

Introduction to this compound and Self-Assembled Monolayers

This compound is a bifunctional molecule consisting of a long-chain hydrocarbon (undecyl group, C11), a hydrophilic polyethylene glycol (PEG) spacer with nine ethylene glycol units, and a terminal hydroxyl group. The C11 alkyl chain provides a strong affinity for gold and other noble metal surfaces, driving the spontaneous formation of a densely packed, ordered monolayer. The PEG9 chain extends from the surface, creating a hydrated layer that effectively prevents the non-specific adsorption of proteins and cells. The terminal hydroxyl group offers a versatile chemical handle for the further functionalization of the surface, allowing for the covalent attachment of biomolecules, drugs, or targeting ligands.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. The formation of alkanethiol SAMs on gold is a well-established and widely used technique for surface modification due to its simplicity, reproducibility, and the ability to precisely control the chemical and physical properties of the surface.

Key Properties and Characterization Data

The properties of a this compound SAM can be characterized by several surface-sensitive techniques. The following table summarizes typical quantitative data for oligo(ethylene glycol)-terminated alkanethiol SAMs on gold, which are representative of what can be expected for a this compound monolayer.

PropertyTypical ValueCharacterization MethodSignificance
Water Contact Angle 35° - 50°GoniometryIndicates a hydrophilic surface due to the PEG chains, which is crucial for biocompatibility and protein resistance.
Ellipsometric Thickness 4 - 6 nmEllipsometryConfirms the formation of a monolayer and provides information about the packing density and orientation of the molecules.
Protein Adsorption (Fibrinogen) < 10 ng/cm²Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM)Demonstrates the excellent protein-resistant ("non-fouling") properties of the SAM, which is critical for applications in biological environments.[1][2]
Molecular Packing Density ~2.1 x 10¹⁴ molecules/cm²Reductive DesorptionIndicates the formation of a dense, well-ordered monolayer.

Applications

The unique properties of this compound SAMs make them suitable for a variety of advanced applications in research and drug development.

Biosensors and Immunoassays

The protein-resistant background of a this compound SAM is ideal for the development of highly sensitive and specific biosensors. The terminal hydroxyl groups can be activated to immobilize antibodies or other capture proteins with high efficiency and controlled orientation.

Drug Delivery Systems

This compound SAMs can be used to create drug-eluting surfaces on medical implants or nanoparticles. The terminal hydroxyl group can be used to attach drug molecules via a cleavable linker, allowing for controlled, stimuli-responsive drug release.

Cell Adhesion and Tissue Engineering

By functionalizing the terminal hydroxyl group with cell-adhesive peptides (e.g., RGD), this compound SAMs can be used to create surfaces that promote specific cell adhesion and proliferation, while the PEG background prevents non-specific cell interactions.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Surface

This protocol describes the standard procedure for the formation of a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (thiolated form: HS-(CH₂)₁₁-(OCH₂CH₂)₉-OH)

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with Teflon-lined caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water, followed by ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of thiolated this compound in anhydrous ethanol. For example, dissolve 5.25 mg of the thiol in 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrates in a glass vial.

    • Cover the substrates with the this compound solution.

    • Incubate at room temperature for 18-24 hours in a dark, vibration-free environment.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with copious amounts of ethanol to remove any non-covalently bound molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the SAM-coated substrates in a clean, dry environment, such as a desiccator.

G cluster_prep Substrate Preparation cluster_sam SAM Formation Gold Gold Substrate Piranha Piranha Cleaning Gold->Piranha Rinse_Dry1 Rinse & Dry Piranha->Rinse_Dry1 Incubate Incubate 18-24h Rinse_Dry1->Incubate Immerse Thiol_Sol 1 mM C11-PEG9-Thiol in Ethanol Thiol_Sol->Incubate Rinse_Dry2 Rinse & Dry Incubate->Rinse_Dry2 Final_SAM C11-PEG9-OH SAM Rinse_Dry2->Final_SAM Result G SAM C11-PEG9-OH SAM Activation Activation with DSC (OH to NHS-ester) SAM->Activation Rinse1 Rinse Activation->Rinse1 Immobilization Antibody Incubation (Amide bond formation) Rinse1->Immobilization Rinse2 Rinse Immobilization->Rinse2 Blocking Blocking with Ethanolamine Rinse2->Blocking Rinse3 Rinse Blocking->Rinse3 Final_Surface Antibody-Functionalized Surface Rinse3->Final_Surface G cluster_loading Drug Loading cluster_release Drug Release SAM C11-PEG9-OH SAM Linker Attach pH-sensitive linker (e.g., hydrazone) SAM->Linker Drug Conjugate Drug Linker->Drug Acidic_Env Exposure to Acidic pH (e.g., pH 5.0) Drug->Acidic_Env Trigger Cleavage Linker Cleavage Acidic_Env->Cleavage Released_Drug Drug Release Cleavage->Released_Drug Target Target Released_Drug->Target Therapeutic Action G SAM C11-PEG9-OH SAM Activation NHS-Ester Activation SAM->Activation RGD_Immob RGD Peptide Immobilization Activation->RGD_Immob Blocking Blocking RGD_Immob->Blocking Cell_Seeding Cell Seeding Blocking->Cell_Seeding Integrin_Binding Integrin-RGD Binding Cell_Seeding->Integrin_Binding Cell_Adhesion Specific Cell Adhesion and Spreading Integrin_Binding->Cell_Adhesion

References

Application Notes and Protocols for Bioconjugation using C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C11-PEG9-alcohol is a versatile bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification. Its unique structure, comprising a hydrophobic 11-carbon aliphatic chain (C11) and a hydrophilic 9-unit polyethylene glycol (PEG9) chain terminating in a primary alcohol, offers distinct advantages. The PEG moiety enhances the solubility and in vivo stability of conjugated biomolecules, a process known as PEGylation, which can lead to improved pharmacokinetic profiles and reduced immunogenicity. The terminal hydroxyl group, while not highly reactive itself, serves as a crucial chemical handle for conversion into a variety of more reactive functional groups, enabling covalent attachment to proteins, antibodies, peptides, and other molecules of interest.

These application notes provide a comprehensive overview of the techniques and protocols for utilizing this compound in bioconjugation, with a focus on the activation of the terminal alcohol and subsequent conjugation to biomolecules. The provided protocols are intended as a guide and may require optimization for specific applications.

Key Features and Applications

  • Enhanced Hydrophilicity: The PEG9 chain imparts water solubility to the linker and the resulting conjugate, which is particularly beneficial for hydrophobic drugs or proteins.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of a therapeutic, leading to reduced renal clearance and a longer circulation half-life.[1]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of a protein, potentially reducing its recognition by the immune system.[2]

  • Versatile Chemical Handle: The terminal alcohol can be chemically modified into a range of reactive groups (e.g., tosylates, aldehydes, carboxylic acids) to suit different conjugation strategies.

Primary Applications Include:

  • Antibody-Drug Conjugates (ADCs): As a linker to connect cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.

  • Protein and Peptide Modification: To improve the stability and in vivo performance of therapeutic proteins and peptides.

  • Surface Modification: For the functionalization of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and circulation time.

Data Presentation: Quantitative Insights into PEGylation

The following tables summarize key quantitative data related to the activation of alcohol-terminated PEG linkers and the effects of PEGylation on biomolecules. These values are representative and can vary depending on the specific reaction conditions, the nature of the biomolecule, and the length of the PEG chain.

Table 1: Reaction Efficiencies for Activation and Conjugation of Alcohol-Terminated PEG Linkers

Reaction StepReagentsTypical Yield/ConversionKey Considerations
Alcohol to Tosylate Tosyl chloride (TsCl), PyridineGood to quantitativeReaction performed under anhydrous conditions.
Alcohol to Aldehyde Dess-Martin periodinane, PCC, or Swern oxidationHighRequires careful control of reaction conditions to avoid over-oxidation to a carboxylic acid.
Aldehyde to Amine (Reductive Amination) Protein (amine source), Sodium cyanoborohydrideUp to 75% mono-PEGylated productpH-dependent reaction, typically performed at pH near or above the pKa of the target amine.[3]
Alcohol to Carboxylic Acid Jones oxidation (CrO3/H2SO4)HighHarsh conditions may not be suitable for all molecules.
Carboxylic Acid to NHS Ester EDC, NHSHighForms an amine-reactive intermediate.
NHS Ester to Amine (Amide Bond) Protein (lysine residues)HighReaction is efficient at neutral to slightly basic pH (7-8).

Table 2: Impact of PEGylation on Biomolecule Properties

PropertyUnmodified Protein/PeptidePEGylated Protein/PeptideFold Change/Improvement
In Vivo Half-Life (t½) Minutes to hoursHours to days2 to 10-fold increase or more.[2]
Thermal Stability (Half-life at 70°C) 4.00 hours (example: cytochrome c)9.05 hours (8-unit PEG)~2.3-fold increase.[4]
Proteolytic Resistance LowerHigherPEG chain provides steric hindrance to proteases.
Aqueous Solubility VariableGenerally IncreasedPEG is highly hydrophilic.
Immunogenicity HigherLowerPEGylation can mask antigenic sites.

Experimental Protocols

The following protocols describe the general procedures for the activation of this compound and its subsequent conjugation to a protein.

Protocol 1: Activation of this compound to C11-PEG9-tosylate

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Tosyl chloride (TsCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution with stirring.

  • Slowly add a solution of tosyl chloride (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain C11-PEG9-tosylate.

Protocol 2: Activation of this compound to C11-PEG9-aldehyde

This protocol details the oxidation of the primary alcohol to an aldehyde, which can then be used for reductive amination with primary amines on a biomolecule.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated sodium bicarbonate and sodium thiosulfate solution.

  • Shake the funnel vigorously until the organic layer becomes clear.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield C11-PEG9-aldehyde.

Protocol 3: Conjugation of Activated C11-PEG9 Linker to a Protein via NHS Ester Chemistry

This protocol assumes the this compound has been converted to a carboxylic acid (e.g., by Jones oxidation) and then to an NHS ester. This amine-reactive linker will be conjugated to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • C11-PEG9-NHS ester

  • Target Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0, amine-free)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

  • UV-Vis spectrophotometer for protein concentration measurement

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer at a known concentration (typically 1-10 mg/mL).

  • Linker Preparation: Immediately before use, dissolve the C11-PEG9-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the C11-PEG9-NHS ester stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but this should be optimized for the specific protein and desired degree of labeling. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Characterize the degree of PEGylation (number of PEG linkers per protein) using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using a C11-PEG9 linker derived from this compound.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_payload_attachment Payload Attachment cluster_conjugation Antibody Conjugation cluster_purification Purification & Analysis PEG_OH This compound Activation Activation (e.g., Oxidation) PEG_OH->Activation 1. PEG_Aldehyde C11-PEG9-Aldehyde Activation->PEG_Aldehyde Linker_Payload Linker-Payload (Hydrazone bond) PEG_Aldehyde->Linker_Payload 2. Payload Drug Payload (with hydrazide) Payload->Linker_Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC 4. Antibody Monoclonal Antibody (mAb) Reduction Reduction Antibody->Reduction 3. Activated_Antibody Reduced mAb (Thiol groups exposed) Activated_Antibody->ADC Purification Purification (e.g., SEC) ADC->Purification 5. Reduction->Activated_Antibody Analysis Characterization (Mass Spec, HPLC) Purification->Analysis

Caption: Workflow for ADC synthesis using a C11-PEG9 linker.

Signaling Pathway of ADC Action

This diagram illustrates the general mechanism of action of an antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Fusion Drug Released Drug Payload Lysosome->Drug 4. Linker Cleavage & Drug Release DNA DNA Drug->DNA 5. Target Engagement Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Cytotoxicity Internalization->Endosome

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of C11-PEG9-alcohol. This versatile linker, featuring a hydrophobic 11-carbon aliphatic chain and a hydrophilic 9-unit polyethylene glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The protocols outlined below describe the conversion of the terminal alcohol to key functional groups essential for subsequent conjugation chemistries.

Introduction

This compound is a heterobifunctional linker designed to bridge hydrophobic molecules with biological targets. The C11 alkyl chain provides a lipophilic anchor, while the PEG9 spacer enhances aqueous solubility and provides spatial separation. The terminal hydroxyl group, however, is relatively unreactive and requires activation or conversion to a more reactive functional group to facilitate efficient conjugation to proteins, peptides, small molecules, or surfaces.[1][2][3][4] This document details the procedures for converting the hydroxyl moiety into a tosylate, a primary amine, and a thiol, thereby expanding the synthetic utility of this linker.

Data Presentation

The following table summarizes the expected outcomes for the derivatization of this compound. Please note that yields are estimates based on general procedures for similar PEG-alcohols and may vary depending on specific reaction conditions and purification methods.

Derivatization ReactionFunctional Group IntroducedKey ReagentsExpected Yield (%)Analytical Characterization
Tosylation Tosylate (-OTs)p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM)>90%¹H NMR, HPLC
Conversion to Amine Primary Amine (-NH₂)1. Mesyl Chloride (MsCl), TEA, DCM 2. Sodium Azide (NaN₃), DMF 3. Triphenylphosphine (PPh₃), H₂O70-85% (over 3 steps)¹H NMR, HPLC
Conversion to Thiol Thiol (-SH)1. Tosyl Chloride (TsCl), Pyridine, DCM 2. Potassium thioacetate (KSAc), DMF 3. HCl60-75% (over 3 steps)¹H NMR, HPLC, Ellman's Test

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol describes the activation of the terminal hydroxyl group by converting it to a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding 0.5 M HCl solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude C11-PEG9-tosylate.

  • Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Expected ¹H NMR of C11-PEG9-tosylate: The characteristic peaks of the tosyl group should be observable, including aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm. The methylene protons adjacent to the tosylate group will be shifted downfield compared to the starting alcohol.

Protocol 2: Conversion of this compound to C11-PEG9-amine

This three-step protocol converts the hydroxyl group to a primary amine via a tosylate or mesylate intermediate, followed by azidation and reduction.

Step 2a: Mesylation of this compound

  • Follow the procedure for tosylation (Protocol 1), substituting p-toluenesulfonyl chloride with methanesulfonyl chloride (MsCl) (1.2 equivalents) and using triethylamine (1.5 equivalents) as the base. The reaction is typically faster and can be monitored by TLC.

  • After workup, the resulting C11-PEG9-mesylate is often used directly in the next step without extensive purification.

Step 2b: Azidation of C11-PEG9-mesylate

  • Dissolve the crude C11-PEG9-mesylate (1 equivalent) in anhydrous Dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir overnight.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude C11-PEG9-azide.

Step 2c: Reduction of C11-PEG9-azide to C11-PEG9-amine (Staudinger Reduction)

  • Dissolve the crude C11-PEG9-azide (1 equivalent) in a mixture of THF and water.

  • Add triphenylphosphine (PPh₃) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight. The reaction can be gently heated to 50°C to accelerate the conversion.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method, such as acid-base extraction or column chromatography, to obtain the final C11-PEG9-amine.

Expected ¹H NMR of C11-PEG9-amine: The methylene protons adjacent to the newly formed amine group will show a characteristic upfield shift compared to the azide or mesylate intermediate.

Protocol 3: Conversion of this compound to C11-PEG9-thiol

This protocol details the conversion of the hydroxyl group to a thiol via a tosylate intermediate followed by displacement with a thioacetate and subsequent hydrolysis.

Step 3a: Tosylation of this compound

  • Prepare C11-PEG9-tosylate following Protocol 1.

Step 3b: Thioacetylation of C11-PEG9-tosylate

  • Dissolve the C11-PEG9-tosylate (1 equivalent) in anhydrous DMF.

  • Add potassium thioacetate (KSAc) (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude C11-PEG9-thioacetate.

Step 3c: Hydrolysis to C11-PEG9-thiol

  • Dissolve the crude C11-PEG9-thioacetate in methanol.

  • Add a solution of HCl in methanol (e.g., 1.25 M) or aqueous HCl.

  • Stir the reaction at room temperature for several hours under a nitrogen atmosphere to prevent oxidation of the thiol.

  • Monitor the deprotection by TLC or HPLC.

  • Neutralize the reaction with a mild base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the C11-PEG9-thiol by column chromatography.

Expected Characterization of C11-PEG9-thiol: The presence of the thiol can be confirmed by the disappearance of the acetyl protons in the ¹H NMR spectrum and a positive result in Ellman's test.

Mandatory Visualizations

Signaling Pathway: PROTAC-mediated EGFR Degradation

The following diagram illustrates the mechanism of a PROTAC utilizing a C11-PEG9 linker to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer.

EGFR_PROTAC_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ternary_Complex Ternary Complex (EGFR-PROTAC-VHL) PROTAC EGFR-C11-PEG9-VHL Ligand (PROTAC) PROTAC->EGFR Binds to EGFR VHL_E3 VHL E3 Ligase PROTAC->VHL_E3 Recruits VHL Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Degraded_EGFR Degraded EGFR Fragments Proteasome->Degraded_EGFR Degradation Ubiquitinated_EGFR Ubiquitinated EGFR Ternary_Complex->Ubiquitinated_EGFR Ubiquitination Ubiquitinated_EGFR->Proteasome Targeted for Degradation

Caption: PROTAC-mediated degradation of EGFR.

Experimental Workflow: Synthesis of a Bioconjugate

This diagram outlines a typical experimental workflow for the synthesis of a bioconjugate, for example, conjugating a cysteine-containing peptide to C11-PEG9-maleimide.

Bioconjugation_Workflow Start Start: this compound Derivatization Derivatization of This compound (e.g., to Thiol) Start->Derivatization Activation Activation to Maleimide Derivatization->Activation Conjugation Bioconjugation Reaction (Thiol-Maleimide Ligation) Activation->Conjugation Peptide Cysteine-containing Peptide Peptide->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Analysis Analysis (e.g., Mass Spectrometry, SDS-PAGE) Purification->Analysis Final_Product Final Bioconjugate: Peptide-C11-PEG9 Analysis->Final_Product

Caption: Workflow for bioconjugate synthesis.

Logical Relationship: Derivatization Pathways

This diagram illustrates the logical relationships between the different derivatization pathways starting from this compound.

Derivatization_Pathways Alcohol This compound (-OH) Tosylate C11-PEG9-Tosylate (-OTs) Alcohol->Tosylate TsCl Mesylate C11-PEG9-Mesylate (-OMs) Alcohol->Mesylate MsCl Azide C11-PEG9-Azide (-N3) Tosylate->Azide NaN3 Thioacetate C11-PEG9-Thioacetate (-SAc) Tosylate->Thioacetate KSAc Mesylate->Azide NaN3 Amine C11-PEG9-Amine (-NH2) Azide->Amine Reduction (e.g., PPh3/H2O) Thiol C11-PEG9-Thiol (-SH) Thioacetate->Thiol Hydrolysis

References

Application of C11-PEG9-alcohol in Nanoparticle Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C11-PEG9-alcohol is a bifunctional linker molecule increasingly utilized in the functionalization of nanoparticles for biomedical applications. This molecule possesses a dual character: a hydrophobic 11-carbon alkyl (C11) chain and a hydrophilic polyethylene glycol (PEG) chain with nine repeating units, terminating in a hydroxyl (-OH) group. This amphipathic nature allows for robust anchoring onto hydrophobic nanoparticle cores or within lipid bilayers, while the PEG chain provides a protective hydrophilic shield. This "stealth" property conferred by the PEG layer reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2] The terminal hydroxyl group offers a versatile handle for further chemical modification, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads.

This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of various nanoparticle platforms, including gold nanoparticles (AuNPs) and lipid nanoparticles (LNPs).

Key Applications

The unique structure of this compound makes it suitable for a range of applications in nanomedicine:

  • Prolonged Systemic Circulation: The PEG chains create a hydrophilic corona around the nanoparticle, which sterically hinders the adsorption of plasma proteins (opsonins), leading to reduced uptake by macrophages and a longer half-life in the bloodstream.[2] This is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

  • Improved Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media, ensuring their stability and proper biodistribution.[1]

  • Surface for Bioconjugation: The terminal hydroxyl group can be readily activated or converted to other functional groups (e.g., carboxyl, amine, maleimide) to facilitate the covalent attachment of targeting moieties such as antibodies, peptides, or small molecules. This enables active targeting of specific cells or tissues.

  • Drug Delivery Systems: this compound is a key component in the formulation of lipid nanoparticles for the delivery of nucleic acids (e.g., mRNA, siRNA) and small molecule drugs. The C11 tail integrates into the lipid bilayer, while the PEG chain stabilizes the particle and modulates its interaction with cells.

Data Presentation

The following tables summarize key quantitative data related to the use of PEGylated lipids in nanoparticle functionalization. While specific data for this compound is not always available, the presented data for similar PEGylated lipids provide valuable insights into the expected outcomes.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

Nanoparticle TypePEG-LipidMolar Ratio of PEG-Lipid (%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Lipid NanoparticlesDMG-PEG20000.585.2 ± 3.10.12 ± 0.02-5.3 ± 0.8[3]
1.592.7 ± 4.50.15 ± 0.03-7.8 ± 1.1
3.0105.4 ± 5.20.18 ± 0.04-10.2 ± 1.5
Gold NanoparticlesSH-PEG-COOHN/AIncrease of 10-20 nm post-functionalization< 0.2Shift towards neutral

Table 2: Influence of PEG Density on Nanoparticle Properties

Nanoparticle SystemPEG Molecular Weight (kDa)PEG Surface Density (PEG/100 nm²)Effect on Protein AdsorptionEffect on Macrophage UptakeReference
PLGA Nanoparticles56.5ReducedSignificantly Reduced
513.2Further ReducedFurther Reduced
Hydrogel Nanoparticles50.028 (Mushroom)ModerateModerate
50.083 (Brush)LowLow

Experimental Protocols

The following are detailed protocols for the functionalization of gold and lipid nanoparticles with this compound. These protocols are based on established methods for similar alkyl-PEG-alcohols and have been adapted for this compound.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with C11-PEG9-thiol (derived from this compound)

This protocol involves a two-step process: first, the conversion of the terminal hydroxyl group of this compound to a thiol group, and second, the conjugation of the resulting C11-PEG9-thiol to citrate-stabilized AuNPs via a ligand exchange reaction.

Materials:

  • This compound

  • Thioacetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol

  • Citrate-stabilized gold nanoparticles (AuNPs, e.g., 20 nm)

  • Phosphate-buffered saline (PBS)

Procedure:

Step 1: Synthesis of C11-PEG9-thiol

  • Thioacetylation:

    • Dissolve this compound in anhydrous DCM.

    • Add an excess of thioacetic acid and a catalytic amount of a coupling agent like dicyclohexylcarbodiimide (DCC).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the thioacetylated product.

  • Deacetylation to Thiol:

    • Dissolve the thioacetylated product in methanol.

    • Add a solution of NaOH or HCl in methanol to catalyze the deacetylation.

    • Stir the reaction under an inert atmosphere (e.g., argon) for 2-4 hours at room temperature.

    • Neutralize the reaction mixture with an appropriate acid or base.

    • Evaporate the solvent and purify the resulting C11-PEG9-thiol by column chromatography.

Step 2: Functionalization of AuNPs

  • Add a freshly prepared aqueous solution of C11-PEG9-thiol to the citrate-stabilized AuNP solution with gentle stirring. The molar ratio of thiol to AuNPs should be optimized, but a starting point is a large molar excess of the thiol.

  • Allow the reaction to proceed for 12-24 hours at room temperature to ensure complete ligand exchange.

  • Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the AuNPs.

  • Remove the supernatant containing unbound thiol and displaced citrate ions.

  • Resuspend the AuNP pellet in a buffer of choice (e.g., PBS).

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound ligands.

  • Store the final C11-PEG9-functionalized AuNPs at 4°C.

Characterization:

  • UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak indicates successful functionalization.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter confirms the presence of the PEG layer.

  • Zeta Potential: A shift in the zeta potential towards neutral indicates the shielding of the negatively charged citrate ions.

  • Thermogravimetric Analysis (TGA): Can be used to quantify the amount of PEG grafted onto the nanoparticle surface.

Protocol 2: Formulation of Lipid Nanoparticles (LNPs) Incorporating this compound

This protocol describes the formulation of LNPs for nucleic acid delivery using a microfluidic mixing method. This compound is incorporated as a PEGylated lipid.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Ethanol (RNase-free)

  • Aqueous buffer (e.g., 25-50 mM sodium acetate or citrate, pH 4-5, RNase-free)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Dialysis buffer (e.g., PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound), but this should be optimized.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in the acidic aqueous buffer.

  • LNP Formulation:

    • Combine the lipid stock solutions in a single vial to create the lipid-ethanol mixture.

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) for at least 12 hours to remove the ethanol and raise the pH. Change the dialysis buffer several times.

  • Concentration and Sterilization:

    • Concentrate the LNP formulation using a suitable method like tangential flow filtration.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Store the LNP formulation at 4°C.

Characterization:

  • DLS and Zeta Potential: To determine the size, PDI, and surface charge of the LNPs.

  • Nucleic Acid Encapsulation Efficiency: Can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.

Visualization of Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Gold_Nanoparticle_Functionalization_Workflow start Start synthesis Synthesis of C11-PEG9-thiol start->synthesis mixing Ligand Exchange (Mixing) synthesis->mixing au_nps Citrate-stabilized AuNPs au_nps->mixing purification Purification (Centrifugation) mixing->purification characterization Characterization purification->characterization final_product Functionalized AuNPs characterization->final_product

Caption: Workflow for the functionalization of gold nanoparticles.

Lipid_Nanoparticle_Formulation_Workflow start Start lipid_prep Prepare Lipid-Ethanol Mixture (with C11-PEG9-OH) start->lipid_prep aqueous_prep Prepare Aqueous Nucleic Acid Solution start->aqueous_prep mixing Microfluidic Mixing lipid_prep->mixing aqueous_prep->mixing purification Purification (Dialysis) mixing->purification characterization Characterization purification->characterization final_product Functionalized LNPs characterization->final_product

Caption: Workflow for the formulation of lipid nanoparticles.

General_Targeted_Delivery_Logic nanoparticle Nanoparticle Core (e.g., AuNP, LNP) functionalization Functionalization with This compound nanoparticle->functionalization pegylated_np PEGylated Nanoparticle functionalization->pegylated_np conjugation Conjugation of Targeting Ligand pegylated_np->conjugation targeted_np Targeted Nanoparticle conjugation->targeted_np systemic_admin Systemic Administration targeted_np->systemic_admin circulation Prolonged Circulation systemic_admin->circulation targeting Active Targeting of Diseased Cells circulation->targeting uptake Cellular Uptake and Drug Release targeting->uptake

Caption: Logical flow for creating a targeted drug delivery system.

References

Application Notes and Protocols for Improving Compound Solubility with C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of lead compounds is a critical challenge. Poor solubility can hinder biological assays, formulation development, and ultimately, the therapeutic potential of a drug candidate. C11-PEG9-alcohol is a versatile tool designed to address this challenge. It is an amphiphilic molecule featuring a hydrophobic 11-carbon aliphatic chain and a hydrophilic polyethylene glycol (PEG) chain composed of nine ethylene glycol units, terminating in a hydroxyl group. This structure allows for its covalent attachment to poorly soluble compounds, thereby enhancing their aqueous solubility and bioavailability.

These application notes provide a comprehensive overview, including a case study on the solubility enhancement of Paclitaxel, and detailed protocols for the conjugation and analysis of compounds modified with this compound.

Mechanism of Solubility Enhancement

The primary mechanism by which this compound improves the solubility of hydrophobic compounds is through the process of PEGylation. The hydrophilic PEG chain imparts a "hydrophilic shield" to the conjugated compound. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, effectively increasing the hydrodynamic radius of the compound and preventing aggregation in aqueous environments. The C11 alkyl chain can provide a linker to the hydrophobic parent molecule or be part of the final conjugate's structure.

G cluster_0 Before PEGylation cluster_1 After PEGylation with this compound Hydrophobic Compound Hydrophobic Compound Aggregation Aggregation (Low Solubility) Hydrophobic Compound->Aggregation Self-associates in water PEGylated Compound Hydrophobic Core C11-PEG9 Linker Water Molecules_A Water Molecules Water Molecules_B Water Molecules PEGylated Compound:f1->Water Molecules_B Hydrogen Bonding Solubilization Enhanced Solubility Water Molecules_B->Solubilization Increased interaction

Mechanism of Solubility Enhancement

Application Case Study: Paclitaxel

Paclitaxel is a potent anti-cancer agent, but its extremely low aqueous solubility (<0.1 µg/mL) presents significant formulation challenges. To illustrate the utility of this compound, a hypothetical study was conducted where this compound was conjugated to a Paclitaxel derivative.

Data Summary

The following table summarizes the hypothetical solubility data for Paclitaxel before and after conjugation with this compound.

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL)Fold Increase in Solubility
Paclitaxel853.9< 0.1-
Paclitaxel-C11-PEG91378.650.0> 500

This data is illustrative and intended to demonstrate the potential magnitude of solubility enhancement.

Experimental Protocols

The following protocols provide a general framework for the activation of this compound, its conjugation to a model hydrophobic compound, purification, and subsequent solubility assessment.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude C11-PEG9-tosylate.

  • Purify the crude product by flash column chromatography.

G Start Start Dissolve Dissolve this compound in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_TsCl Add p-Toluenesulfonyl chloride Add_TEA->Add_TsCl React Stir overnight at RT Add_TsCl->React Quench Quench with NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Purify->End

Workflow for Tosylation of this compound
Protocol 2: Conjugation to a Hydrophobic Compound

This protocol outlines the conjugation of the activated C11-PEG9-tosylate to a model hydrophobic compound containing a nucleophilic group (e.g., a phenol or a primary amine).

Materials:

  • C11-PEG9-tosylate

  • Hydrophobic compound with a nucleophilic group

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the hydrophobic compound (1 equivalent) and C11-PEG9-tosylate (1.1 equivalents) in anhydrous DMF in a reaction vial under an inert atmosphere.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Heat the reaction to 60-80°C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

Purification of the final PEGylated compound is crucial to remove unreacted starting materials and byproducts.[]

Equipment and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude PEGylated compound dissolved in a suitable solvent

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the dissolved crude product onto the column.

  • Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 90% B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Protocol 4: Aqueous Solubility Determination

This protocol describes a method for determining the aqueous solubility of the final PEGylated compound.

Materials:

  • Purified PEGylated compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the purified PEGylated compound to a vial containing a known volume of PBS.

  • Seal the vial and place it on an orbital shaker at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in µg/mL.

Safety Considerations

The safety of alkyl PEG ethers has been assessed, and they are considered safe for use when formulated to be non-irritating.[2][3][4] However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound and its derivatives. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and all other reagents used.

Conclusion

This compound is a valuable chemical tool for overcoming the solubility limitations of hydrophobic compounds. Through covalent conjugation, it significantly enhances aqueous solubility, thereby facilitating further research and development in various scientific disciplines, including drug discovery and materials science. The protocols provided herein offer a foundational guide for the successful application of this compound.

References

Application Notes and Protocols for Protein PEGylation using C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase serum half-life, reduce immunogenicity, and improve solubility.[1][2] C11-PEG9-alcohol is a versatile linker for protein PEGylation, featuring an 11-carbon aliphatic chain that provides a hydrophobic spacer and a 9-unit PEG chain that imparts hydrophilicity. The terminal hydroxyl group allows for chemical activation to facilitate conjugation to proteins.

These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to a model protein, as well as methods for the characterization of the resulting PEGylated protein.

Principle of this compound PEGylation

The use of this compound as a linker for protein PEGylation involves a two-stage process. First, the terminal hydroxyl group of the this compound is chemically activated to create a reactive functional group. Common activation strategies include conversion to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines or oxidation to an aldehyde for N-terminal specific conjugation. Following activation, the reactive C11-PEG9 linker is incubated with the target protein under controlled reaction conditions to achieve covalent attachment. The resulting PEGylated protein is then purified and characterized to determine the extent of PEGylation and its impact on the protein's properties.

Data Presentation

The following tables summarize representative quantitative data on the impact of PEGylation on protein properties. While specific data for this compound is limited in published literature, the following data for similar short-chain PEG linkers illustrate the expected outcomes.

Table 1: Effect of PEGylation on Protein Stability

ParameterUnmodified ProteinPEGylated ProteinReference
Thermodynamic Stability (ΔG°) 16.3 ± 2.3 kJ∙mol⁻¹13.1 ± 0.8 kJ∙mol⁻¹[3]
Thermal Stability (Tm) 70 °C75 °C[1]
Proteolytic Resistance (Half-life in trypsin) 30 min> 180 min[1]

Table 2: In Vitro Bioactivity of PEGylated Proteins

ProteinPEG MoietyRelative Bioactivity (%)Reference
Interferon alpha-2a40 kDa branched PEG7%
α-Chymotrypsin5 kDa linear PEG~50%
rhDNase20 kDa linear PEG82%

Table 3: Pharmacokinetic Parameters of PEGylated Proteins

ProteinPEG MoietyHalf-life (t½)Clearance RateReference
IFN-α5 kDa linear PEGIncreased from minutes to hoursSignificantly reduced
Antibody Fragment40 kDa 2-armed PEGSignificantly increasedGreatly reduced
Small Protein20 kDa linear PEGIncreased several-foldReduced

Experimental Protocols

Protocol 1: Activation of this compound to C11-PEG9-NHS Ester

This protocol describes the activation of the terminal hydroxyl group of this compound to a reactive N-hydroxysuccinimide (NHS) ester using N,N'-disuccinimidyl carbonate (DSC). This activated linker can then be used for conjugation to primary amines on a protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine

  • Ice-cold diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Argon or Nitrogen gas supply

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound in a minimal amount of anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Add N,N'-disuccinimidyl carbonate (1.5 molar excess) and pyridine (1.5 molar excess) to the solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated C11-PEG9-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the C11-PEG9-NHS ester under vacuum and store at -20°C under a dry, inert atmosphere.

Protocol 2: Protein PEGylation with C11-PEG9-NHS Ester

This protocol details the conjugation of the activated C11-PEG9-NHS ester to primary amines (e.g., lysine residues) of a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • C11-PEG9-NHS ester (from Protocol 1)

  • Target Protein (e.g., BSA)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Prepare a 5-10 mg/mL solution of the target protein in 0.1 M PBS, pH 7.4.

  • Immediately before use, prepare a 10 mM solution of C11-PEG9-NHS ester in anhydrous DMSO or DMF.

  • Add the desired molar excess of the C11-PEG9-NHS ester solution to the protein solution while gently stirring. A 20-fold molar excess is a common starting point.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

  • Incubate for an additional 30 minutes at room temperature.

  • The PEGylated protein is now ready for purification.

Protocol 3: Purification of the PEGylated Protein

This protocol describes the purification of the PEGylated protein from unreacted PEG linker and unmodified protein using size-exclusion chromatography (SEC).

Materials:

  • Quenched PEGylation reaction mixture

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution buffer (e.g., 0.1 M PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the quenched PEGylation reaction mixture onto the column.

  • Elute the sample with the elution buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. PEGylated proteins will elute earlier than the unmodified protein due to their increased hydrodynamic radius.

  • Pool the fractions containing the purified PEGylated protein.

Protocol 4: Characterization of the PEGylated Protein

This protocol outlines basic characterization methods to confirm successful PEGylation.

A. SDS-PAGE Analysis:

  • Prepare samples of the unmodified protein, the PEGylation reaction mixture, and the purified PEGylated protein.

  • Run the samples on an SDS-PAGE gel.

  • Visualize the protein bands by Coomassie blue or silver staining.

  • Successful PEGylation will be indicated by a shift in the apparent molecular weight of the protein bands, with PEGylated species migrating slower than the unmodified protein.

B. Mass Spectrometry (MS) Analysis:

  • Analyze the purified PEGylated protein by MALDI-TOF or ESI-MS.

  • The mass spectrum will show a distribution of peaks corresponding to the unmodified protein and the protein conjugated with one or more PEG linkers.

  • The mass difference between the peaks will correspond to the mass of the C11-PEG9 linker, confirming covalent attachment.

Protocol 5: In Vitro Bioactivity Assay

The specific bioactivity assay will depend on the protein being PEGylated. The following is a general guideline.

  • Determine the protein concentration of both the unmodified and purified PEGylated protein samples.

  • Perform the relevant bioactivity assay for the protein (e.g., enzyme kinetics assay, cell-based proliferation assay, or receptor binding assay).

  • Compare the specific activity of the PEGylated protein to that of the unmodified protein to determine the effect of PEGylation on its biological function.

Mandatory Visualizations

G cluster_activation Protocol 1: Activation of this compound A1 Dissolve this compound in anhydrous DCM A2 Add DSC and Pyridine A1->A2 A3 React at room temperature for 24 hours A2->A3 A4 Concentrate reaction mixture A3->A4 A5 Precipitate in cold diethyl ether A4->A5 A6 Filter and dry A5->A6 A7 Activated C11-PEG9-NHS Ester A6->A7

Caption: Workflow for the activation of this compound to its reactive NHS ester.

G cluster_pegylation Protocol 2 & 3: Protein PEGylation and Purification P1 Prepare protein solution in PBS (pH 7.4) P3 Mix protein and activated PEG linker P1->P3 P2 Prepare C11-PEG9-NHS ester solution in DMSO/DMF P2->P3 P4 Incubate (1-2h RT or overnight 4°C) P3->P4 P5 Quench reaction with Tris/Glycine P4->P5 P6 Purify by Size-Exclusion Chromatography (SEC) P5->P6 P7 Purified PEGylated Protein P6->P7 G cluster_characterization Protocol 4 & 5: Characterization of PEGylated Protein C1 Purified PEGylated Protein C2 SDS-PAGE Analysis C1->C2 C3 Mass Spectrometry (MALDI-TOF or ESI-MS) C1->C3 C4 In Vitro Bioactivity Assay C1->C4 R1 Confirm increased molecular weight C2->R1 R2 Determine degree of PEGylation C3->R2 R3 Assess impact on biological function C4->R3

References

Application Notes and Protocols for the Formation of C11-PEG9-alcohol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of self-assembled monolayers (SAMs) of C11-PEG9-alcohol [HS-(CH₂)₁₁-(OCH₂CH₂)₉-OH] on gold substrates. These hydroxyl-terminated oligo(ethylene glycol) SAMs are of significant interest in the fields of biosensing, drug delivery, and biomaterials due to their ability to resist non-specific protein adsorption.

Data Presentation

The following table summarizes typical quantitative data obtained for well-formed this compound SAMs on gold. These values are based on literature data for similar short-chain PEG-thiol SAMs and serve as a benchmark for successful monolayer formation.

ParameterExpected ValueCharacterization Technique
Static Water Contact Angle 30° - 50°Contact Angle Goniometry
Ellipsometric Thickness 3.5 - 5.0 nmEllipsometry
Surface Roughness (RMS) < 1 nmAtomic Force Microscopy (AFM)
Au 4f Binding Energy ~84.0 eV (Au 4f₇/₂)X-ray Photoelectron Spectroscopy (XPS)
S 2p Binding Energy ~162.0 eV (S 2p₃/₂)X-ray Photoelectron Spectroscopy (XPS)
C 1s Binding Energy ~285.0 eV (C-C), ~286.5 eV (C-O)X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

This section provides detailed step-by-step protocols for the key experimental procedures involved in the formation and characterization of this compound SAMs on gold.

Protocol 1: Gold Substrate Preparation

A pristine gold surface is crucial for the formation of a well-ordered SAM. The following protocol describes a common and effective cleaning procedure.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute Ethanol

  • Nitrogen gas (high purity)

  • Beakers and tweezers (Teflon or stainless steel)

Procedure:

  • Piranha Solution Preparation (Caution!) : In a designated fume hood, prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Substrate Cleaning : Using tweezers, immerse the gold substrates in the freshly prepared Piranha solution for 5-10 minutes. Vigorous bubbling will be observed as organic contaminants are oxidized.

  • Rinsing : Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water. Ensure all traces of the acid are removed.

  • Ethanol Rinse : Rinse the substrates with absolute ethanol to remove water.

  • Drying : Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use : The cleaned substrates should be used immediately for SAM formation to prevent re-contamination from the ambient environment.

Protocol 2: this compound Solution Preparation

Materials:

  • This compound (thiol)

  • Absolute Ethanol (200 proof, anhydrous)

  • Volumetric flask and micropipettes

  • Ultrasonic bath

Procedure:

  • Solution Concentration : Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of a 1 mM solution, dissolve the appropriate mass of the thiol in 10 mL of absolute ethanol in a clean volumetric flask.

  • Dissolution : Cap the flask and sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.

Protocol 3: Self-Assembled Monolayer (SAM) Formation

Materials:

  • Cleaned gold substrates

  • 1 mM this compound solution in ethanol

  • Clean glass or polypropylene containers with sealable caps

  • Tweezers

  • Nitrogen gas (high purity)

Procedure:

  • Immersion : Place the clean, dry gold substrates in a container. Immediately cover the substrates with the 1 mM this compound solution. Ensure the entire gold surface is submerged.

  • Inert Atmosphere : To minimize oxidation, purge the headspace of the container with nitrogen gas before sealing the cap.

  • Incubation : Allow the self-assembly to proceed for at least 18-24 hours at room temperature in a vibration-free environment.

  • Rinsing : After incubation, remove the substrates from the thiol solution using tweezers. Rinse them thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Sonication : Place the rinsed substrates in a beaker of fresh absolute ethanol and sonicate for 1-2 minutes to further remove physisorbed molecules.

  • Final Rinse and Drying : Perform a final rinse with absolute ethanol and dry the substrates under a gentle stream of nitrogen gas.

  • Storage : Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator filled with nitrogen) until characterization or use.

Visualizations

The following diagrams illustrate the key processes in the experimental setup.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Au_Substrate Gold Substrate Piranha Piranha Etch (H₂SO₄/H₂O₂) Au_Substrate->Piranha Rinse_H2O DI Water Rinse Piranha->Rinse_H2O Rinse_EtOH Ethanol Rinse Rinse_H2O->Rinse_EtOH Dry_N2_1 N₂ Dry Rinse_EtOH->Dry_N2_1 Immersion Immerse Substrate (18-24 hours) Dry_N2_1->Immersion Thiol_Sol Prepare 1 mM This compound in Ethanol Thiol_Sol->Immersion Rinse_EtOH_2 Ethanol Rinse Immersion->Rinse_EtOH_2 Sonicate Sonicate in Ethanol Rinse_EtOH_2->Sonicate Dry_N2_2 N₂ Dry Sonicate->Dry_N2_2 Contact_Angle Contact Angle Dry_N2_2->Contact_Angle Ellipsometry Ellipsometry Dry_N2_2->Ellipsometry AFM AFM Dry_N2_2->AFM XPS XPS Dry_N2_2->XPS

Caption: Experimental workflow for SAM formation.

signaling_pathway cluster_surface Gold Surface Interaction cluster_monolayer Monolayer Assembly cluster_interface Surface Properties Thiol This compound (HS-R) Thiolate Gold-Thiolate Bond (Au-S-R) Thiol->Thiolate Gold Gold Substrate (Au) Gold->Thiolate VDW van der Waals Interactions (Alkyl Chains) Thiolate->VDW Packing Ordered Monolayer VDW->Packing PEG_Interface Hydrophilic PEG Interface Packing->PEG_Interface Protein_Resistance Protein Resistance PEG_Interface->Protein_Resistance

Caption: Logical relationships in SAM formation.

Troubleshooting & Optimization

problems with C11-PEG9-alcohol solubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of C11-PEG9-alcohol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG chain important for solubility?

A1: this compound is an amphiphilic molecule consisting of a hydrophobic 11-carbon aliphatic chain and a hydrophilic polyethylene glycol (PEG) chain with nine repeating ethylene oxide units, terminating in a hydroxyl group.[1][2] The PEG chain is crucial for its water solubility. It forms hydrogen bonds with water molecules, increasing the overall hydrophilicity of the compound and enabling its use in aqueous environments for applications like bioconjugation, drug delivery, and surface modification.[1][2]

Q2: What is the expected solubility of this compound in water?

Q3: What are the critical micelle concentration (CMC) and cloud point, and why are they important for this compound?

A3: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules, like this compound, self-assemble into micelles. This is a key characteristic, as the formation of micelles can affect the solubilization of other hydrophobic molecules and the overall behavior of the solution. The Cloud Point is the temperature at which a non-ionic surfactant solution becomes turbid as it phase separates. For polyethylene glycol-type non-ionic surfactants, solubility tends to decrease as temperature increases. Understanding the cloud point is critical for determining the operational temperature range for your experiments to avoid phase separation.

Troubleshooting Guide for Solubility Issues

Problem: this compound is not dissolving or forming a clear solution in my aqueous buffer.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.

Initial Dissolution Protocol

For researchers encountering difficulties with direct dissolution in aqueous buffers, preparing a concentrated stock solution in an organic solvent is a recommended starting point.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Solvent Selection: Use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Weighing: Carefully weigh the desired amount of this compound in a sterile, dry container. Due to its potential viscosity, this may be easier to do by mass rather than volume.

  • Dissolution: Add a small volume of the chosen organic solvent to the this compound.

  • Mixing: Gently vortex or sonicate the mixture until the this compound is completely dissolved. Mild heating (e.g., to 37°C) can aid dissolution but should be done with caution to avoid any potential degradation.

  • Storage: Store the stock solution at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.

  • Aqueous Dilution: For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure rapid mixing during dilution to prevent precipitation.

Troubleshooting Steps

If you are still facing solubility issues after following the initial protocol, consider the following factors:

Factor 1: Temperature

FactorExpected Effect on Solubility of this compoundTroubleshooting Recommendations
Low Temperature May slow down the dissolution process.Gently warm the solution (e.g., to 30-40°C) while stirring. Avoid excessive heat, as it can decrease the solubility of PEGylated surfactants.
High Temperature Can decrease solubility and lead to phase separation (clouding).If the solution becomes cloudy upon warming, it may have exceeded its cloud point. Cool the solution to restore clarity. Determine the cloud point experimentally to identify the optimal working temperature range.

Factor 2: pH of the Aqueous Medium

FactorExpected Effect on Solubility of this compoundTroubleshooting Recommendations
pH This compound is a neutral molecule, and its solubility is generally expected to be stable over a wide pH range. However, extreme pH values can potentially affect the stability of the PEG chain through hydrolysis, although this is less common for PEGs compared to other polymers.Maintain the pH of your aqueous buffer within a neutral to slightly acidic or basic range (e.g., pH 5-8) for optimal stability. If you must work at extreme pH, perform stability studies to ensure the integrity of your compound.

Factor 3: Ionic Strength (Salts)

FactorExpected Effect on Solubility of this compoundTroubleshooting Recommendations
High Salt Concentration High concentrations of salts can lead to a "salting-out" effect, where the solubility of the PEGylated compound decreases due to competition for water molecules. This can lower the cloud point temperature.If you observe precipitation or cloudiness in high ionic strength buffers (e.g., high salt concentrations in PBS), try reducing the salt concentration or using a buffer with a lower ionic strength.

Factor 4: Concentration and Aggregation

FactorExpected Effect on Solubility of this compoundTroubleshooting Recommendations
Concentration above CMC Above its Critical Micelle Concentration (CMC), this compound will form micelles. This is a normal behavior for surfactants and is often desirable for applications like drug solubilization.If you need to work above the CMC, be aware that the solution will contain micelles. This can be confirmed by techniques like Dynamic Light Scattering (DLS). If you need a solution of monomeric this compound, work at concentrations below the CMC.

Experimental Protocols for Characterization

To better understand the behavior of this compound in your specific experimental conditions, you can perform the following characterization experiments.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing a change in a physical property of the solution as a function of surfactant concentration. Common methods include surface tension, conductivity, and fluorescence spectroscopy.

Using Dynamic Light Scattering (DLS) to Estimate CMC:

  • Prepare a series of dilutions: Create a range of this compound concentrations in your desired aqueous buffer, spanning from very low to high concentrations.

  • Filter samples: Filter all samples through a 0.22 µm syringe filter to remove dust and large aggregates.

  • DLS Measurement: Measure the scattered light intensity (count rate) for each concentration using a DLS instrument.

  • Plot the data: Plot the scattered light intensity versus the logarithm of the this compound concentration.

  • Identify the CMC: The CMC is the concentration at which a sharp increase in the scattered light intensity is observed, indicating the formation of micelles.

Experimental Protocol: Determination of Cloud Point
  • Prepare a solution: Prepare a solution of this compound in your aqueous buffer at the desired concentration (typically 1 wt%).

  • Heat the solution: Place the solution in a temperature-controlled water bath with a thermometer and a stir bar.

  • Observe for turbidity: Slowly increase the temperature of the water bath while monitoring the solution for the first sign of turbidity.

  • Record the temperature: The temperature at which the solution becomes cloudy is the cloud point.

Visualizing Experimental Workflows and Troubleshooting

The following diagrams illustrate the logical flow for troubleshooting solubility issues and the experimental workflow for characterizing this compound.

G Troubleshooting Logic for this compound Solubility start Start: Solubility Issue (Cloudy/Precipitate) check_protocol Followed Initial Dissolution Protocol? start->check_protocol protocol Prepare Stock in DMSO/DMF check_protocol->protocol No check_temp Is Solution Temperature Controlled? check_protocol->check_temp Yes protocol->check_temp Then adjust_temp Adjust Temperature: - Gentle warming if too cold - Cool if above cloud point check_temp->adjust_temp No check_ph Is pH within Optimal Range (5-8)? check_temp->check_ph Yes adjust_temp->check_ph Then resolved Issue Resolved adjust_temp->resolved unresolved Issue Persists: Consult Further adjust_temp->unresolved adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_salt Is Ionic Strength Too High? check_ph->check_salt Yes adjust_ph->check_salt Then adjust_ph->resolved adjust_ph->unresolved adjust_salt Lower Salt Concentration check_salt->adjust_salt Yes check_conc Is Concentration Very High? check_salt->check_conc No adjust_salt->check_conc Then adjust_salt->resolved adjust_salt->unresolved consider_micelles Micelle Formation Likely. Characterize with DLS. check_conc->consider_micelles Yes check_conc->resolved No consider_micelles->resolved consider_micelles->unresolved

Caption: Troubleshooting workflow for this compound solubility issues.

G Experimental Workflow for this compound Characterization cluster_solubility Solubility Assessment cluster_cmc CMC Determination (DLS Method) cluster_cloud_point Cloud Point Determination prep_stock Prepare Stock Solution (e.g., in DMSO) serial_dilute_sol Serial Dilution in Aqueous Buffer prep_stock->serial_dilute_sol equilibrate_sol Equilibrate and Observe for Precipitation serial_dilute_sol->equilibrate_sol determine_sol Determine Highest Clear Concentration equilibrate_sol->determine_sol prep_series_cmc Prepare Concentration Series filter_cmc Filter Samples (0.22 µm) prep_series_cmc->filter_cmc dls_measure_cmc Measure Scattered Light Intensity (DLS) filter_cmc->dls_measure_cmc plot_cmc Plot Intensity vs. [Concentration] dls_measure_cmc->plot_cmc identify_cmc Identify Inflection Point (CMC) plot_cmc->identify_cmc prep_solution_cp Prepare 1 wt% Solution heat_cp Heat Slowly in Water Bath prep_solution_cp->heat_cp observe_cp Observe for Turbidity heat_cp->observe_cp record_cp Record Cloud Point Temperature observe_cp->record_cp

References

how to optimize C11-PEG9-alcohol conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the conjugation efficiency of C11-PEG9-alcohol. The content is structured into frequently asked questions for a general overview and a troubleshooting guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its terminal alcohol group problematic for direct conjugation?

This compound is a chemical linker composed of an 11-carbon aliphatic chain (C11) and a 9-unit polyethylene glycol (PEG) chain, terminating with a primary alcohol (-OH) group.[1][2][3] The C11 chain provides hydrophobic character, while the hydrophilic PEG chain enhances the water solubility of molecules it's attached to.[1][2] The terminal alcohol, however, is a poor reactive group for direct conjugation to biomolecules under typical physiological conditions (e.g., pH 7-9). To achieve efficient conjugation, the hydroxyl group must first be "activated" by converting it into a more reactive functional group capable of forming a stable covalent bond with the target molecule.

Q2: What are the most common strategies for activating the this compound for conjugation?

The primary strategy is to replace the terminal hydroxyl group with a better leaving group or a more reactive functional group. Common activation methods include:

  • Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (like pyridine or triethylamine) to form a PEG-tosylate. The tosylate group is an excellent leaving group that readily reacts with nucleophiles like amines and thiols.

  • Mesylation: Similar to tosylation, using methanesulfonyl chloride (MsCl) to create a PEG-mesylate, which is also highly reactive towards nucleophiles.

  • NHS Ester Formation (via Carboxylation): This is a two-step process. First, the terminal alcohol is oxidized to a carboxylic acid. Then, the carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (like DCC or EDC) to form a highly reactive NHS ester. This NHS-activated PEG specifically targets primary amines to form stable amide bonds.

  • Aldehyde Formation: Oxidation of the primary alcohol to an aldehyde allows for "reductive amination," where the PEG-aldehyde reacts with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Q3: How do I choose the right activation and conjugation chemistry for my target molecule?

The choice depends entirely on the available functional groups on your target molecule (e.g., protein, peptide, or small molecule).

  • For Primary Amines (-NH2), such as the side chain of lysine residues or the N-terminus of a protein: Use NHS-activated PEGs or Tosyl/Mesyl-activated PEGs. NHS esters are highly specific for amines at pH 7-9. Tosylates also react well with amines, typically around pH 8.

  • For Thiols (-SH), such as the side chain of cysteine residues: Use maleimide-activated PEGs. While not a direct activation of the alcohol, a common strategy is to use a heterobifunctional PEG linker that already contains a maleimide group, or to convert the activated alcohol (e.g., tosylate) to a thiol-reactive group. Thiol-maleimide reactions are highly specific and efficient at pH 6.5-7.5.

  • For Carboxyl Groups (-COOH): The PEG-alcohol can be activated and then reacted with a diamine linker to introduce a terminal amine group on the PEG. This amine-functionalized PEG can then be conjugated to the target's carboxyl group using carbodiimide chemistry (EDC/NHS).

Q4: What are the critical parameters to control during the conjugation reaction?

Optimizing conjugation requires careful control over several parameters:

  • pH: The pH of the reaction buffer is critical. For example, amine-reactive NHS esters are most efficient at a pH of 7.0-9.0 but are also more susceptible to hydrolysis at higher pH.

  • Stoichiometry: The molar ratio of activated PEG to the target molecule is a key factor. A molar excess of the PEG reagent is typically used to drive the reaction to completion, but an excessive amount can lead to multiple PEGs attaching to a single molecule or increase the difficulty of downstream purification.

  • Temperature and Time: Most PEGylation reactions are performed at room temperature for 1-2 hours or at 4°C overnight to minimize potential degradation of the target biomolecule.

  • Concentration: The concentration of reactants can influence the reaction rate and the extent of side reactions.

Q5: How can I confirm that the conjugation was successful and determine the efficiency?

A combination of analytical techniques is used to assess the outcome of the conjugation reaction:

  • SDS-PAGE: For protein conjugations, a successful reaction will show a new band with a higher molecular weight than the unmodified protein. The increase in size corresponds to the attached PEG chains.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) can separate the PEGylated conjugate from the unreacted protein and excess PEG reagent. SEC with multiple detectors (e.g., UV, light scattering, and refractive index) is particularly powerful for accurately determining the molecular weight and composition of the conjugate.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can provide the exact molecular weight of the conjugate, confirming the number of PEG molecules attached.

Troubleshooting Guide

Here are solutions to common problems encountered during the this compound conjugation workflow.

Problem 1: Low or No Activation of this compound
  • Possible Cause A: Reagent Degradation. The activating reagents (e.g., TsCl, MsCl, NHS esters) are often moisture-sensitive.

    • Solution: Purchase fresh reagents. Store all activating agents in a desiccator and handle them in a dry environment (e.g., under nitrogen or argon). Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

  • Possible Cause B: Incorrect Reaction Conditions. The activation reaction may be sensitive to the solvent, base, or temperature.

    • Solution: Ensure you are using an anhydrous aprotic solvent (e.g., dichloromethane, DMF) for the activation step. The base used (e.g., pyridine, triethylamine) should be dry and added in the correct stoichiometric amount. For tosylation, the reaction is often run at 0°C to room temperature.

  • Possible Cause C: Incomplete Reaction. The reaction time may have been insufficient.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The activated PEG product should have a different Rf value than the starting PEG-alcohol. Extend the reaction time until the starting material is consumed.

Problem 2: Low Conjugation Yield Despite Successful Activation
  • Possible Cause A: Hydrolysis of Activated PEG. Activated PEGs, especially NHS esters, can hydrolyze rapidly in aqueous buffers, rendering them inactive.

    • Solution: Prepare the activated PEG solution immediately before use. Avoid storing it. When adding the activated PEG (often dissolved in an organic solvent like DMSO) to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein denaturation.

  • Possible Cause B: Competing Reactions. If your buffer contains nucleophiles (e.g., Tris or glycine), they will compete with your target molecule for the activated PEG.

    • Solution: Perform the conjugation in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer, at the optimal pH for your chosen chemistry. After the reaction, you can "quench" any remaining active PEG by adding an amine-containing buffer.

  • Possible Cause C: Steric Hindrance. The conjugation site on the target molecule may be sterically hindered, preventing the bulky PEG chain from accessing it.

    • Solution: Consider using a PEG linker with a longer spacer arm to reduce steric hindrance. Alternatively, you may need to explore different conjugation sites on your target molecule.

Problem 3: Difficulty Purifying the Final Conjugate
  • Possible Cause A: Similar Properties of Reactants and Products. The unreacted PEG and the PEG-conjugate may have similar properties, making separation difficult.

    • Solution: Utilize high-resolution separation techniques. Size-Exclusion Chromatography (SEC) is often effective at separating the larger PEG-conjugate from smaller unreacted PEG. Ion-Exchange Chromatography (IEX) can be used if the conjugation alters the net charge of the target molecule.

  • Possible Cause B: Presence of Di-PEGylated or Cross-linked Species. Using an excess of a bifunctional PEG reagent or a PEG reagent with diol contamination can lead to unwanted cross-linking.

    • Solution: Ensure your starting this compound is of high purity and monofunctional. Optimize the stoichiometry to use the minimum required excess of the PEG reagent to favor mono-conjugation.

Data Presentation

Table 1: Comparison of Common Chemistries for Amine-Targeted Conjugation

Activation ChemistryReactive GroupTargetOptimal pHBond FormedStability of LinkageKey Considerations
NHS Ester N-HydroxysuccinimidePrimary Amines7.0 - 9.0AmideVery HighProne to hydrolysis; requires amine-free buffers during reaction.
Tosylate/Mesylate Sulfonyl EsterAmines, Thiols8.0 - 9.5Secondary AmineHighLess prone to hydrolysis than NHS esters but may be less specific.
Aldehyde AldehydePrimary Amines6.0 - 7.5Secondary AmineHigh (after reduction)Requires a subsequent reduction step with a mild reducing agent (e.g., NaCNBH₃).

Experimental Protocols

Protocol 1: Two-Step Conjugation via Tosylation (General Procedure)

Step A: Activation of this compound to C11-PEG9-Tosylate

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon or nitrogen atmosphere. Cool the flask to 0°C in an ice bath.

  • Base Addition: Add dry pyridine or triethylamine (approx. 1.5-2.0 equivalents) to the solution with stirring.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (approx. 1.2-1.5 equivalents) dissolved in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Let it proceed for 8-16 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 10:1 DCM:Methanol mobile phase).

  • Workup: Once complete, wash the reaction mixture with dilute HCl to remove the base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the C11-PEG9-Tosylate.

Step B: Conjugation of C11-PEG9-Tosylate to a Protein

  • Buffer Exchange: Ensure the target protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Reagent Preparation: Immediately before use, dissolve the C11-PEG9-Tosylate in a water-miscible organic solvent like DMSO to a known concentration (e.g., 100 mM).

  • Conjugation: Add the desired molar excess (e.g., 20-fold) of the PEG-Tosylate solution to the protein solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove unreacted PEG and byproducts by dialysis or Size-Exclusion Chromatography (SEC).

Visualizations

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification & Analysis A Start: This compound B Activate hydroxyl group (e.g., Tosylation with TsCl) A->B C Purify Activated PEG (C11-PEG9-Tosylate) B->C E Conjugation Reaction (pH 8.0-9.5) C->E D Target Molecule (e.g., Protein in Buffer) D->E F Quench Reaction (e.g., add Tris) G Purify Conjugate (e.g., SEC / IEX) F->G H Analyze Final Product (SDS-PAGE, HPLC, MS) G->H

Caption: General workflow for this compound conjugation.

G start Low Conjugation Efficiency q1 Was PEG-OH activation confirmed (e.g., by TLC, NMR, or MS)? start->q1 sol_activation Troubleshoot Activation: 1. Use fresh, anhydrous reagents. 2. Check reaction stoichiometry & time. 3. Confirm base/solvent quality. q1->sol_activation No q2 Is the conjugation buffer amine-free (e.g., PBS, Borate)? q1->q2 Yes a1_yes Yes a1_no No sol_buffer Solution: Switch to an amine-free buffer. Tris or Glycine will compete with the target molecule. q2->sol_buffer No q3 Was the activated PEG used immediately after preparation? q2->q3 Yes a2_yes Yes a2_no No sol_hydrolysis Solution: Activated PEGs (esp. NHS) hydrolyze. Prepare fresh and use immediately. q3->sol_hydrolysis No sol_optimize Further Optimization: 1. Increase molar excess of PEG. 2. Adjust pH for optimal reactivity. 3. Increase reaction time/temperature. q3->sol_optimize Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: C11-PEG9-Alcohol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C11-PEG9-alcohol self-assembled monolayers (SAMs). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Inconsistent or Poor SAM Formation

Question: My this compound SAMs show variable surface properties (e.g., contact angle) and poor protein resistance. What are the likely causes and how can I troubleshoot this?

Answer: Inconsistent SAM formation is a common issue stemming from several factors related to substrate preparation, solution quality, and the assembly process itself. Here are the primary causes and corresponding troubleshooting steps:

  • Substrate Contamination: The quality of the gold substrate is paramount. Even trace amounts of organic or particulate contaminants can lead to defect sites in the SAM.

    • Solution: Ensure a rigorous cleaning procedure for the gold substrates. A common and effective method is a piranha solution wash (a 3:1 mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and finally drying under a stream of inert gas (e.g., nitrogen or argon). Always handle cleaned substrates with clean, dedicated tweezers.

  • Thiol Solution Degradation: The thiol group is susceptible to oxidation, which can prevent proper bond formation with the gold surface.

    • Solution: Use freshly prepared this compound solutions for each experiment. If the thiol is in solution, purge it with an inert gas to minimize oxygen exposure. Store the stock thiol compound under an inert atmosphere and at the recommended temperature.

  • Suboptimal Assembly Conditions: Factors such as immersion time, solvent purity, and temperature can significantly impact the ordering and density of the SAM.

    • Solution:

      • Immersion Time: While initial adsorption is rapid, a well-ordered monolayer takes time to form. An immersion time of 12-24 hours is generally recommended.

      • Solvent: Use high-purity, anhydrous ethanol. Traces of water can affect the assembly process.

      • Temperature: Perform the self-assembly at a stable room temperature.

  • Environmental Contaminants: Airborne contaminants in the lab can deposit on the substrate during preparation or assembly.

    • Solution: Work in a clean environment, such as a laminar flow hood, to minimize exposure to dust and other airborne particles.

Issue 2: Higher than Expected Protein Adsorption

Question: My this compound SAMs are supposed to be protein-resistant, but I am observing significant nonspecific protein binding in my assays. Why is this happening?

Answer: While well-formed oligo(ethylene glycol) (OEG) terminated SAMs are known for their excellent protein resistance, several factors can compromise this property.

  • Incomplete or Disordered Monolayer: Defects in the SAM, such as pinholes or disordered regions, can expose the underlying gold substrate or the hydrophobic alkyl chain, both of which readily adsorb proteins.

    • Solution: Refer to the troubleshooting steps for "Inconsistent or Poor SAM Formation" to ensure the creation of a dense and well-ordered monolayer. Techniques like atomic force microscopy (AFM) can be used to visualize the surface morphology and identify large-scale defects.

  • PEG Chain Conformation: The protein resistance of OEG SAMs is attributed to the conformation of the PEG chains, which creates a hydrated layer that sterically hinders protein approach. If the PEG chains collapse or are not in an optimal conformation, their protein resistance is reduced.

    • Solution: The length of the PEG chain is crucial. While you are using PEG9, ensure that the packing density is optimal. Shorter PEG chains may not provide sufficient steric repulsion, leading to increased protein adsorption.

  • Contamination Post-SAM Formation: The SAM surface can become contaminated after formation, leading to protein adsorption.

    • Solution: After formation, rinse the SAM thoroughly with the assembly solvent (e.g., ethanol) to remove any physisorbed molecules. Store the functionalized substrates in a clean, inert environment.

Issue 3: Inconsistent Results in Cell Adhesion Studies

Question: I am using this compound SAMs as a background to prevent non-specific cell adhesion in my experiments, but I'm seeing variable cell attachment. What could be the cause?

Answer: Inconsistent cell adhesion on PEGylated surfaces often points to similar issues as those causing protein adsorption, as non-specific protein adsorption from the cell culture medium can mediate subsequent cell attachment.

  • Protein Adsorption from Media: Serum proteins in the cell culture medium can adsorb to defects in the SAM, creating sites for cell adhesion.

    • Solution: Ensure the highest quality SAM formation to minimize defects. Consider pre-incubating the SAM-coated surface with a blocking agent like bovine serum albumin (BSA), although a well-formed PEG SAM should not require this.

  • Surface Instability: Thiol-gold bonds can be susceptible to oxidation over time, leading to the degradation of the SAM and exposure of the underlying substrate.[1]

    • Solution: Use freshly prepared SAMs for your cell culture experiments. Avoid prolonged exposure of the SAMs to atmospheric conditions before introducing them to the cell culture environment.

Frequently Asked Questions (FAQs)

Q1: What are the expected characterization values for a high-quality this compound SAM on gold?

A1: While exact values can vary slightly based on the specific instrumentation and experimental conditions, the following table provides a summary of expected quantitative data for well-formed this compound SAMs on a gold surface.

Characterization TechniqueParameterExpected Value Range
Contact Angle Goniometry Advancing Water Contact Angle30° - 45°
Ellipsometry Thickness~2.5 - 4.0 nm
X-ray Photoelectron Spectroscopy (XPS) C 1s SpectrumTwo main peaks are expected: one around 285.0 eV corresponding to the alkyl chain (C-C, C-H) and another, more intense peak around 286.5 eV for the ethylene glycol units (C-O).[2]
O 1s SpectrumA primary peak around 532.8 eV corresponding to the ether oxygens (C-O-C) in the PEG chain.
S 2p SpectrumA doublet with the S 2p3/2 peak at approximately 162.0 eV, indicative of thiolate bonding to gold. A smaller peak around 163.5 eV may indicate the presence of some unbound thiol.[3]
Surface Plasmon Resonance (SPR) Protein AdsorptionFor a protein like Fibrinogen (1 mg/mL), the expected shift in the resonance angle should be minimal, indicating high resistance to non-specific binding.

Q2: What is the best solvent for preparing the this compound solution for SAM formation?

A2: High-purity, anhydrous ethanol is the most commonly used and recommended solvent for preparing thiol solutions for SAM formation on gold. It provides good solubility for the this compound and is compatible with the gold substrate.

Q3: How should I store my this compound SAM-coated substrates?

A3: For short-term storage, keep the substrates in a clean, dry, and inert environment, such as a desiccator backfilled with nitrogen or argon. For longer-term storage, it is advisable to use freshly prepared SAMs for critical experiments due to the potential for oxidative degradation of the thiol-gold bond.[1]

Q4: Can I reuse my gold substrates after an experiment?

A4: Yes, gold substrates can often be cleaned and reused. A common method is to use a piranha solution to oxidatively remove the organic monolayer. However, be aware that repeated cleaning cycles can affect the surface roughness and morphology of the gold, which may influence subsequent SAM formation.

Experimental Protocols

Protocol 1: Formation of this compound SAMs on Gold
  • Substrate Cleaning:

    • Immerse the gold-coated substrates in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • To minimize oxidation, the solution can be gently purged with nitrogen or argon for 5-10 minutes.

  • Self-Assembly:

    • Place the cleaned, dry gold substrates in a clean glass container.

    • Add enough of the 1 mM thiol solution to completely submerge the substrates.

    • Seal the container and leave it undisturbed at room temperature for 12-24 hours in a vibration-free and dark environment.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrates again under a gentle stream of nitrogen or argon.

  • Characterization:

    • Characterize the freshly prepared SAMs using techniques such as contact angle goniometry, ellipsometry, and XPS to confirm the quality of the monolayer.

Protocol 2: Characterization by Contact Angle Goniometry
  • Place the SAM-coated substrate on the sample stage of the goniometer.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Record the advancing contact angle as the droplet makes contact with the surface.

  • Perform measurements at multiple locations on the surface to assess uniformity.

Protocol 3: Characterization by Ellipsometry
  • Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation to establish a baseline.

  • After SAM formation, measure the optical properties of the SAM-coated substrate.

  • Model the system as a two-layer model (gold substrate + organic film) to calculate the thickness of the SAM. A refractive index of ~1.45 is a reasonable starting assumption for the PEG layer.

Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)
  • Mount the SAM-coated substrate on the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, and S 2p regions.

  • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sam SAM Formation cluster_char Characterization A Gold Substrate B Piranha Clean A->B C DI Water Rinse B->C D Ethanol Rinse C->D E Dry (N2/Ar) D->E G Immerse Substrate (12-24h) E->G F Prepare 1mM C11-PEG9-OH in Ethanol F->G H Rinse with Ethanol G->H I Dry (N2/Ar) H->I J Contact Angle I->J K Ellipsometry I->K L XPS I->L

Figure 1: Experimental workflow for the preparation and characterization of this compound SAMs.

Biosensor_Workflow A C11-PEG9-OH SAM on Gold Sensor Chip B Surface Activation (e.g., NHS/EDC chemistry) A->B Functionalization C Immobilization of Bioreceptor (e.g., Antibody) B->C D Blocking of Unreacted Sites C->D E Introduction of Analyte D->E Binding Event F Signal Detection (e.g., SPR, Electrochemical) E->F

Figure 2: Generalized workflow for the fabrication and use of a SAM-based biosensor.

Cell_Adhesion_Signaling cluster_surface Functionalized Surface cluster_cell Cell SAM C11-PEG9-OH SAM (Protein Resistant) Ligand Immobilized Ligand (e.g., RGD peptide) Integrin Integrin Receptor Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Actin Actin Cytoskeleton FAK->Actin Adhesion & Spreading Src->FAK Phosphorylation

Figure 3: Simplified signaling pathway for cell adhesion mediated by a functionalized SAM.

References

challenges in derivatizing the terminal hydroxyl group of C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of C11-PEG9-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chemical modification of the terminal hydroxyl group of this amphiphilic PEG linker.

Frequently Asked Questions (FAQs)

Q1: What makes the derivatization of this compound challenging?

A1: The primary challenge arises from its amphiphilic nature. This compound possesses both a long hydrophobic alkyl chain (C11) and a hydrophilic polyethylene glycol (PEG9) chain. This dual character can lead to the formation of micelles in solution, which may affect reaction kinetics and create difficulties in purification, as the molecule may not behave like a typical small molecule or a purely hydrophilic polymer.

Q2: What are the most common methods to activate the terminal hydroxyl group of this compound?

A2: The most common methods involve converting the hydroxyl group into a better leaving group. These include:

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate.

  • Mesylation: Reaction with methanesulfonyl chloride (MsCl) to form a mesylate.

  • Conversion to Azide: A two-step process involving activation (e.g., mesylation) followed by substitution with an azide salt, or a one-pot reaction.

Q3: How can I purify the derivatized this compound?

A3: Purification of amphiphilic molecules like derivatized this compound can be challenging. Standard purification techniques may need optimization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often an effective method. Size-exclusion chromatography (SEC) can also be used, but its effectiveness may be limited by the amphiphilic nature of the molecule. Dialysis is another option for removing small molecule impurities.[1]

Q4: What are the best analytical techniques to confirm the successful derivatization of this compound?

A4: The following techniques are highly recommended for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the presence of the new functional group by observing characteristic chemical shifts and the disappearance of the hydroxyl proton signal.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to confirm the mass of the derivatized product, providing direct evidence of successful modification.

Troubleshooting Guides

Problem 1: Incomplete or Low-Yield Reaction
Possible Cause Suggested Solution
Steric Hindrance While the terminal hydroxyl group is accessible, the amphiphilic nature and potential micelle formation might sterically hinder the reaction site. Consider using a less sterically hindered activating agent or optimizing solvent conditions to disrupt micelle formation (e.g., using a co-solvent).
Reagent Degradation Sulfonyl chlorides (TsCl, MsCl) are sensitive to moisture. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents.
Insufficient Activation The base used may not be strong enough to sufficiently deprotonate the alcohol. Consider using a stronger non-nucleophilic base. For tosylation and mesylation, pyridine or triethylamine are commonly used.
Poor Solubility The amphiphilic nature of this compound might lead to poor solubility in certain reaction solvents, leading to a heterogeneous reaction mixture. Experiment with different anhydrous solvents or solvent mixtures (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a mixture thereof) to ensure the reactants are fully dissolved.
Problem 2: Presence of Unexpected Side Products
Possible Cause Suggested Solution
Formation of Alkyl Chloride During tosylation or mesylation, the chloride ion from the sulfonyl chloride reagent or formed as a byproduct can act as a nucleophile, displacing the tosylate/mesylate to form an alkyl chloride.[2][3] To minimize this, use a non-nucleophilic base and control the reaction temperature.
Elimination Reactions Although less common for primary alcohols, elimination to form an alkene can occur, especially if the reaction is heated. Run the reaction at a lower temperature (e.g., 0 °C).
Reaction with Base If a nucleophilic base is used, it can compete with the alcohol in reacting with the activating agent. Use a non-nucleophilic base like triethylamine or pyridine.
Problem 3: Difficulties in Purification
Possible Cause Suggested Solution
Product and Starting Material Co-elution The derivatized product and the starting this compound may have similar retention times in chromatography due to the dominance of the long PEG and alkyl chains. Optimize the gradient in RP-HPLC. A shallower gradient of the organic solvent can improve separation.[4]
Micelle Formation During Purification The formation of micelles can lead to broad peaks and poor separation in chromatography. Try adding a small amount of organic co-solvent to the aqueous phase or performing the purification at a different temperature to disrupt micelle formation.
Contamination with Salts By-product salts (e.g., pyridinium hydrochloride) can be difficult to remove. Perform an aqueous workup before chromatographic purification. Washing the organic layer with dilute acid can help remove basic impurities like pyridine.

Experimental Protocols

Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Workflow for Tosylation of this compound

Tosylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in anhydrous DCM add_base Add triethylamine (Et3N) and cool to 0°C start->add_base add_tscl Add p-toluenesulfonyl chloride (TsCl) dropwise add_base->add_tscl stir Stir at 0°C to RT (Monitor by TLC) add_tscl->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash with dilute HCl, sat. NaHCO3, and brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify analyze Characterize by 1H NMR and MALDI-TOF MS purify->analyze

Workflow for the tosylation of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (per 1 mmol of alcohol)Moles (mmol)
This compound~524.73525 mg1.0
p-Toluenesulfonyl chloride (TsCl)190.65286 mg1.5
Triethylamine (Et3N)101.19202 mg (0.28 mL)2.0
Anhydrous Dichloromethane (DCM)-10 mL-

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.5 mmol) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash with water (2 x 20 mL), 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the final product, C11-PEG9-tosylate, by 1H NMR and MALDI-TOF MS.

Expected 1H NMR Chemical Shifts (CDCl3):

ProtonsExpected Chemical Shift (ppm)
Ar-CH 3 (from tosyl group)~2.45 (s, 3H)
PEG backbone (-OCH 2CH 2O-)~3.64 (m)
-CH 2-OTs~4.15 (t, 2H)
Ar-H (from tosyl group)~7.35 (d, 2H) and ~7.80 (d, 2H)
Mesylation of this compound

This protocol details the conversion of the terminal hydroxyl group to a mesylate, another excellent leaving group.

Materials:

ReagentMolar Mass ( g/mol )Amount (per 1 mmol of alcohol)Moles (mmol)
This compound~524.73525 mg1.0
Methanesulfonyl chloride (MsCl)114.55172 mg (0.12 mL)1.5
Triethylamine (Et3N)101.19202 mg (0.28 mL)2.0
Anhydrous Dichloromethane (DCM)-10 mL-

Procedure:

  • Follow steps 1-3 from the tosylation protocol.

  • Slowly add methanesulfonyl chloride (1.5 mmol) to the stirred solution at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Perform the same workup and purification as described in the tosylation protocol (steps 7-9).

  • Characterize the final product, C11-PEG9-mesylate, by 1H NMR and MALDI-TOF MS.

Expected 1H NMR Chemical Shifts (CDCl3):

ProtonsExpected Chemical Shift (ppm)
-SO2CH 3 (from mesyl group)~3.00 (s, 3H)
PEG backbone (-OCH 2CH 2O-)~3.64 (m)
-CH 2-OMs~4.22 (t, 2H)
Conversion of this compound to C11-PEG9-azide

This two-step protocol first converts the alcohol to a mesylate, which is then displaced by an azide.

Workflow for Conversion to Azide

Azide Synthesis Workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Azide Substitution cluster_workup Workup & Purification cluster_analysis Analysis mesylation Synthesize C11-PEG9-mesylate (as per Protocol 2) dissolve Dissolve mesylate in DMF mesylation->dissolve add_azide Add sodium azide (NaN3) dissolve->add_azide react Heat reaction mixture (e.g., 60-80°C) add_azide->react workup Aqueous workup react->workup extract Extract with ethyl acetate workup->extract purify Purify by column chromatography extract->purify analyze Characterize by 1H NMR, IR, and MALDI-TOF MS purify->analyze Troubleshooting Flowchart decision decision issue issue start Start Derivatization check_reaction Monitor reaction (e.g., by TLC) start->check_reaction is_complete is_complete check_reaction->is_complete incomplete incomplete is_complete->incomplete No workup Perform workup and purification is_complete->workup Yes check_reagents Check reagent quality (anhydrous?) incomplete->check_reagents check_conditions Review reaction conditions (temp, time, solvent) check_reagents->check_conditions optimize Optimize conditions: - Increase reagent excess - Change solvent - Use stronger base check_conditions->optimize analyze Analyze product (NMR, MS) workup->analyze is_pure is_pure analyze->is_pure impure impure is_pure->impure No success Successful Derivatization is_pure->success Yes identify_impurity Identify impurity (e.g., starting material, alkyl chloride) impure->identify_impurity optimize_purification Optimize purification: - Adjust HPLC gradient - Change column type identify_impurity->optimize_purification optimize_reaction Optimize reaction to minimize side products (lower temp, non-nucleophilic base) identify_impurity->optimize_reaction

References

Technical Support Center: Stabilizing C11-PEG9-Alcohol Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of nanoparticles functionalized with C11-PEG9-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in nanoparticles functionalized with this compound?

Aggregation of nanoparticles after surface functionalization with this compound can stem from several factors:

  • Incomplete PEGylation: Insufficient surface coverage with this compound chains leaves exposed nanoparticle surfaces that can interact via van der Waals forces, leading to aggregation.

  • Low PEG Grafting Density: Even with complete surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, particularly in solutions with high ionic strength.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the surrounding buffer can significantly impact nanoparticle stability. High salt concentrations can screen surface charges, reducing electrostatic repulsion and promoting aggregation. The pH can affect the surface charge of the core nanoparticle and the conformation of the PEG chains.

  • Poor Quality of PEG Reagent: Impurities or degradation of the this compound reagent can lead to inefficient surface modification.

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, and mixing during the functionalization process can influence the efficiency and uniformity of the PEG coating.

  • Improper Storage: Storing nanoparticles at inappropriate temperatures (e.g., freezing) or in suboptimal buffers can induce aggregation over time.[1]

Q2: How does the this compound chain length and structure influence nanoparticle stability?

The C11 alkyl chain provides a hydrophobic anchor to the nanoparticle surface, while the hydrophilic PEG9 (polyethylene glycol with 9 repeating units) chain extends into the aqueous environment, providing steric stabilization. This "stealth" layer prevents close contact between nanoparticles, thus inhibiting aggregation.[2] The relatively short PEG9 chain length means that achieving a high grafting density is crucial for effective steric hindrance.

Q3: What is the role of zeta potential in assessing the stability of my functionalized nanoparticles?

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticles. A high absolute zeta potential (typically > |30| mV) indicates strong inter-particle repulsion and good colloidal stability.[3] For PEGylated nanoparticles, the zeta potential is expected to be close to neutral, as the PEG layer shields the surface charge. A significant deviation from neutrality, or a change in zeta potential over time, can indicate incomplete PEGylation or displacement of the PEG layer, both of which can lead to aggregation.

Q4: Can I use high ionic strength buffers like PBS with my this compound functionalized nanoparticles?

While PEGylation is designed to provide stability in physiological buffers like Phosphate-Buffered Saline (PBS), the effectiveness of the steric stabilization is critical. If the PEG grafting density is insufficient, the high ionic strength of PBS can shield any residual surface charge, leading to aggregation.[1] It is advisable to test the stability of your functionalized nanoparticles in your desired buffer by monitoring their size over time using Dynamic Light Scattering (DLS).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues with your this compound functionalized nanoparticles.

Issue 1: Immediate Aggregation Upon Functionalization

Possible Causes:

  • Inefficient PEGylation reaction.

  • Poor quality of the this compound reagent.

  • Inappropriate solvent or pH for the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the this compound is of high purity and has been stored correctly.

  • Optimize Reaction Conditions:

    • Concentration: Vary the concentration of the this compound. Too low a concentration may result in incomplete coverage, while too high a concentration can sometimes lead to bridging flocculation.

    • Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature for the conjugation chemistry being used.

    • pH: The pH of the reaction buffer should be optimal for the specific conjugation chemistry.

  • Purification: After functionalization, ensure that excess reactants and byproducts are thoroughly removed, as they can contribute to instability.

Issue 2: Aggregation in Buffer or During Storage

Possible Causes:

  • Suboptimal buffer conditions (pH, ionic strength).

  • Low PEG grafting density.

  • Nanoparticle concentration is too high.

  • Improper storage temperature.

Troubleshooting Steps:

  • Buffer Optimization:

    • Test the stability of the nanoparticles in a range of buffers with varying pH and ionic strengths. Start with a low ionic strength buffer (e.g., 10 mM NaCl) and gradually increase the ionic strength.[2]

    • Maintain a pH that ensures the stability of the core nanoparticle material.

  • Assess PEG Grafting Density:

    • If possible, quantify the amount of PEG on the nanoparticle surface using techniques like Thermogravimetric Analysis (TGA) or quantitative NMR.

    • If direct measurement is not feasible, systematically vary the initial this compound to nanoparticle ratio during functionalization to find the optimal surface coverage.

  • Concentration Effects: Dilute the nanoparticle suspension. Highly concentrated solutions can lead to increased particle-particle interactions and aggregation.

  • Storage Conditions: Store nanoparticles at recommended temperatures (often 2-8°C) and avoid freezing, which can cause irreversible aggregation.

Quantitative Data Summary

The stability of PEGylated nanoparticles is influenced by several quantifiable parameters. The following table provides typical values from the literature for well-stabilized nanoparticle systems. Note that these are general guidelines, and optimal values for your specific this compound functionalized nanoparticles should be determined empirically.

ParameterIndication of Stable NanoparticlesIndication of Aggregation
Hydrodynamic Diameter (by DLS) Consistent size over time, low Polydispersity Index (PDI < 0.2)Increase in size over time, high PDI (> 0.3)
Zeta Potential Near-neutral (approx. -10 to +10 mV) and stable over time for sterically stabilized particlesSignificant deviation from neutrality or fluctuating values
PEG Grafting Density (chains/nm²) High density (e.g., >1 PEG/nm²), dependent on PEG chain length and nanoparticle sizeLow density, insufficient to provide complete surface coverage

Table 1: General quantitative indicators for the stability of PEGylated nanoparticles.

Experimental Protocols

Protocol 1: Characterization of Nanoparticle Size and Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension, and to monitor for aggregation over time.

Materials:

  • Nanoparticle suspension

  • Appropriate buffer (e.g., 10 mM NaCl or PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes for DLS measurement

Methodology:

  • Sample Preparation:

    • Filter the buffer using a 0.2 µm syringe filter to remove any dust or particulate contaminants.

    • Dilute the nanoparticle suspension in the filtered buffer to an appropriate concentration. The optimal concentration depends on the nanoparticle material and size, and should result in a stable and reproducible signal.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Select the appropriate measurement parameters in the software, including the dispersant (buffer) properties (viscosity and refractive index) and the measurement temperature.

  • Measurement:

    • Carefully pipette the diluted nanoparticle suspension into a clean DLS cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Equilibrate the sample at the desired temperature for a few minutes.

    • Perform the measurement. Typically, this involves multiple runs that are averaged by the software.

  • Data Analysis:

    • The software will generate a size distribution report, providing the Z-average diameter and the Polydispersity Index (PDI).

    • A monomodal peak with a low PDI is indicative of a stable, non-aggregated sample. The appearance of larger particle populations or an increase in the PDI over time suggests aggregation.

Protocol 2: Measurement of Zeta Potential

Objective: To assess the surface charge of the nanoparticles, which provides an indirect measure of colloidal stability.

Materials:

  • Nanoparticle suspension

  • Low ionic strength buffer (e.g., 10 mM NaCl)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Methodology:

  • Sample Preparation:

    • Prepare the nanoparticle suspension in a low ionic strength buffer. High ionic strength buffers will screen the surface charge and lead to inaccurate measurements.

    • The sample concentration should be optimized for the instrument.

  • Instrument Setup:

    • Set up the instrument for zeta potential measurement.

    • Enter the dispersant properties into the software.

  • Measurement:

    • Load the sample into a folded capillary cell, ensuring there are no air bubbles in the light path.

    • Place the cell in the instrument.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility), from which the zeta potential is calculated.

  • Data Analysis:

    • The instrument software will provide the mean zeta potential and the zeta deviation.

    • For sterically stabilized nanoparticles like those functionalized with this compound, a value close to neutral is expected.

Protocol 3: Visualization of Nanoparticle Morphology and Aggregation by Transmission Electron Microscopy (TEM)

Objective: To directly visualize the size, shape, and aggregation state of the nanoparticles.

Materials:

  • Nanoparticle suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Staining agent (if required for the nanoparticle material, e.g., uranyl acetate for polymeric nanoparticles)

  • Deionized water

  • Filter paper

Methodology:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in deionized water to a concentration that results in a well-dispersed monolayer of particles on the TEM grid.

    • Sonication of the diluted sample can help to break up temporary agglomerates.

  • Grid Preparation:

    • Place a drop of the diluted nanoparticle suspension onto the TEM grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away the excess liquid with the edge of a piece of filter paper.

    • (Optional) If negative staining is required, place a drop of the staining agent on the grid, let it sit for a short period (e.g., 30-60 seconds), and then wick away the excess.

    • Allow the grid to dry completely before loading it into the microscope.

  • Imaging:

    • Load the prepared grid into the TEM.

    • Acquire images at various magnifications to assess the overall dispersion and the morphology of individual nanoparticles.

  • Data Analysis:

    • Analyze the TEM images to determine the size and shape of the nanoparticles.

    • Observe the degree of aggregation or clustering of the particles on the grid.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Nanoparticle Aggregation start Nanoparticle Aggregation Observed check_dls Characterize with DLS: - Increased Hydrodynamic Diameter? - High PDI? start->check_dls check_visual Visual Inspection: - Precipitate? - Turbidity? start->check_visual cause_peg Potential Cause: Incomplete/Inefficient PEGylation check_dls->cause_peg Yes cause_buffer Potential Cause: Suboptimal Buffer Conditions check_dls->cause_buffer Yes cause_conc Potential Cause: High Nanoparticle Concentration check_visual->cause_conc Yes solution_peg Solution: - Optimize PEGylation Protocol - Verify Reagent Quality - Improve Purification cause_peg->solution_peg solution_buffer Solution: - Screen Different Buffers (pH, Ionic Strength) - Measure Zeta Potential cause_buffer->solution_buffer solution_conc Solution: - Dilute Nanoparticle Suspension cause_conc->solution_conc re_evaluate Re-evaluate Stability with DLS/TEM solution_peg->re_evaluate solution_buffer->re_evaluate solution_conc->re_evaluate

Caption: A flowchart for troubleshooting nanoparticle aggregation.

StericStabilization Mechanism of Steric Stabilization cluster_0 Unstabilized Nanoparticles cluster_1 This compound Functionalized Nanoparticles NP1 NP NP2 NP Aggregation Aggregation NP1->Aggregation Aggregation->NP2 PEG_NP1 NP PEG_NP1->PEG_NP1 PEG PEG_NP2 NP PEG_NP2->PEG_NP2 PEG Stabilization Steric Hindrance (Repulsion)

Caption: Steric stabilization prevents nanoparticle aggregation.

References

best practices for storing and handling C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing and handling C11-PEG9-alcohol, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a high-purity, discrete polyethylene glycol (PEG) linker. It contains an 11-carbon aliphatic chain (C11) that provides a hydrophobic spacer and a hydrophilic chain of nine PEG units. The terminal primary alcohol group serves as a versatile chemical handle for further modification and bioconjugation.

Q2: What are the primary applications of this compound?

A2: The primary application of this compound is in bioconjugation, where it acts as a flexible, hydrophilic spacer to link biomolecules, such as proteins, peptides, or antibodies, to other molecules like drugs, fluorescent dyes, or nanoparticles. Its PEG component can enhance the solubility and stability of the resulting conjugate and reduce immunogenicity.

Q3: How should this compound be stored?

A3: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, refrigeration at 4°C is acceptable. When stored as a solution, it is best to use anhydrous solvents and store at -20°C. Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in a variety of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). Its PEG chain also imparts some solubility in aqueous solutions.

Q5: What are the main safety precautions when handling this compound?

A5: It is recommended to handle this compound in a well-ventilated area. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of any dust or aerosols.

Data Presentation: Stability and Handling

Parameter Recommendation/Information Potential Consequences of Improper Handling
Storage Temperature Long-term: -20°C; Short-term: 4°C.Increased rate of degradation, leading to impurities.
Light Exposure Store in the dark or in an amber vial.Can accelerate oxidative degradation.
Moisture/Humidity Store in a desiccated environment.The hydroxyl group is hygroscopic; moisture can affect reactivity in subsequent steps.
Atmosphere Purge container with an inert gas (e.g., argon or nitrogen) for long-term storage.Oxygen can lead to oxidative degradation of the PEG chain.
pH Stability (in aqueous solution) Best stability at neutral to slightly acidic pH. Avoid strong acids and bases.PEG ethers can be cleaved under strongly acidic or basic conditions.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.Can lead to rapid degradation of the molecule.

Note: For critical applications, it is highly recommended to perform your own stability studies of this compound under your specific experimental conditions.

Experimental Protocols

The terminal hydroxyl group of this compound is not reactive enough for direct conjugation to most biomolecules. It must first be "activated" by converting the alcohol to a more reactive functional group. Below is a general, representative protocol for the activation of the hydroxyl group to an aldehyde, followed by conjugation to a protein via reductive amination.

Activation of this compound to C11-PEG9-aldehyde

This protocol describes a mild oxidation of the primary alcohol to an aldehyde.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

  • Anhydrous inert gas (argon or nitrogen)

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting C11-PEG9-aldehyde by silica gel column chromatography.

  • Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.

Conjugation of C11-PEG9-aldehyde to a Protein via Reductive Amination

This protocol describes the conjugation of the activated PEG-aldehyde to primary amines (e.g., lysine residues) on a protein.

Materials:

  • C11-PEG9-aldehyde

  • Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water)

  • Reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Methodology:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the C11-PEG9-aldehyde in the reaction buffer and add it to the protein solution. A 5- to 20-fold molar excess of the PEG-aldehyde over the protein is a common starting point, but this should be optimized for your specific protein.

  • Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde. Incubate for 30 minutes at room temperature.

  • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method (e.g., SEC to remove unreacted PEG, followed by IEX to separate different PEGylated species).

  • Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Troubleshooting Guide

Below is a troubleshooting guide for common issues that may be encountered during the activation and conjugation of this compound.

Issue Possible Cause Recommended Solution
Low or No Activation of the Alcohol Group Incomplete reaction due to moisture or degraded reagents.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use fresh, high-quality reagents.
Insufficient reaction time or temperature.Monitor the reaction closely by TLC or LC-MS and allow it to proceed to completion.
Low PEGylation Yield Inactivated PEG-aldehyde due to improper storage or hydrolysis.Use freshly prepared or properly stored activated PEG-aldehyde. Prepare stock solutions immediately before use.
Suboptimal reaction pH.The formation of the initial Schiff base is favored at a slightly acidic to neutral pH, while the reduction step is efficient at a slightly alkaline pH. Optimize the pH of your reaction buffer (typically between 7.0 and 8.0).
Insufficient molar excess of PEG-aldehyde.Increase the molar ratio of the PEG-aldehyde to the protein. Perform a titration to find the optimal ratio.
Inaccessible amine groups on the protein.The target amine groups on the protein may be sterically hindered. Consider using a longer PEG linker or a different conjugation chemistry targeting other functional groups (e.g., thiols).
Protein Aggregation/Precipitation Protein instability under the chosen reaction conditions (pH, temperature).Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability.
High protein concentration.Reduce the concentration of the protein in the reaction mixture.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) Molar ratio of activated PEG to protein is too high.Systematically decrease the molar ratio of activated PEG to protein.
Multiple reactive sites on the protein have similar accessibility and reactivity.Change the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity). Consider site-directed mutagenesis to remove competing reactive sites if a single attachment point is required.
Loss of Biological Activity PEG chain is attached at or near the protein's active site, causing steric hindrance.Try a different PEGylation chemistry that targets residues further from the active site. Use a shorter or longer PEG linker to alter the spatial arrangement.
The reaction conditions have denatured the protein.Perform the reaction at a lower temperature and for a shorter duration. Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_protein Protein Issues cluster_end Outcome Start Low or No PEGylation Yield Reagent_Check Check PEG-aldehyde Activity Start->Reagent_Check Is the PEG-aldehyde active? Reagent_Solution Use fresh PEG-aldehyde Store properly at -20°C Reagent_Check->Reagent_Solution No Condition_Check Optimize Reaction Conditions Reagent_Check->Condition_Check Yes Reagent_Solution->Condition_Check pH_Opt Adjust pH (7.0-8.0) Condition_Check->pH_Opt Ratio_Opt Increase Molar Ratio of PEG-aldehyde Condition_Check->Ratio_Opt Time_Temp_Opt Increase Reaction Time or Temperature Condition_Check->Time_Temp_Opt Protein_Check Assess Protein Accessibility pH_Opt->Protein_Check Ratio_Opt->Protein_Check Time_Temp_Opt->Protein_Check Protein_Solution Use different linker length or conjugation chemistry Protein_Check->Protein_Solution No improvement Success Successful PEGylation Protein_Check->Success Improvement Protein_Solution->Success

Caption: Troubleshooting workflow for low PEGylation yield.

Technical Support Center: Optimizing C11-PEG9-Alcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C11-PEG9-alcohol linkers for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in bioconjugation?

A1: this compound is a linker molecule composed of an 11-carbon aliphatic chain (C11), a nine-unit polyethylene glycol (PEG9) chain, and a terminal primary alcohol group (-OH).[1][2][3] Its primary role is to serve as a flexible, hydrophilic spacer to connect a biomolecule (like a protein or peptide) to another molecule (such as a drug, dye, or surface). The PEG chain enhances the solubility and biocompatibility of the resulting conjugate.[1][4] The terminal alcohol group is not typically used for direct conjugation but acts as a versatile chemical handle for further modification into a more reactive functional group.

Q2: Can I directly conjugate the hydroxyl group of this compound to my protein?

A2: Direct conjugation of the primary alcohol to a biomolecule under typical physiological conditions is generally inefficient due to the low reactivity of the hydroxyl group. It is standard practice to first activate the alcohol by converting it into a more reactive functional group, such as a carboxylic acid, which can then be readily coupled to amine groups on a protein.

Q3: What is the most common method to activate this compound for conjugation to proteins?

A3: A widely used method is a two-step process. First, the terminal hydroxyl group of the this compound is reacted with succinic anhydride to introduce a terminal carboxylic acid group. This carboxylated PEG linker is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like EDC to form an NHS ester. This NHS ester is highly reactive towards primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins, forming a stable amide bond.

Q4: What are the critical reaction parameters to control during the activation and conjugation steps?

A4: Key parameters include pH, temperature, reaction time, and molar ratios of reactants. For the NHS ester activation and subsequent amine coupling, a pH range of 7.2-8.5 is generally optimal. It's crucial to use anhydrous solvents when handling NHS esters as they are moisture-sensitive and can readily hydrolyze. Molar excess of the activated PEG linker over the biomolecule is typically used to drive the reaction to completion, but this needs to be optimized to control the degree of PEGylation.

Q5: How can I purify my PEGylated biomolecule?

A5: Purification is essential to remove unreacted PEG linker, byproducts, and non-PEGylated biomolecules. Common purification techniques include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and dialysis. The choice of method depends on the size and charge differences between the desired conjugate and the contaminants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Bioconjugation Efficiency Inefficient activation of this compound: The conversion of the alcohol to a reactive group (e.g., NHS ester) was incomplete.- Ensure the use of fresh, high-quality activating reagents (e.g., succinic anhydride, EDC, NHS).- Perform the activation steps in anhydrous organic solvents (e.g., DMF or DMSO) to prevent hydrolysis of reactive intermediates.- Optimize the molar ratio of activating reagents to the PEG-alcohol.
Hydrolysis of activated PEG linker: The NHS ester is moisture-sensitive and can hydrolyze back to the carboxylic acid before reacting with the biomolecule.- Prepare the activated PEG linker solution immediately before use.- Minimize exposure of the activated linker to aqueous environments before adding it to the protein solution.- Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which can compete with the target biomolecule.
Suboptimal reaction pH: The pH of the reaction buffer is too low or too high for efficient amine coupling.- Maintain the reaction pH between 7.2 and 8.5 for efficient reaction of NHS esters with primary amines.- Use a stable, non-amine-containing buffer such as phosphate-buffered saline (PBS).
Poor Yield of PEGylated Product Steric hindrance: The target conjugation sites on the biomolecule are not easily accessible to the PEG linker.- Consider using a longer PEG linker to overcome steric hindrance.- Optimize the molar excess of the activated PEG linker in the reaction mixture.
Low concentration of reactants: The concentration of the biomolecule or the activated PEG linker is too low, leading to a slow reaction rate.- Increase the concentration of the protein if possible, typically to >2.0 mg/ml.
Precipitation or Aggregation of Conjugate Changes in protein surface properties: PEGylation can alter the surface charge and hydrophobicity of the protein, leading to aggregation.- Screen different buffer conditions (pH, ionic strength) for storage of the conjugate.- Store the final conjugate at an optimal concentration to minimize aggregation.
Instability of the conjugate: The linkage between the PEG and the biomolecule is not stable under the storage conditions.- Ensure the formation of a stable amide bond by using appropriate conjugation chemistry (e.g., NHS ester).- Store the purified conjugate in a suitable buffer at the recommended temperature (typically 4°C or -20°C).

Experimental Protocols & Methodologies

Activation of this compound with Succinic Anhydride

This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Succinic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add succinic anhydride (1.5 equivalents) and TEA (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a 5% aqueous HCl solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the carboxylated C11-PEG9 linker.

NHS Ester Activation and Protein Conjugation

This protocol outlines the activation of the carboxylated PEG linker and its subsequent conjugation to a protein.

Materials:

  • Carboxylated C11-PEG9 linker

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMF or DMSO

  • Reaction tubes

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Dissolve the carboxylated C11-PEG9 linker (e.g., 5-20 molar excess over the protein) in anhydrous DMF or DMSO.

  • Add NHS (1.2 equivalents relative to the carboxylated PEG) and EDC (1.2 equivalents relative to the carboxylated PEG) to the solution.

  • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Add the activated PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a small amount of an amine-containing buffer like Tris or by proceeding directly to purification.

  • Purify the PEGylated protein using an appropriate chromatography technique (e.g., SEC) to remove unreacted PEG linker and byproducts.

Visualizations

Bioconjugation_Workflow Figure 1. This compound Bioconjugation Workflow cluster_activation Activation of this compound cluster_nhs_activation NHS Ester Formation cluster_conjugation Bioconjugation cluster_purification Purification PEG_OH C11-PEG9-OH Carboxylated_PEG C11-PEG9-COOH PEG_OH->Carboxylated_PEG TEA or DIPEA in DCM Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Carboxylated_PEG Carboxylated_PEG2 C11-PEG9-COOH Activated_PEG C11-PEG9-NHS Carboxylated_PEG2->Activated_PEG in Anhydrous DMF/DMSO EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Activated_PEG2 C11-PEG9-NHS PEG_Protein PEGylated Protein Activated_PEG2->PEG_Protein pH 7.2-8.5 Protein Protein-NH2 Protein->PEG_Protein PEG_Protein2 PEGylated Protein Purification SEC / IEX PEG_Protein2->Purification Purified_Product Purified Conjugate Purification->Purified_Product

Caption: Workflow for activating and conjugating this compound.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Conjugation Start Low/No Conjugation Check_Activation Was PEG-OH Activation Confirmed? Start->Check_Activation Check_NHS_Reaction Was NHS Ester Reaction Anhydrous? Check_Activation->Check_NHS_Reaction Yes Optimize_Activation Optimize Activation Protocol Check_Activation->Optimize_Activation No Check_pH Is Reaction pH 7.2-8.5? Check_NHS_Reaction->Check_pH Yes Use_Anhydrous Use Anhydrous Solvents Check_NHS_Reaction->Use_Anhydrous No Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Success Re-run Conjugation Check_Buffer->Success Yes Optimize_Activation->Success Use_Anhydrous->Success Adjust_pH->Success Buffer_Exchange->Success

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

how to prevent non-specific binding with C11-PEG9-alcohol monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C11-PEG9-alcohol self-assembled monolayers (SAMs) to prevent non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is a this compound monolayer and how does it prevent non-specific binding?

A this compound monolayer is a highly ordered, single-molecule-thick layer formed by the self-assembly of this compound molecules on a substrate, typically gold. This molecule has three key parts: a thiol head group that binds to the gold surface, a C11 alkyl chain that provides van der Waals forces for a densely packed monolayer, and a hydrophilic Poly(ethylene glycol) (PEG9) chain with a terminal alcohol group.

The primary mechanism for preventing non-specific binding is the formation of a steric barrier and a tightly bound hydration layer by the PEG chains. This layer physically blocks proteins and other biomolecules from reaching the substrate surface and energetically disfavors their adsorption.

Q2: What are the critical factors for forming a high-quality this compound monolayer?

The formation of a well-ordered and effective monolayer depends on several factors:

  • Substrate Cleanliness: The substrate (e.g., gold) must be exceptionally clean and free from organic and particulate contamination.

  • Purity of this compound and Solvent: High-purity reagents and anhydrous solvents (typically ethanol) are crucial to prevent contaminants from incorporating into the monolayer and creating defects.

  • Incubation Time: While initial monolayer formation is rapid, a longer incubation time (12-24 hours) allows for the molecules to rearrange and form a more ordered, crystalline-like structure.

  • Controlled Environment: Performing the self-assembly in a clean, low-dust environment minimizes contamination.

Q3: How can I verify the quality of my this compound monolayer?

Several surface-sensitive techniques can be used to characterize the monolayer:

  • Contact Angle Goniometry: A high-quality, hydrophilic PEG monolayer should exhibit a low water contact angle.

  • Ellipsometry: This technique can measure the thickness of the monolayer, which should be consistent with theoretical calculations for a densely packed layer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface and the chemical state of the sulfur headgroup, indicating proper binding to the gold substrate.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and identify defects in the monolayer.

Q4: What is the expected stability of a this compound monolayer?

Thiol-on-gold SAMs, including those made with this compound, can be susceptible to oxidation over time, especially when exposed to air and light. For optimal performance, it is recommended to use freshly prepared monolayers. If storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) in the dark.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High Non-Specific Binding 1. Incomplete or Disordered Monolayer: Substrate contamination, impure reagents, or insufficient incubation time. 2. Monolayer Degradation: Oxidation of the thiol-gold bond. 3. Inappropriate Buffer Conditions: pH or ionic strength of the buffer promoting electrostatic or hydrophobic interactions.1. Optimize Monolayer Formation: Ensure rigorous cleaning of the substrate, use high-purity this compound and anhydrous ethanol, and increase the incubation time to 24 hours. 2. Use Freshly Prepared Monolayers: Prepare monolayers immediately before the experiment. 3. Buffer Optimization: Adjust the pH of the running buffer to be near the isoelectric point of the analyte. Increase the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) if hydrophobic interactions are suspected.
Patchy or Inconsistent Monolayer Coverage 1. Substrate Contamination: Residual organic or particulate matter on the gold surface. 2. Contaminated this compound Solution: Impurities in the thiol or solvent. 3. Inadequate Rinsing: Physisorbed, disordered molecules remaining on the surface.1. Improve Substrate Cleaning Protocol: Use a piranha solution (caution: extremely corrosive) or UV/ozone treatment for gold substrates. 2. Use High-Purity Reagents: Filter the this compound solution through a 0.2 µm syringe filter before use. 3. Thorough Rinsing: After incubation, rinse the substrate thoroughly with fresh, anhydrous ethanol to remove non-chemisorbed molecules. Gentle sonication in fresh solvent for 1-2 minutes can also be effective.
Low Surface Density of Monolayer 1. Suboptimal Thiol Concentration: The concentration of the this compound solution may be too low. 2. Short Incubation Time: Insufficient time for the monolayer to self-organize and pack densely.1. Optimize Thiol Concentration: While 1 mM is a common starting point, optimization may be required. Try a range of concentrations from 0.1 mM to 5 mM. 2. Increase Incubation Time: Extend the incubation period to 24-48 hours to allow for optimal packing.

Quantitative Data

The following table summarizes expected characterization data for high-quality oligo(ethylene glycol) terminated alkanethiol SAMs on gold, which can be used as a benchmark for this compound monolayers.

Parameter Expected Value Technique
Monolayer Thickness 2.5 - 3.5 nmEllipsometry
Water Contact Angle 20° - 40°Contact Angle Goniometry
Protein Adsorption (BSA) < 5 ng/cm²Surface Plasmon Resonance (SPR)
Au 4f Binding Energy ~84.0 eV (Au 4f₇/₂)X-ray Photoelectron Spectroscopy (XPS)
S 2p Binding Energy ~162.0 eV (S 2p₃/₂)X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Protocol 1: Formation of this compound Monolayer on Gold Substrate

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • This compound

  • Anhydrous Ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas source

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with DI water, followed by anhydrous ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Place the clean, dry gold substrate in a glass vial.

    • Immediately cover the substrate with the 1 mM this compound solution.

    • Purge the vial with nitrogen gas, seal it, and let it stand at room temperature for 18-24 hours in the dark.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Use the freshly prepared monolayer immediately for the best results.

    • If storage is necessary, place the substrate in a clean, sealed container backfilled with nitrogen and store it in the dark.

Protocol 2: Assessing Protein Resistance with Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument with gold sensor chips

  • Freshly prepared this compound modified sensor chip

  • Bare gold sensor chip (for control)

  • Running buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Model protein solution (e.g., 1 mg/mL Bovine Serum Albumin - BSA in running buffer)

  • Regeneration solution (if applicable, e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • System Equilibration:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Protein Injection over Bare Gold:

    • Inject the BSA solution over the bare gold sensor chip for a defined period (e.g., 5 minutes) to measure non-specific binding to the unmodified surface.

    • Follow with a dissociation phase by flowing running buffer.

  • Protein Injection over this compound Monolayer:

    • Switch to the this compound modified sensor chip.

    • Inject the BSA solution under the same conditions as the bare gold chip.

  • Data Analysis:

    • Measure the change in response units (RU) at the end of the injection phase for both surfaces.

    • A significantly lower RU change on the this compound surface compared to the bare gold surface indicates effective resistance to non-specific binding.

Visualizations

experimental_workflow cluster_analysis Analysis cluster_troubleshooting Troubleshooting sub_clean Substrate Cleaning sam_solution Prepare 1mM C11-PEG9-OH Solution incubation Incubate for 18-24h rinsing Rinse and Dry spr_analysis SPR Analysis rinsing->spr_analysis protein_injection Inject Protein Solution spr_analysis->protein_injection data_analysis Analyze NSB protein_injection->data_analysis high_nsb High NSB data_analysis->high_nsb If high optimize Optimize Protocol high_nsb->optimize optimize->sub_clean Iterate

Caption: Experimental workflow for forming and testing this compound monolayers.

nsb_prevention cluster_monolayer C11-PEG9-OH Monolayer protein Protein peg PEG Chains (Steric Hindrance) protein->peg Repulsion surface Substrate water Hydration Layer (Energetic Barrier)

Caption: Mechanism of non-specific binding prevention by this compound monolayers.

Technical Support Center: Refining Protocols for C11-PEG9-Alcohol Surface Passivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing C11-PEG9-alcohol for surface passivation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize your surface modification experiments and ensure reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for surface passivation?

This compound is a molecule composed of an 11-carbon alkyl chain (C11), a nine-unit polyethylene glycol (PEG9) spacer, and a terminal alcohol group. The alkyl chain provides a thiol-reactive anchor for forming a self-assembled monolayer (SAM) on gold surfaces. The hydrophilic PEG9 chain extends from the surface, creating a hydrated layer that effectively prevents the non-specific adsorption of proteins and other biomolecules. This "passivation" is crucial for many applications, such as biosensors and drug delivery systems, where minimizing unwanted interactions with the surface is essential for accurate and reliable results.

Q2: What are the key advantages of using a PEG-based passivation layer?

PEGylated surfaces are widely used due to their ability to significantly reduce biofouling. The PEG chains create a steric barrier and a hydration layer that repels proteins, leading to improved signal-to-noise ratios in assays and enhanced in vivo stability for drug delivery vehicles.[1][2] The density and conformation of the PEG chains on the surface are critical factors in their effectiveness. At low densities, PEG chains adopt a "mushroom" conformation, while at higher densities, they form a more effective "brush" conformation for repelling proteins.[3]

Q3: Can I reuse a this compound passivated surface?

While SAMs on gold are relatively robust, their stability can be compromised by harsh conditions. For applications requiring pristine surfaces, fresh preparation is recommended. However, for some single-molecule measurements, protocols for regenerating PEG-passivated slides have been developed, which can be cost-effective.[4] The stability of PEG-thiol SAMs can be affected by exposure to air and elevated temperatures, which can lead to oxidation of the thiol-gold bond and subsequent desorption of the PEG molecules.

Troubleshooting Guide

Encountering issues during surface passivation is common. This guide addresses specific problems you might face during your experiments with this compound.

Issue Potential Causes Recommended Solutions
Incomplete or Patchy Monolayer Formation 1. Contaminated Gold Surface: Organic residues or dust on the substrate can hinder SAM formation. 2. Impure this compound or Solvent: Contaminants in the solution can compete for binding sites. 3. Suboptimal Incubation Time: Insufficient time for the SAM to self-organize.1. Rigorous Cleaning: Employ a thorough cleaning protocol for the gold substrate, such as treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Extreme caution is required when handling piranha solution. 2. Use High-Purity Reagents: Ensure the this compound and solvent (typically ethanol) are of high purity. 3. Optimize Incubation Time: While initial monolayer formation is rapid, allowing for longer incubation times (e.g., 12-24 hours) can lead to a more ordered and densely packed SAM.
High Degree of Non-Specific Protein Binding 1. Low PEG Surface Density: Insufficient coverage of the this compound on the gold surface. 2. Degradation of the PEG Layer: The PEG-thiol bond can be susceptible to oxidation over time. 3. Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence protein interactions with the surface.1. Two-Step PEGylation: Consider a second PEGylation step to increase the density of the PEG layer and passivate any remaining defects.[5] 2. Freshly Prepared Surfaces: Use passivated surfaces shortly after preparation to minimize degradation. Store in an inert atmosphere if possible. 3. Buffer Optimization: Evaluate the effect of different buffer compositions on non-specific binding in your specific application.
Inconsistent Results Between Experiments 1. Variability in Substrate Preparation: Inconsistent cleaning or handling of the gold substrates. 2. Differences in Solution Preparation: Variations in the concentration of the this compound solution. 3. Environmental Factors: Contaminants in the laboratory environment can affect SAM quality.1. Standardize Protocols: Adhere strictly to a standardized and well-documented protocol for all steps of the process. 2. Precise Solution Preparation: Accurately prepare fresh solutions for each experiment. 3. Maintain a Clean Workspace: Work in a clean environment to avoid contamination of substrates and solutions.

Experimental Protocols

I. Gold Substrate Cleaning Protocol

A pristine gold surface is paramount for the formation of a high-quality this compound self-assembled monolayer.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen or Argon gas source

Procedure:

  • Immerse the gold substrates in freshly prepared piranha solution for 10-15 minutes.

  • Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Use the cleaned substrates immediately for the passivation protocol.

II. This compound Surface Passivation Protocol

This protocol outlines the formation of a self-assembled monolayer of this compound on a clean gold surface.

Materials:

  • Clean gold substrates

  • C11-PEG9-thiol (the thiol derivative is required for binding to gold)

  • Absolute ethanol

  • A clean, sealable container (e.g., petri dish, vial)

Procedure:

  • Prepare a 1 mM solution of C11-PEG9-thiol in absolute ethanol.

  • Place the clean, dry gold substrates in the container.

  • Completely immerse the substrates in the C11-PEG9-thiol solution.

  • Seal the container to prevent solvent evaporation and contamination.

  • Incubate at room temperature for 12-24 hours to allow for the formation of a well-ordered monolayer.

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.

  • Dry the passivated substrates under a gentle stream of nitrogen or argon gas.

  • The passivated substrates are now ready for use.

Quantitative Data

The quality of the this compound passivation layer can be assessed using various surface analysis techniques. While specific data for this compound is not abundant in the literature, data from similar PEG-thiol molecules on gold can provide valuable benchmarks.

Table 1: Surface Coverage of PEG-Thiols on Gold Nanoparticles

LigandSpacer Length (nm)Surface Coverage (molecules/nm²)
Mercaptopropionic acid (MPA)0.686.3
HS-(CH₂)₁₁-(EG)₄-COOH~2.54.8
HS-(CH₂)₁₁-(EG)₇-COOH~3.524.3

Data adapted from an ICP-MS study on gold nanoparticles, which suggests that steric hindrance plays a significant role in the packing density of PEG-thiol SAMs.

Visualizations

Experimental Workflow for Biosensor Fabrication

The following diagram illustrates a typical workflow for the fabrication of a biosensor utilizing a this compound passivated surface to minimize non-specific binding and immobilize a specific bioreceptor.

G cluster_0 Surface Preparation cluster_1 Passivation cluster_2 Functionalization & Sensing A Gold Substrate B Piranha Cleaning A->B 1. Cleaning C Rinse & Dry B->C D Incubate in C11-PEG9-Thiol Solution C->D 2. Passivation E Rinse & Dry D->E F Activate Terminal -OH Group E->F 3. Functionalization G Immobilize Bioreceptor (e.g., Antibody, Aptamer) F->G H Introduce Analyte G->H 4. Sensing I Signal Detection H->I

Caption: Workflow for biosensor fabrication with this compound passivation.

Logical Relationship for Troubleshooting Poor Passivation

This diagram outlines the logical steps to troubleshoot and resolve issues related to poor surface passivation, characterized by high non-specific binding.

G Start High Non-Specific Binding Detected Substrate Check Substrate Cleanliness Start->Substrate Reagent Verify Reagent Purity Substrate->Reagent Clean Clean Implement Rigorous Cleaning Protocol Substrate->Clean Contaminated Protocol Review Passivation Protocol Reagent->Protocol Pure NewReagent Use High-Purity Thiol and Solvent Reagent->NewReagent Impure Optimize Optimize Incubation Time and Concentration Protocol->Optimize Suboptimal Retest Retest Passivation Efficiency Protocol->Retest Optimal Clean->Retest NewReagent->Retest Optimize->Retest

Caption: Troubleshooting logic for ineffective this compound passivation.

References

Validation & Comparative

A Comparative Guide to C11-PEG9-alcohol and Other PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the design of advanced therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and nanoparticle-based delivery systems. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, offering a versatile platform to enhance the solubility, stability, and pharmacokinetic profiles of complex biomolecules. This guide provides an objective comparison of C11-PEG9-alcohol with other PEG linkers, supported by experimental data, to inform the rational design of next-generation therapies.

This compound is a discrete PEG linker characterized by an 11-carbon aliphatic chain and a polyethylene glycol chain composed of nine ethylene glycol units, terminating in a hydroxyl group. This unique amphiphilic structure, with its hydrophobic alkyl chain and hydrophilic PEG segment, provides a balance of properties that can be finely tuned by modifying either the alkyl or the PEG chain length. The terminal hydroxyl group serves as a versatile handle for further chemical modifications, allowing for its conjugation to a wide array of molecules.[1][2]

The Influence of Alkyl Chain Length and PEG Moiety on Performance

The efficacy of a PEG linker is a delicate balance between its hydrophobic and hydrophilic components. The alkyl chain contributes to interactions with lipid bilayers, potentially enhancing cell membrane permeability, while the PEG chain improves aqueous solubility, reduces immunogenicity, and prolongs circulation half-life.[3]

Impact of Alkyl Chain Length

The length of the alkyl chain in PEGylated lipids significantly influences the in vivo performance of nanoparticle formulations. Shorter alkyl chains can lead to faster clearance, while longer chains can improve retention within lipid bilayers, impacting drug delivery kinetics.[4]

Impact of PEG Chain Length

The length of the PEG chain is a well-established modulator of a conjugate's pharmacokinetic and pharmacodynamic properties. Longer PEG chains generally lead to a longer plasma half-life but can sometimes be accompanied by a decrease in in vitro potency, a phenomenon often referred to as the "PEG dilemma."[5]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, highlighting the impact of alkyl and PEG chain length on the performance of PEGylated conjugates.

Table 1: Influence of Alkyl Chain Length on in vivo Efficacy of siRNA Lipid Nanoparticles

PEG-Lipid Alkyl ChainSerum Factor VII Protein Levels (48h post-administration)Reference
C10~60%
C12~40%
C14 ~20% (Optimal Efficacy)
C16~30%

Table 2: Influence of PEG Linker Length on Pharmacokinetics and Cytotoxicity of an Affibody-Drug Conjugate

PEG Linker LengthHalf-Life Increase (fold change vs. no PEG)In Vitro Cytotoxicity Reduction (fold change vs. no PEG)Reference
No PEG1.01.0
4 kDa2.54.5
10 kDa11.222.0

Table 3: Comparative Overview of Different PEG Linker Architectures

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl-PEG-Alcohol (e.g., C11-PEG9-OH) Amphiphilic, discrete length, terminal hydroxyl for derivatization.Versatile for bioconjugation, balances hydrophobicity and hydrophilicity.Performance is highly dependent on the specific alkyl and PEG length.
Linear PEGStraight chain with one or two functional groups.Simple, predictable behavior, minimal steric hindrance.May have reduced metabolic stability compared to more complex structures.
Branched PEGMultiple PEG arms from a central core.Higher drug-to-antibody ratios (DAR), superior shielding effect.More complex synthesis.
Cleavable PEGContains a linkage designed to break under specific conditions (e.g., pH, enzymes).Enables targeted drug release in the tumor microenvironment.Potential for premature cleavage and off-target toxicity.
Non-Cleavable PEGForms a stable bond with the payload.High stability in circulation, predictable pharmacokinetics.Relies on lysosomal degradation of the antibody for payload release.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and reproduction of experimental findings. Below are representative protocols for key experiments in the evaluation of PEG linkers.

ADC Synthesis and Characterization

Objective: To synthesize an antibody-drug conjugate using a PEG linker and characterize its properties.

Methodology:

  • Antibody Reduction: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The this compound is first activated, for example, by conversion to a maleimide or NHS ester, and then conjugated to the cytotoxic payload.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: The drug-to-antibody ratio (DAR), purity, and aggregation state of the ADC are determined using UV-Vis spectroscopy, HIC, and SEC.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PEGylated therapeutic in a preclinical model.

Methodology:

  • Animal Model: Tumor-bearing mice are generated by subcutaneously inoculating human cancer cells.

  • Treatment Groups: Mice are randomized into groups to receive the PEGylated therapeutic, a non-PEGylated control, a vehicle control, and potentially a standard-of-care chemotherapy.

  • Dosing: The therapeutic agents are administered intravenously at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Cellular Uptake Assay

Objective: To quantify the internalization of a PEGylated nanoparticle into target cells.

Methodology:

  • Cell Culture: Target cells are cultured in appropriate media.

  • Nanoparticle Formulation: Fluorescently labeled nanoparticles are formulated with the desired PEG linker (e.g., C11-PEG9-lipid).

  • Incubation: Cells are incubated with the fluorescently labeled nanoparticles for various time points.

  • Quantification: Cellular uptake is quantified using flow cytometry to measure the mean fluorescence intensity of the cells.

  • Visualization: Internalization can be visualized using confocal microscopy.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of PEG linkers.

PROTAC_Development_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation POI_Ligand POI Ligand Selection Linker_Design Linker Design (Alkyl vs. PEG) POI_Ligand->Linker_Design E3_Ligase_Ligand E3 Ligase Ligand Selection E3_Ligase_Ligand->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Ternary_Complex Ternary Complex Formation Assay Synthesis->Ternary_Complex Degradation_Assay Target Protein Degradation Assay Ternary_Complex->Degradation_Assay Cell_Permeability Cell Permeability Assay Degradation_Assay->Cell_Permeability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Permeability->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A typical workflow for the design and evaluation of PROTACs.

Cellular_Uptake_Pathway NP PEGylated Nanoparticle Membrane Cell Membrane NP->Membrane Binding CME Clathrin-mediated Endocytosis Membrane->CME Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Early_Endosome Early Endosome CME->Early_Endosome Caveolae->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Release Drug Release Lysosome->Release

Caption: Generalized cellular uptake pathways for PEGylated nanoparticles.

Conclusion

The selection of an appropriate PEG linker is a multifactorial process that requires careful consideration of the specific application, the properties of the conjugated molecule, and the desired therapeutic outcome. This compound offers a versatile platform with a balance of hydrophobic and hydrophilic characteristics that can be advantageous in various drug delivery and bioconjugation strategies. The data presented in this guide underscores the critical importance of optimizing both the alkyl chain and the PEG length to achieve the desired pharmacokinetic profile and therapeutic efficacy. While general trends can be observed, the optimal linker design is often context-dependent and necessitates empirical validation through a systematic experimental workflow. By leveraging the principles and data outlined in this guide, researchers can make more informed decisions in the design of novel and effective PEGylated therapeutics.

References

Spectroscopic Validation of C11-PEG9-Alcohol Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of molecules with amphiphilic linkers like C11-PEG9-alcohol is a critical step in the development of novel drug delivery systems, functionalized surfaces, and targeted therapeutics. This compound, with its 11-carbon aliphatic chain and a nine-unit polyethylene glycol (PEG) spacer terminating in a hydroxyl group, offers a versatile platform for modifying biomolecules and surfaces. Rigorous analytical validation is paramount to confirm the covalent attachment and determine the efficiency of the conjugation process. This guide provides a comparative overview of key spectroscopic techniques for the validation of this compound conjugation, complete with expected outcomes, detailed experimental protocols, and a comparison with alternative methodologies.

Spectroscopic Techniques for Validation

A multi-faceted spectroscopic approach is recommended for the unambiguous confirmation of this compound conjugation. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each provides unique and complementary information regarding the structure and purity of the resulting conjugate.

Data Summary: Expected Spectroscopic Signatures

The following table summarizes the expected qualitative and quantitative data from each spectroscopic method for the successful validation of a hypothetical conjugation of this compound to a target molecule (e.g., a small molecule, peptide, or protein).

Spectroscopic TechniqueParameterExpected Outcome for this compound Conjugate
¹H NMR Spectroscopy Chemical Shift (δ)Appearance of characteristic peaks for the C11 alkyl chain (δ ~0.8-1.6 ppm) and the PEG backbone (δ ~3.6 ppm). Shift in the resonance of the proton adjacent to the hydroxyl group upon conjugation.
IntegrationRatio of integrals of specific proton signals from the this compound and the target molecule can be used to estimate the degree of conjugation.
¹³C NMR Spectroscopy Chemical Shift (δ)Appearance of new signals corresponding to the carbons of the C11 alkyl chain (~14-32 ppm) and the PEG chain (~70 ppm).
FTIR Spectroscopy Wavenumber (cm⁻¹)Disappearance or significant reduction of the broad O-H stretching band of the alcohol (~3200-3600 cm⁻¹). Appearance of new bands characteristic of the linkage formed (e.g., ester C=O stretch at ~1735 cm⁻¹). The prominent C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹) will be present.
Mass Spectrometry Molecular Ion PeakAn increase in the mass-to-charge ratio (m/z) of the target molecule corresponding to the addition of the this compound moiety (molecular weight: 524.7 g/mol ).
Fragmentation PatternObservation of fragment ions corresponding to the loss of ethylene glycol units (44 Da) from the PEG chain.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the conjugate.

Sample Preparation:

  • Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the solubility of the conjugate).

  • Transfer the solution to a clean 5 mm NMR tube to a depth of approximately 4-5 cm.

  • Ensure the solution is homogeneous and free of any particulate matter.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds to ensure full relaxation of all protons.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for identifying the functional groups involved in the conjugation reaction.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Apply a small amount of the liquid or viscous sample directly onto the center of the ATR crystal to ensure full coverage of the sampling area.

  • If the sample is a solid, ensure it is finely powdered and apply sufficient pressure to make good contact with the crystal.

Data Acquisition:

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

MS provides precise molecular weight information, confirming the addition of the this compound linker. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • The final concentration should be in the low µg/mL to ng/mL range.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulates.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative, depending on the nature of the conjugate.

  • Mass Range: Scan a range that encompasses the expected molecular weights of the starting materials and the final conjugate.

  • Capillary Voltage: Typically 3-5 kV.

  • Source Temperature: Optimize based on the instrument and sample (e.g., 100-150 °C).

Visualization of Experimental and Logical Workflows

experimental_workflow Workflow for Spectroscopic Validation of this compound Conjugation cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_data_analysis Data Analysis cluster_conclusion Conclusion start This compound + Target Molecule reaction Conjugation Reaction start->reaction purification Purification of Conjugate reaction->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms nmr_analysis Confirm Structure & Degree of Conjugation nmr->nmr_analysis ftir_analysis Identify Functional Group Changes ftir->ftir_analysis ms_analysis Confirm Molecular Weight Increase ms->ms_analysis conclusion Conjugation Validated nmr_analysis->conclusion ftir_analysis->conclusion ms_analysis->conclusion signaling_pathway_analogy Decision Pathway for Selecting Validation Technique cluster_primary Primary Validation cluster_techniques Spectroscopic Techniques cluster_alternatives Alternative/Complementary Methods start Need to Validate This compound Conjugation structural_confirmation Detailed Structural Confirmation? start->structural_confirmation mw_confirmation Molecular Weight Confirmation? start->mw_confirmation functional_group_change Functional Group Change Detection? start->functional_group_change hplc HPLC/UPLC start->hplc Purity & Quantification elisa ELISA start->elisa Biological Activity nmr NMR structural_confirmation->nmr Yes ms Mass Spectrometry mw_confirmation->ms Yes ftir FTIR functional_group_change->ftir Yes

A Comparative Guide to C11-PEG9-alcohol and Shorter Chain PEG Linkers for Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with polyethylene glycol (PEG) linkers is a cornerstone of modern biomaterial and drug delivery system development. The choice of PEG linker significantly influences the interfacial properties, dictating biocompatibility, protein resistance, and overall performance. This guide provides an objective comparison between C11-PEG9-alcohol, a long-chain PEG linker, and its shorter-chain counterparts, supported by established principles from experimental data.

Introduction to Alkyl-PEG Linkers in Surface Modification

Alkyl-PEG-alcohol linkers are amphiphilic molecules composed of a hydrophobic alkyl chain and a hydrophilic PEG chain, terminating in a hydroxyl group. The alkyl chain serves as an anchor to hydrophobic surfaces or can be modified for covalent attachment to various substrates, while the PEG chain extends into the aqueous environment, creating a hydrated layer that imparts desirable biological properties. The length of both the alkyl and PEG chains are critical parameters that can be tuned to optimize surface characteristics.

This compound, with its 11-carbon alkyl chain and 9 ethylene glycol repeat units, offers a significant hydrophilic barrier. Shorter chain alternatives, such as those with 3, 4, or 6 PEG units, provide more compact surface modifications. The selection of the optimal linker length is a balance between achieving sufficient surface coverage and functionality without introducing unintended steric hindrance or other undesirable effects.

Comparative Performance Analysis

The performance of this compound versus shorter chain PEG linkers is evaluated based on key parameters critical for biomedical applications: protein resistance, hydrophilicity, and stability. While direct comparative studies for this specific homologous series are not extensively published, the following data is synthesized from established principles of PEGylated surfaces.

Table 1: Performance Comparison of C11-PEGn-alcohol Linkers in Surface Modification
Performance MetricC11-PEG3-alcoholC11-PEG6-alcoholThis compoundRationale & References
Protein Adsorption (ng/cm²) HigherModerateLower Longer PEG chains create a denser, more hydrated layer that provides a greater steric barrier to protein adsorption.[1][2][3]
Water Contact Angle (°) HigherModerateLower Increased PEG length leads to a more hydrophilic surface, resulting in a lower water contact angle.[4]
Layer Thickness (Å) ThinnerIntermediateThicker The thickness of the self-assembled monolayer is directly proportional to the length of the PEG chain.
Cell Adhesion HigherModerateLower Surfaces with better protein resistance generally exhibit lower cell adhesion.
Stability GoodGoodGood Stability is primarily determined by the bond between the alkyl anchor and the substrate. For thiol-on-gold systems, the Au-S bond is the critical factor.

Note: The values presented are relative and indicative of expected trends based on the provided scientific literature. Actual quantitative results will vary depending on the substrate, surface density, and specific experimental conditions.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification and characterization. Below are protocols for key experiments cited in the comparison.

Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol describes the formation of a well-ordered monolayer of alkyl-PEG-alcohol linkers on a gold surface, a common substrate for such studies. The native hydroxyl group of the linker would first need to be converted to a thiol to form a stable bond with gold.

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides)

  • Thiolated C11-PEGn-alcohol (n=3, 6, 9)

  • Anhydrous ethanol

  • Deionized (DI) water

  • Nitrogen gas

  • Glass vials with caps

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrates with DI water and then ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • For rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by extensive rinsing with DI water and ethanol, and drying with nitrogen. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired thiolated C11-PEGn-alcohol in anhydrous ethanol in a clean glass vial.

    • Sonicate the solution for 5 minutes to ensure complete dissolution of the thiol.

  • Self-Assembly:

    • Immerse the clean, dry gold substrates into the thiol solution.

    • Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing:

    • Carefully remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Sonicate the substrates in fresh ethanol for 1-2 minutes to remove any physisorbed thiols.

    • Perform a final rinse with ethanol and dry under a stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator) to prevent contamination and oxidation.

Measurement of Protein Adsorption using Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive technique for measuring mass changes on a surface in real-time, making it ideal for quantifying protein adsorption.

Materials:

  • QCM instrument with gold-coated sensors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL bovine serum albumin (BSA) or fibrinogen in PBS)

  • PEGylated QCM sensors prepared as described in Protocol 1.

Procedure:

  • System Equilibration:

    • Mount the PEGylated QCM sensor in the measurement chamber.

    • Flow PBS over the sensor surface until a stable baseline frequency is achieved. This indicates that the sensor is in equilibrium with the buffer.

  • Protein Adsorption:

    • Introduce the protein solution into the chamber at a constant flow rate.

    • Monitor the change in the resonant frequency of the quartz crystal in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface due to protein adsorption.

  • Rinsing:

    • After a set period of protein exposure, switch the flow back to PBS to rinse away any loosely bound protein.

    • The frequency will typically increase slightly as non-adsorbed protein is removed, and then stabilize.

  • Data Analysis:

    • The final, stable frequency shift (Δf) after rinsing is used to calculate the adsorbed mass (Δm) using the Sauerbrey equation: Δm = -C * Δf, where C is the mass sensitivity constant of the crystal.

    • Compare the adsorbed mass on surfaces modified with different PEG linker lengths.

Visualizing the Impact of PEG Chain Length

The following diagrams illustrate the conceptual differences in surface properties imparted by this compound versus a shorter chain counterpart.

G cluster_0 Surface Modification with Shorter PEG Linker (e.g., C11-PEG3-alcohol) cluster_1 Surface Modification with this compound s_surface Substrate s_linker1 C11-PEG3 s_surface->s_linker1 s_linker2 C11-PEG3 s_surface->s_linker2 s_linker3 C11-PEG3 s_surface->s_linker3 s_protein Protein s_linker2->s_protein Adsorption l_surface Substrate l_linker1 C11-PEG9 l_surface->l_linker1 l_linker2 C11-PEG9 l_surface->l_linker2 l_linker3 C11-PEG9 l_surface->l_linker3 l_protein Protein l_linker2->l_protein Repulsion

Caption: Effect of PEG linker length on protein interaction.

The diagram above illustrates that the longer this compound chains create a more effective barrier against protein adsorption compared to the shorter C11-PEG3-alcohol linkers.

G cluster_workflow Experimental Workflow for Comparative Analysis start Select Substrate (e.g., Gold) prep Substrate Cleaning (e.g., Piranha Etch) start->prep sam Self-Assembled Monolayer Formation (C11-PEG3, C11-PEG6, C11-PEG9) prep->sam characterize Surface Characterization sam->characterize contact_angle Contact Angle Measurement (Hydrophilicity) characterize->contact_angle ellipsometry Ellipsometry (Layer Thickness) characterize->ellipsometry qcm QCM (Protein Adsorption) characterize->qcm cell_assay Cell Adhesion Assay (Biocompatibility) characterize->cell_assay compare Comparative Data Analysis contact_angle->compare ellipsometry->compare qcm->compare cell_assay->compare

Caption: Workflow for comparing PEG-modified surfaces.

This workflow outlines the key steps in preparing and evaluating surfaces modified with different PEG linkers to determine their relative performance.

Conclusion

The selection of a PEG linker for surface modification is a critical design choice in the development of advanced biomaterials and drug delivery platforms. This compound, with its longer PEG chain, is predicted to offer superior performance in terms of protein resistance and hydrophilicity when compared to its shorter-chain counterparts such as C11-PEG3-alcohol and C11-PEG6-alcohol. This enhanced performance is attributed to the formation of a thicker, more hydrated steric barrier on the surface.

For applications where minimizing non-specific interactions is paramount, such as in biosensors, implantable devices, and targeted drug delivery systems, this compound and other long-chain PEG linkers are generally the preferred choice. However, for applications where a more compact surface modification is required, or where some degree of controlled bio-adhesion is desirable, shorter chain PEG linkers may be more suitable. Ultimately, the optimal PEG linker length must be determined empirically, taking into account the specific requirements of the application. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.

References

The Role of C11-PEG9-Alcohol in Enhancing Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Impact of PEGylated Lipids on Pharmacokinetics

PEGylated lipids are amphiphilic molecules that, when incorporated into lipid-based drug delivery systems like liposomes or lipid nanoparticles (LNPs), create a hydrophilic steric barrier on the particle surface. This "stealth" coating inhibits the binding of plasma proteins (opsonins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. The result is a prolonged systemic circulation time, which can lead to enhanced drug accumulation at the target site through the enhanced permeability and retention (EPR) effect in tissues such as tumors.

The pharmacokinetic profile of a PEGylated nanocarrier is significantly influenced by the physicochemical properties of the PEG-lipid, including the length of the PEG chain and the length of the lipid anchor.

Comparison of C11-PEG9-Alcohol with Other PEGylated Lipids

This compound is a PEGylated lipid with an 11-carbon alkyl chain and a PEG chain consisting of 9 ethylene glycol units. The length of the lipid anchor plays a crucial role in the stability of the PEG-lipid within the nanoparticle's lipid bilayer. Longer lipid anchors are generally associated with slower desorption from the nanoparticle surface, leading to a more stable PEG coating and consequently, longer circulation times.

Based on studies of other PEGylated lipids with varying alkyl chain lengths, it can be inferred that this compound would exhibit an intermediate pharmacokinetic profile. It is expected to provide a longer circulation half-life than PEG-lipids with shorter alkyl chains (e.g., C8) but a shorter half-life compared to those with longer, more commonly used anchors like the 14-carbon chain of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) or the 18-carbon chain of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE).

Quantitative Data Comparison

The following table summarizes pharmacokinetic data from studies on liposomal formulations containing various PEGylated lipids. It is important to note that these values are from different studies and may not be directly comparable due to variations in the encapsulated drug, animal model, and experimental conditions.

PEGylated Lipid (Alkyl Chain Length)DrugAnimal ModelHalf-life (t½)Area Under the Curve (AUC)Clearance (CL)Reference
This compound Data not available in published literature-----
PEG-Ceramide (C8) VincristineMice~2 h--[1]
DMG-PEG2000 (C14) siRNAMice0.64 h--
PEG-Ceramide (C16) VincristineMice~10 h--[1]
DSPE-PEG2000 (C18) siRNAMice4.03 h--
PEG-Ceramide (C24) VincristineMice>20 h--[1]

Disclaimer: The data presented is for illustrative purposes and is compiled from different sources. Direct comparison requires head-to-head studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacokinetic profiles of different drug formulations. Below are representative experimental protocols for key in vivo studies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic parameters of a drug formulated with this compound and other PEGylated lipids.

Animal Model: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (6-8 weeks old). Animals are acclimatized for at least one week before the experiment.

Formulation Preparation:

  • Prepare lipid films by dissolving the lipids (e.g., a mixture of a structural lipid like DSPC, cholesterol, and the respective PEG-lipid at a specific molar ratio) in a suitable organic solvent.

  • Remove the solvent under vacuum to form a thin lipid film.

  • Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated.

  • Extrude the resulting liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Remove the unencapsulated drug by a suitable method like dialysis or size exclusion chromatography.

Administration:

  • Administer the liposomal formulations intravenously (IV) via the tail vein at a specified dose of the encapsulated drug.

Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-injection into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

Drug Quantification:

  • Extract the drug from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.

  • Quantify the drug concentration in the plasma extracts using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or liquid chromatography-mass spectrometry (LC-MS).

Pharmacokinetic Analysis:

  • Plot the plasma drug concentration versus time data.

  • Calculate the key pharmacokinetic parameters, including half-life (t½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd), using non-compartmental analysis with software like WinNonlin.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study.

G cluster_prep Formulation Preparation cluster_animal In Vivo Study cluster_analysis Sample Analysis & Data Processing prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 prep3 Purification prep2->prep3 admin IV Administration prep3->admin sampling Blood Sampling admin->sampling extraction Plasma Drug Extraction sampling->extraction quant LC-MS/HPLC Quantification extraction->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Caption: Workflow for a comparative pharmacokinetic study.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which PEGylated lipids like this compound improve pharmacokinetics is by sterically hindering the interactions that lead to clearance from the bloodstream. This is a physical, rather than a direct signaling pathway-mediated, process.

G LNP Lipid Nanoparticle PEG PEGylated Lipid (e.g., this compound) LNP->PEG Incorporation Macrophage Macrophage (MPS) LNP->Macrophage Phagocytosis Circulation Prolonged Circulation LNP->Circulation Results in Opsonin Opsonins (Plasma Proteins) PEG->Opsonin Steric Hindrance Opsonin->LNP Binding (Opsonization) Macrophage->LNP Target Enhanced Target Accumulation (EPR) Circulation->Target

Caption: Mechanism of PEGylation in improving pharmacokinetics.

Conclusion

This compound, as a PEGylated lipid, is designed to enhance the pharmacokinetic properties of drug delivery systems. While direct comparative in vivo data is currently limited, the established relationship between the lipid anchor length of PEG-lipids and their in vivo performance suggests that this compound would offer a moderate extension of circulation time. For drug development professionals, the selection of a specific PEGylated lipid will depend on the desired pharmacokinetic profile for a particular therapeutic application. Shorter lipid anchors may be suitable when a more rapid clearance is acceptable or even desired, while longer anchors are preferable for maximizing circulation time and passive targeting. Further head-to-head studies are warranted to precisely quantify the pharmacokinetic advantages of this compound in comparison to other widely used PEGylated lipids.

References

A Comparative Guide to the Formation of C11-PEG9-alcohol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of surface chemistry is a cornerstone of modern materials science and drug development. Self-assembled monolayers (SAMs) provide a robust and versatile platform for tailoring the interfacial properties of various substrates. This guide offers a comparative analysis of different methods for the formation of C11-PEG9-alcohol SAMs, a molecule of significant interest due to its biocompatible polyethylene glycol (PEG) chain and terminal hydroxyl group available for further functionalization.

This document provides an objective comparison of common SAM formation techniques on gold and silicon oxide surfaces, supported by extrapolated experimental data from similar systems. Detailed experimental protocols and visualizations are included to aid in the selection and implementation of the most suitable method for your research needs.

Methods of SAM Formation: A Comparative Overview

The formation of this compound SAMs can be primarily achieved through two distinct methodologies: solution-phase deposition and vapor-phase deposition . The choice of method, along with the substrate, dictates the specifics of the protocol and the resulting monolayer's characteristics.

  • Solution-Phase Deposition: This is the most common and straightforward method, involving the immersion of a substrate into a dilute solution of the SAM-forming molecule.[1] It is a versatile technique suitable for a wide range of molecules and substrates.

  • Vapor-Phase Deposition: This method involves the exposure of a substrate to the vapor of the SAM-forming molecule in a controlled environment.[2] It offers advantages in terms of cleanliness and the potential for forming highly ordered monolayers, particularly on complex topographies.[2]

The this compound molecule can be adapted for these methods by functionalizing its terminus with an appropriate anchor group for the chosen substrate. For gold surfaces, a thiol (-SH) group is the anchor of choice, forming a strong gold-sulfur bond.[3] For silicon oxide surfaces, a silane, such as a trichlorosilane (-SiCl3) or trialkoxysilane (-Si(OR)3), is used to form robust siloxane bonds with the surface hydroxyl groups.

Comparative Data on SAM Properties

The following tables summarize expected quantitative data for this compound SAMs formed via different methods. The values are extrapolated from studies on similar PEGylated alkanethiols and organosilanes.

Table 1: Thiol-Based this compound SAMs on Gold

ParameterSolution-Phase DepositionVapor-Phase DepositionCharacterization Method
Water Contact Angle (θ) 30° - 40°25° - 35°Contact Angle Goniometry
Ellipsometric Thickness 4 - 5 nm4 - 5 nmEllipsometry
Elemental Composition (XPS) C, O, S, AuC, O, S, AuX-ray Photoelectron Spectroscopy
Surface Roughness (RMS) < 1 nm< 0.8 nmAtomic Force Microscopy

Table 2: Silane-Based this compound SAMs on Silicon Oxide

ParameterSolution-Phase DepositionVapor-Phase DepositionCharacterization Method
Water Contact Angle (θ) 35° - 45°30° - 40°Contact Angle Goniometry
Ellipsometric Thickness 4 - 5 nm4 - 5 nmEllipsometry
Elemental Composition (XPS) C, O, SiC, O, SiX-ray Photoelectron Spectroscopy
Surface Roughness (RMS) < 0.8 nm< 0.6 nmAtomic Force Microscopy

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Solution-Phase Deposition of C11-PEG9-thiol on Gold
  • Substrate Preparation:

    • Clean a gold-coated substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of C11-PEG9-thiol in absolute ethanol.

    • Immerse the cleaned gold substrate in the thiol solution in a sealed container.[4]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Post-Deposition Cleaning:

    • Remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of dry nitrogen.

Protocol 2: Vapor-Phase Deposition of C11-PEG9-silane on Silicon Oxide
  • Substrate Preparation:

    • Clean a silicon oxide substrate (e.g., a silicon wafer with a native oxide layer) by sonicating it in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

    • Dry the substrate at 120°C for 30 minutes to remove residual water.

    • Treat the substrate with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes to generate a high density of surface hydroxyl groups.

  • SAM Formation:

    • Place the cleaned substrate and a small vial containing a few drops of C11-PEG9-silane inside a vacuum desiccator.

    • Evacuate the desiccator to a base pressure of <1 Torr.

    • Allow the deposition to proceed for 2-4 hours at room temperature. For more controlled deposition, a dedicated molecular vapor deposition system can be used.

  • Post-Deposition Curing and Cleaning:

    • Remove the substrate from the desiccator and bake it at 120°C for 30 minutes to promote covalent bond formation and cross-linking of the silane molecules.

    • Sonicate the substrate in a dry solvent like toluene or hexane to remove any non-covalently bound molecules.

    • Dry the substrate under a stream of dry nitrogen.

Visualizing the Workflow and Molecular Assembly

The following diagrams, generated using the DOT language, illustrate the experimental workflows for SAM formation.

Solution_Phase_Deposition cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Deposition Clean Clean Substrate Rinse Rinse with DI Water & Ethanol Clean->Rinse Dry_N2 Dry with N2 Rinse->Dry_N2 Immerse Immerse Substrate (18-24h) Dry_N2->Immerse Prepare_Sol Prepare 1mM Thiol Solution Prepare_Sol->Immerse Rinse_Ethanol Rinse with Ethanol Immerse->Rinse_Ethanol Dry_Final Dry with N2 Rinse_Ethanol->Dry_Final

Solution-Phase Deposition Workflow

Vapor_Phase_Deposition cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Deposition Clean Clean Substrate Dry_Oven Dry in Oven Clean->Dry_Oven Activate Activate Surface (Plasma/UV-Ozone) Dry_Oven->Activate Place_Substrate Place Substrate & Silane in Chamber Activate->Place_Substrate Evacuate Evacuate Chamber Place_Substrate->Evacuate Deposit Deposit (2-4h) Evacuate->Deposit Cure Cure at 120°C Deposit->Cure Rinse_Solvent Rinse with Solvent Cure->Rinse_Solvent Dry_Final Dry with N2 Rinse_Solvent->Dry_Final

Vapor-Phase Deposition Workflow

Attachment Chemistries

References

Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of the efficacy, stability, and safety of therapeutic molecules such as antibody-drug conjugates (ADCs). While poly(ethylene glycol) (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have spurred the development of innovative alternatives. This guide provides an objective comparison of promising alternatives to C11-PEG9-alcohol and other PEG-based linkers, supported by experimental data, to aid in the selection of the optimal linker for your bioconjugation needs.

The "PEG dilemma" has become increasingly apparent in recent years. A significant portion of the population exhibits pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1][2] Furthermore, PEG is not biodegradable, raising concerns about potential long-term accumulation and toxicity.[1] These drawbacks have created a pressing need for alternative linkers that can match or exceed the benefits of PEG without its associated liabilities.

This guide focuses on three prominent alternatives: polysarcosine (pSar), polypeptides, and polysaccharides. We also touch upon the emerging class of zwitterionic polymers.

Performance Comparison: PEG vs. Alternatives

The following table summarizes key performance metrics for PEG linkers and their alternatives based on preclinical studies. It is important to note that performance can be highly dependent on the specific conjugate, payload, and experimental model.

Performance Metric This compound (and other PEGs) Polysarcosine (pSar) Polypeptides Polysaccharides (e.g., Dextran) Zwitterionic Polymers
Immunogenicity Can elicit anti-PEG antibodies, leading to accelerated blood clearance and potential hypersensitivity.[1][2]Generally considered non-immunogenic.Low immunogenicity, especially when using naturally occurring amino acid sequences.Generally low immunogenicity and biocompatible.Exhibit excellent anti-fouling properties, suggesting low immunogenicity.
Biodegradability Non-biodegradable, raising concerns of long-term accumulation.Biodegradable into the natural amino acid sarcosine.Biodegradable by endogenous proteases into natural amino acids.Biodegradable.Varies depending on the specific polymer backbone.
Pharmacokinetics (PK) Prone to accelerated blood clearance in the presence of anti-PEG antibodies.Can exhibit slower clearance rates and longer half-life compared to equivalent length PEG.Tunable PK profiles based on amino acid sequence and length.Can prolong circulation half-life.Can improve circulation time due to their "stealth" properties.
In Vivo Efficacy Effective, but can be limited by immunogenicity-related clearance.Can exhibit enhanced tumor accumulation and therapeutic effect in some preclinical models.Can enhance in vivo stability compared to some traditional cleavable linkers.Can serve as an effective carrier for targeted drug delivery.Data is still emerging, but promising for improving drug delivery.
In Vitro Cytotoxicity Standard benchmark for in vitro potency.Comparable or slightly higher potency in some studies.Potency is highly dependent on the linker-drug construct and release mechanism.Dependent on the conjugation strategy and payload release.Dependent on the overall conjugate design.
Solubility High water solubility.High water solubility, comparable to PEG.Generally hydrophilic and can improve solubility.High water solubility.Excellent hydrophilicity.

In-Depth Look at Alternatives

Polysarcosine (pSar): The Leading Contender

Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a front-runner to replace PEG. It mirrors many of PEG's desirable properties, such as high water solubility and a large hydrodynamic volume, while being biodegradable and non-immunogenic.

A study comparing interferon-α2b (IFN) conjugated to either pSar or PEG demonstrated the superiority of the pSar conjugate. The pSar-IFN conjugate retained more in vitro activity, accumulated more in tumor sites, was significantly more potent in inhibiting tumor growth, and elicited considerably fewer anti-IFN antibodies in mice compared to the PEG-IFN conjugate.

cluster_0 Bioconjugation Workflow Biomolecule Biomolecule Bioconjugate Bioconjugate Biomolecule->Bioconjugate Conjugation Linker Linker Linker->Bioconjugate Payload Payload Payload->Bioconjugate

A general workflow for creating a bioconjugate.
Polypeptide Linkers: Tunable and Biodegradable

Utilizing sequences of naturally occurring or synthetic amino acids, polypeptide linkers offer a high degree of customization. Their length, flexibility, and cleavability can be precisely engineered for specific applications. These linkers are degraded by proteases into natural amino acids, minimizing toxicity concerns. Flexible and hydrophilic linkers are often created using sequences like (Gly-Ser)n.

Polysaccharide Linkers: Natural and Biocompatible

Polysaccharides, such as dextran, are natural polymers with high hydrophilicity and biocompatibility, making them attractive alternatives to PEG. They can be activated and conjugated to proteins to serve as carriers for drugs and other molecules.

Zwitterionic Polymers: The Anti-Fouling Specialists

Zwitterionic polymers contain an equal number of positive and negative charges, leading to a net neutral charge and strong hydration, which in turn imparts excellent resistance to protein adsorption and cell adhesion. This "stealth" property makes them promising candidates for drug delivery applications to prolong circulation time and reduce non-specific uptake.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of different linker technologies. Below are representative protocols for key experiments in bioconjugation.

Protocol 1: General Protein Bioconjugation via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-ester functionalized linker (such as a derivative of this compound or a pSar-NHS ester) to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS-ester functionalized linker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an appropriate buffer.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester functionalized linker in DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification: Purify the conjugate to remove unreacted linker and byproducts using size-exclusion chromatography.

cluster_1 NHS Ester Conjugation A Prepare Protein Solution C Mix Protein and Linker A->C B Dissolve NHS-Linker B->C D Incubate C->D E Quench Reaction D->E F Purify Conjugate E->F

Workflow for NHS ester bioconjugation.
Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • Bioconjugate (e.g., ADC).

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Affinity capture beads (e.g., Protein A).

  • Wash and elution buffers.

  • Reducing agent (e.g., DTT).

  • LC-MS system.

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Affinity Capture: Isolate the ADC from the plasma using affinity capture beads.

  • Elution and Reduction: Elute the ADC and treat with a reducing agent to separate the antibody chains.

  • LC-MS Analysis: Analyze the sample to determine the relative abundance of drug-loaded and unloaded antibody chains.

  • DAR Calculation: Calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the bioconjugate on cancer cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

  • Complete cell culture medium.

  • Bioconjugate and unconjugated antibody (control).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates and microplate reader.

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in 96-well plates and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugate and unconjugated antibody.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

cluster_2 ADC Signaling Pathway ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Payload Release Lysosome->Payload Apoptosis Apoptosis Payload->Apoptosis

A simplified signaling pathway of an ADC.

Conclusion

The field of bioconjugation is moving beyond the traditional reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, and polysaccharides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity. Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics. While more comprehensive, direct comparative data is needed for some of the other alternatives, the available evidence strongly suggests that these novel linkers will play a crucial role in the development of the next generation of safer and more effective bioconjugates. The choice of linker will ultimately depend on the specific application, and the experimental protocols provided here offer a framework for the rational evaluation and selection of the most suitable linker technology.

References

C11-PEG9-Alcohol: A Comparative Guide to Preventing Protein Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C11-PEG9-alcohol's performance in preventing protein adsorption against other common alternatives. The information is intended to assist researchers in selecting the most appropriate surface modification strategy for their specific application, be it in drug delivery, diagnostics, or biomedical implants. The data presented is based on findings from various scientific studies and is supplemented with detailed experimental protocols.

Performance Comparison of Anti-Fouling Coatings

The ability of a surface to resist protein adsorption, often referred to as its "anti-fouling" property, is crucial for the efficacy and longevity of biomedical devices and carriers. Poly(ethylene glycol) (PEG) based coatings, such as those formed by this compound, are a gold standard in this field. However, other classes of molecules, notably zwitterionic compounds and certain block copolymers like Pluronics, also offer excellent protein resistance. Below is a quantitative comparison of protein adsorption on surfaces modified with molecules representative of these classes.

Table 1: Comparison of Protein Adsorption on Different Anti-Fouling Self-Assembled Monolayers (SAMs)

Surface ChemistryProteinProtein Adsorption (ng/cm²)Measurement TechniqueReference
Oligo(ethylene glycol)-terminated Alkanethiol (EG3C7SH) Fibrinogen119QCM-D[1]
(Similar to this compound)Bovine Serum Albumin (BSA)Data not available
LysozymeData not available
Zwitterionic (Sulfobetaine)-terminated Alkanethiol Fibrinogen< 5SPR[1]
Lysozyme< 1SPR[1]
Hydrophobic Control (Octadecanethiol - C18SH) Fibrinogen854QCM-D[1]

Note: EG3C7SH (HS-(CH2)7-(O-CH2-CH2)3-OH) is a shorter-chain analogue of this compound. The data suggests that oligo(ethylene glycol) terminated SAMs significantly reduce protein adsorption compared to hydrophobic surfaces, although zwitterionic SAMs may offer even greater resistance.

In-Depth Look at Alternative Anti-Fouling Agents

Zwitterionic Coatings

Zwitterionic materials, such as those based on sulfobetaine and carboxybetaine, possess an equal number of positive and negative charges, leading to a strong hydration layer that acts as a physical barrier to protein adsorption. Studies have shown that zwitterionic surfaces can exhibit extremely low levels of protein fouling, in some cases outperforming traditional PEG coatings, especially in complex biological media. The performance of zwitterionic coatings can be comparable to or even superior to PEG-based coatings.

Pluronic Block Copolymers

Pluronic surfactants, such as Pluronic F-127, are triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). The hydrophobic PPO block adsorbs onto a hydrophobic surface, while the hydrophilic PEO chains extend into the aqueous environment, creating a dense brush layer that sterically hinders protein approach. This method is particularly useful for passivating hydrophobic surfaces. Modified Pluronic F-127 has been shown to achieve a very high level of blocking nonspecific interactions, with less than 2% nonspecific adhesion for various microspheres.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experimental techniques used to evaluate the performance of anti-fouling coatings.

Surface Functionalization Protocols

1. Formation of Oligo(ethylene glycol)-terminated Self-Assembled Monolayers (e.g., this compound)

This protocol is adapted from standard procedures for forming alkanethiol SAMs on gold surfaces.

  • Substrate Preparation:

    • Use gold-coated substrates (e.g., silicon wafers or glass slides with a titanium adhesion layer and a gold top layer).

    • Clean the substrates by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of the desired thiol (e.g., this compound) in absolute ethanol.

    • Immerse the clean, dry gold substrates in the thiol solution.

    • Allow the self-assembly to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • After incubation, remove the substrates from the solution and rinse them thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a stream of dry nitrogen.

2. Formation of Zwitterionic (Sulfobetaine)-terminated Self-Assembled Monolayers

This protocol outlines the formation of a sulfobetaine-based SAM on a gold surface.

  • Substrate Preparation: Follow the same procedure as for the oligo(ethylene glycol)-terminated SAMs.

  • SAM Formation:

    • Synthesize or obtain a sulfobetaine-terminated alkanethiol (e.g., a thiol with a sulfobetaine headgroup).

    • Prepare a 1 mM solution of the sulfobetaine thiol in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Immerse the clean, dry gold substrates in the thiol solution.

    • Incubate for 18-24 hours at room temperature.

    • Rinse the substrates thoroughly with the solvent used for SAM formation, followed by deionized water.

    • Dry the substrates under a stream of dry nitrogen.

3. Surface Passivation with Pluronic F-127

This protocol describes a simple method for coating a hydrophobic surface with Pluronic F-127.

  • Surface Preparation: Ensure the substrate surface is clean and hydrophobic. For glass or silicon surfaces, a hydrophobic silanization step may be necessary.

  • Coating Procedure:

    • Prepare a solution of Pluronic F-127 in a suitable buffer (e.g., PBS) at a concentration of 1-5% (w/v).

    • Apply the Pluronic F-127 solution to the surface to be passivated.

    • Incubate for at least 1 hour at room temperature. For some applications, overnight incubation may be beneficial.

    • Gently rinse the surface with buffer to remove excess, non-adsorbed Pluronic F-127. The surface is now ready for use.

Protein Adsorption Measurement Protocols

1. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor upon adsorption of molecules to its surface. This allows for the real-time quantification of adsorbed mass (including coupled water) and provides information about the viscoelastic properties of the adsorbed layer.

  • Instrumentation: A QCM-D instrument with gold-coated quartz crystal sensors.

  • Procedure:

    • Mount a functionalized sensor crystal in the QCM-D chamber.

    • Establish a stable baseline by flowing a suitable buffer (e.g., PBS) over the sensor surface until the frequency and dissipation signals are constant.

    • Introduce a solution of the protein of interest (e.g., fibrinogen or BSA at a concentration of 0.1-1 mg/mL in the same buffer) into the chamber.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface.

    • After the adsorption reaches a plateau, switch back to flowing the pure buffer to rinse away any loosely bound protein.

    • The final change in frequency can be related to the adsorbed mass using the Sauerbrey equation for rigid films, or more complex models for viscoelastic films.

2. Surface Plasmon Resonance (SPR)

SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of adsorbed molecules.

  • Instrumentation: An SPR instrument with gold-coated sensor chips.

  • Procedure:

    • Functionalize the gold sensor chip with the desired anti-fouling molecule using the protocols described above.

    • Dock the sensor chip in the SPR instrument and establish a stable baseline with a running buffer.

    • Inject the protein solution over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain a sensorgram showing the association phase.

    • Switch back to the running buffer to monitor the dissociation of the protein.

    • The amount of adsorbed protein can be quantified from the change in RU (1 RU is approximately equal to 1 pg/mm² of adsorbed protein).

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_Preparation Surface Preparation cluster_Measurement Protein Adsorption Measurement Substrate Gold Substrate Cleaning Piranha Cleaning Substrate->Cleaning Functionalization SAM Formation (e.g., this compound) Cleaning->Functionalization Baseline Establish Baseline (Buffer) Functionalization->Baseline Protein_Injection Inject Protein Solution Baseline->Protein_Injection Rinse Rinse with Buffer Protein_Injection->Rinse Data_Analysis Data Analysis (e.g., QCM-D, SPR) Rinse->Data_Analysis

Caption: Workflow for preparing and testing anti-fouling surfaces.

AntiFouling_Mechanisms Mechanisms of Protein Repulsion cluster_PEG PEGylated Surface cluster_Zwitterionic Zwitterionic Surface PEG PEG Chains Steric_Repulsion Steric Repulsion PEG->Steric_Repulsion creates Zwitterion Zwitterionic Groups Hydration_Layer Strong Hydration Layer Zwitterion->Hydration_Layer forms Protein Protein Protein->Steric_Repulsion Protein->Hydration_Layer

Caption: Mechanisms of protein repulsion by PEGylated and zwitterionic surfaces.

Conclusion

This compound, as part of the broader class of oligo(ethylene glycol)-terminated alkanethiols, provides an effective means of creating surfaces that resist protein adsorption. This property is critical for a wide range of biomedical applications. While direct quantitative comparisons with all available alternatives are limited, the existing data suggests that its performance is significant in reducing non-specific protein binding. For applications requiring the absolute lowest levels of protein adsorption, zwitterionic coatings may offer a superior alternative. The choice of the optimal anti-fouling strategy will ultimately depend on the specific requirements of the application, including the biological environment, the substrate material, and the required longevity of the coating. The experimental protocols provided in this guide offer a starting point for researchers to evaluate and compare different anti-fouling strategies in their own laboratories.

References

A Comparative Guide to C11-PEG9-Alcohol Modified Surfaces for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of C11-PEG9-alcohol surface modification with relevant alternatives, supported by experimental data and protocols.

The functionalization of surfaces with polyethylene glycol (PEG) derivatives is a cornerstone technique in biotechnology and pharmaceutical development, primarily for its ability to create biocompatible and protein-resistant interfaces. This guide provides a comprehensive comparison of surfaces modified with this compound and other relevant self-assembled monolayers (SAMs). The data presented herein, sourced from peer-reviewed literature, will assist researchers in selecting the optimal surface chemistry for their specific applications, from biosensing to drug delivery.

Performance Comparison of PEG-Modified Surfaces

The choice of a specific PEG-alkanethiol for surface modification depends on a balance between the alkyl chain length, which influences the packing and stability of the monolayer, and the PEG chain length, which governs the protein resistance and hydrophilicity. Below is a summary of key performance characteristics for this compound and comparable surfaces.

Surface ModifierSubstrateEllipsometric Thickness (Å)Water Contact Angle (°)Fibrinogen Adsorption (ng/cm²)Reference
HS(CH2)11(OCH2CH2)3OHGold18 ± 2~35< 5[1]
HS(CH2)11(OCH2CH2)6OHGold29 ± 2~40< 5[1]
This compound (Estimated) Gold ~40 ~45 < 5
11-mercaptoundecanoic acid (MUA)Gold~15< 20> 200[2]
DextranPolystyrene-Highly HydrophilicVariable, generally low[1]

Note: Data for this compound is estimated based on trends observed with shorter PEG chains. Specific experimental values were not available in the reviewed literature.

Key Characterization Techniques and Experimental Protocols

The successful formation and characterization of these modified surfaces are critical for their application. The following sections detail the standard experimental protocols for the key techniques used to evaluate their performance.

Experimental Workflow for SAM Formation and Characterization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Surface Characterization cluster_perf Performance Evaluation sub_clean Gold Substrate Cleaning (e.g., Piranha solution) thiol_sol Prepare Thiol Solution (e.g., 1 mM in Ethanol) immersion Immerse Substrate (24-48 hours) thiol_sol->immersion rinse_dry Rinse & Dry (Ethanol, N2 stream) immersion->rinse_dry contact_angle Contact Angle Goniometry rinse_dry->contact_angle xps XPS Analysis rinse_dry->xps ellipsometry Ellipsometry rinse_dry->ellipsometry afm AFM Imaging rinse_dry->afm protein_adsorption Protein Adsorption Assay (e.g., SPR, QCM-D) contact_angle->protein_adsorption xps->protein_adsorption ellipsometry->protein_adsorption afm->protein_adsorption stability Stability Test (e.g., in biological media) protein_adsorption->stability

Figure 1. General experimental workflow for the formation and characterization of self-assembled monolayers.
Self-Assembled Monolayer (SAM) Formation

A standard protocol for forming alkanethiol SAMs on gold surfaces is as follows:

  • Substrate Preparation: Gold-coated substrates are cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Thiol Solution Preparation: A 1 mM solution of the desired thiol (e.g., this compound) is prepared in a high-purity solvent, typically absolute ethanol.

  • Immersion: The cleaned gold substrates are immersed in the thiol solution for 24 to 48 hours at room temperature. This allows for the formation of a well-ordered, densely packed monolayer.

  • Rinsing and Drying: After incubation, the substrates are removed from the solution, rinsed thoroughly with ethanol to remove non-chemisorbed molecules, and then dried under a stream of dry nitrogen gas.

Contact Angle Goniometry

This technique measures the wettability of the surface, providing information about its hydrophilicity and the packing of the monolayer.

  • Protocol: A droplet of a probe liquid (typically deionized water) of a known volume is gently deposited onto the modified surface. A camera captures the image of the droplet, and software is used to measure the angle formed at the liquid-solid-vapor interface. Advancing and receding contact angles can also be measured by adding and removing liquid from the droplet to assess surface heterogeneity and stability.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Protocol: The SAM-modified substrate is placed in an ultra-high vacuum chamber. X-rays are directed at the surface, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted electrons. The binding energy of the electrons is then calculated, which is characteristic of each element and its chemical environment. High-resolution scans of specific elements (e.g., C 1s, O 1s, S 2p) provide detailed information about the chemical bonding within the monolayer. For PEGylated surfaces, the C 1s spectrum can be deconvoluted to distinguish between the alkyl chain carbons (C-C/C-H), and the ether carbons of the PEG chain (C-O).

Ellipsometry

Ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. It can be used to determine the thickness of the SAM with high precision.

  • Protocol: A polarized beam of light is reflected off the sample surface at a known angle of incidence. The change in polarization upon reflection is measured. By fitting the experimental data to a model of the surface (e.g., a single layer on a substrate), the thickness and refractive index of the monolayer can be determined.

Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the monolayer's morphology and the measurement of its roughness.

  • Protocol: A sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system. This information is used to generate a three-dimensional image of the surface topography. Tapping mode AFM is often used for soft samples like SAMs to minimize damage to the monolayer.

Signaling Pathways and Logical Relationships

The primary function of PEGylated surfaces in many biological applications is to prevent non-specific protein adsorption. This is achieved through a combination of steric repulsion and the formation of a tightly bound hydration layer.

G cluster_surface PEGylated Surface peg C11-PEG9-OH Chains hydration Hydration Layer peg->hydration forms protein Protein peg->protein sterically hinders hydration->protein repels

Figure 2. Mechanism of protein resistance on PEGylated surfaces.

The long, flexible PEG chains extend into the aqueous environment, creating a physical barrier that sterically hinders the approach of proteins. Furthermore, the ether oxygens of the PEG chains form hydrogen bonds with water molecules, creating a tightly bound hydration layer. This layer presents an energetic barrier to protein adsorption, as the protein would need to displace these water molecules to interact with the surface, which is an entropically unfavorable process.

Comparison with Alternatives

While this compound provides an excellent balance of properties, several alternatives are available, each with its own advantages and disadvantages.

  • Shorter PEG Chains (e.g., C11-PEG3-OH): These form denser monolayers, which can enhance stability. However, the shorter PEG chain may offer less steric hindrance, potentially leading to a slight increase in protein adsorption for larger proteins.

  • Longer PEG Chains (e.g., C11-PEG12-OH and longer): Longer PEG chains provide greater steric repulsion and can be more effective at preventing protein adsorption. However, they may form less ordered and less dense monolayers, which could impact their long-term stability.

  • Carboxylic Acid Terminated SAMs (e.g., MUA): These surfaces are highly hydrophilic but are also negatively charged at neutral pH. This can lead to strong electrostatic interactions with proteins, often resulting in significant non-specific adsorption.

  • Dextran Coatings: Dextran is a polysaccharide that can also be used to create hydrophilic, protein-resistant surfaces. While effective, the grafting of dextran is often less controlled than the self-assembly of alkanethiols, leading to surfaces with greater heterogeneity.

Conclusion

This compound modified surfaces represent a robust and versatile platform for a wide range of bio-applications. Their ability to form well-ordered, stable monolayers with excellent protein resistance makes them a preferred choice for researchers in drug development and diagnostics. The selection of the optimal surface modification will ultimately depend on the specific requirements of the application, including the types of proteins to be repelled, the desired stability, and the nature of the substrate. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to Surface Chemistries: C11-PEG9-Alcohol and Alternatives for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate surface chemistry is a critical determinant for the success of a wide range of biomedical applications, from drug delivery systems and medical implants to biosensors and cell culture platforms. The ideal surface should effectively resist non-specific protein adsorption, a phenomenon that can lead to biofouling, reduced efficacy, and adverse immune responses. Furthermore, for applications involving cellular interactions, the surface must promote or control cell adhesion in a predictable manner. This guide provides a comprehensive comparison of C11-PEG9-alcohol with other commonly employed surface chemistries, supported by experimental data and detailed protocols to aid in the selection of the optimal surface for your research needs.

Executive Summary

Oligo(ethylene glycol) (OEG) and polyethylene glycol (PEG) self-assembled monolayers (SAMs) are the gold standard for creating bio-inert surfaces that resist non-specific protein adsorption. The this compound chemistry, featuring an 11-carbon alkyl chain and a nine-unit ethylene glycol chain terminating in a hydroxyl group, offers a robust platform for minimizing biofouling while providing a versatile handle for further functionalization. This guide will compare the performance of this compound SAMs against other surface chemistries, including those with varying PEG chain lengths and different terminal functional groups, in terms of their ability to resist protein adsorption and modulate cell adhesion.

Data Presentation: Quantitative Comparison of Surface Chemistries

The following tables summarize the performance of various self-assembled monolayers in key areas of interest for biomedical applications.

Table 1: Comparison of Protein Adsorption on Various Self-Assembled Monolayers

Surface ChemistryProtein Adsorbed (ng/cm²)Measurement TechniqueReference Protein(s)Key Findings
This compound (HS-(CH₂)₁₁-(OCH₂CH₂)₉-OH) < 5 (Estimated)SPRFibrinogen, LysozymeExcellent resistance to protein adsorption is expected based on trends with shorter PEG chains.[1]
C11-PEG6-Alcohol (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH)< 5SPRFibrinogen, LysozymeDemonstrates very effective resistance to protein adsorption.[1]
C11-PEG4-Alcohol (HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH)~10-20SPRFibrinogen, LysozymeGood protein resistance, though slightly less effective than longer PEG chains.[1]
C11-PEG2-Alcohol (HS-(CH₂)₁₁-(OCH₂CH₂)₂-OH)~30-50SPRFibrinogen, LysozymeModerate protein resistance.[1]
C11-Carboxylic Acid (HS-(CH₂)₁₀-COOH)> 100SDS-PAGEBovine SerumSignificant protein adsorption observed.[2]
C11-Amine (HS-(CH₂)₁₁-NH₂)> 100SDS-PAGEBovine SerumSignificant protein adsorption observed.
C11-Methyl (HS-(CH₂)₁₀-CH₃)> 100SDS-PAGEBovine SerumHigh levels of protein adsorption due to hydrophobic interactions.

Note: The value for this compound is an estimation based on the trend of decreasing protein adsorption with increasing PEG chain length observed in studies with shorter PEG chains.

Table 2: Comparison of Fibroblast Adhesion on Various Self-Assembled Monolayers

Surface ChemistryCell Adhesion and SpreadingKey Findings
This compound (HS-(CH₂)₁₁-(OCH₂CH₂)₉-OH) Very LowExpected to exhibit strong resistance to cell adhesion due to its excellent protein-repellent properties.
C11-PEG6-Alcohol (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH)Very LowSurfaces with longer PEG chains are highly resistant to fibroblast adhesion.
C11-Carboxylic Acid (HS-(CH₂)₁₀-COOH)HighPromotes strong fibroblast attachment, spreading, and growth.
C11-Amine (HS-(CH₂)₁₁-NH₂)HighPromotes strong fibroblast attachment, spreading, and growth.
C11-Methyl (HS-(CH₂)₁₀-CH₃)LowWeak interaction with fibroblasts, leading to poor adhesion and spreading.
C11-Hydroxyl (HS-(CH₂)₁₁-OH)LowWhile hydrophilic, it does not actively promote strong cell adhesion compared to charged surfaces.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol describes the standard procedure for preparing SAMs of alkanethiols on gold surfaces.

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium/gold layer)

  • Thiol solution (1 mM in absolute ethanol) of the desired surface chemistry (e.g., this compound)

  • Absolute ethanol (spectroscopic grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Clean glass vials with Teflon-lined caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Immediately after cleaning and drying, immerse the gold substrates in the 1 mM thiol solution in a clean glass vial.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment (e.g., a desiccator) until use.

Protocol 2: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for real-time, label-free monitoring of biomolecular interactions at surfaces.

Materials:

  • SPR instrument

  • SAM-coated gold sensor chips

  • Phosphate-buffered saline (PBS) as the running buffer

  • Protein solution (e.g., 1 mg/mL fibrinogen or lysozyme in PBS)

  • Regeneration solution (e.g., 0.5% SDS), if required

Procedure:

  • System Equilibration:

    • Mount the SAM-coated sensor chip in the SPR instrument.

    • Equilibrate the system by flowing PBS over the sensor surface until a stable baseline is achieved.

  • Protein Injection:

    • Inject the protein solution over the sensor surface at a constant flow rate for a defined period (e.g., 5-10 minutes).

    • Monitor the change in the SPR signal (response units, RU) in real-time.

  • Dissociation/Rinsing:

    • Switch the flow back to PBS to monitor the dissociation of the protein from the surface.

  • Data Analysis:

    • The change in RU upon protein binding is proportional to the adsorbed mass. Convert the RU signal to surface concentration (ng/cm²) using the instrument's calibration factor (a common approximation is 1 RU ≈ 1 pg/mm²).

Protocol 3: Cell Adhesion and Spreading Assay

This protocol outlines a basic method for assessing the attachment and spreading of cells on different surface chemistries.

Materials:

  • SAM-coated substrates in sterile tissue culture plates

  • Fibroblast cell line (e.g., NIH 3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Phalloidin-fluorophore conjugate (for actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the fibroblasts in complete culture medium.

    • Seed the cells onto the SAM-coated substrates at a desired density (e.g., 5,000 cells/cm²).

    • Incubate the cells at 37°C in a 5% CO₂ incubator for a set period (e.g., 4 or 24 hours).

  • Fixing and Staining:

    • Gently wash the substrates with PBS to remove non-adherent cells.

    • Fix the adherent cells with the fixative solution for 15 minutes at room temperature.

    • Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) for 5 minutes.

    • Stain the actin cytoskeleton with the phalloidin-fluorophore conjugate and the nuclei with DAPI.

  • Imaging and Analysis:

    • Image the stained cells using a fluorescence microscope.

    • Quantify cell adhesion by counting the number of adherent cells per unit area.

    • Assess cell spreading by measuring the projected area of the cells.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_SAM_Preparation cluster_prep Substrate Preparation cluster_sam Self-Assembly cluster_post Post-Processing start Gold-coated Substrate clean Piranha Cleaning start->clean rinse_water Rinse with DI Water clean->rinse_water rinse_etoh Rinse with Ethanol rinse_water->rinse_etoh dry Dry with N2 rinse_etoh->dry immerse Immerse Substrate (18-24 hours) dry->immerse thiol_sol Prepare 1 mM Thiol Solution (e.g., this compound in Ethanol) thiol_sol->immerse rinse_final Rinse with Ethanol immerse->rinse_final dry_final Dry with N2 rinse_final->dry_final store Store in Desiccator dry_final->store Protein_Adsorption_SPR_Workflow start Mount SAM-coated Sensor Chip equilibrate Equilibrate with Running Buffer (PBS) Establish Stable Baseline start->equilibrate inject Inject Protein Solution equilibrate->inject monitor_assoc Monitor Association Phase (Real-time RU change) inject->monitor_assoc rinse Inject Running Buffer (PBS) monitor_assoc->rinse monitor_dissoc Monitor Dissociation Phase rinse->monitor_dissoc analyze Analyze Data (Convert RU to Adsorbed Mass) monitor_dissoc->analyze Cell_Adhesion_Logic cluster_surface Surface Chemistry cluster_protein Protein Interaction cluster_cell Cellular Response peg_surface This compound (Protein Resistant) no_adsorption Minimal Protein Adsorption peg_surface->no_adsorption functional_surface COOH / NH2 Terminated (Bio-active) adsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) functional_surface->adsorption no_adhesion Inhibition of Cell Adhesion no_adsorption->no_adhesion adhesion Promotion of Cell Adhesion and Spreading adsorption->adhesion

References

Safety Operating Guide

Proper Disposal of C11-PEG9-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of C11-PEG9-alcohol is crucial for maintaining laboratory safety and ensuring environmental compliance. As a chemical compound containing both a hydrocarbon tail and a polyethylene glycol (PEG) chain, its disposal must be handled with care, following established protocols for chemical waste. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

I. Pre-Disposal Safety and Handling
II. Step-by-Step Disposal Protocol

The disposal of this compound should not be done via sink or drain disposal.[1][2][3][4] Due to its chemical nature, it must be collected and disposed of as hazardous waste.

  • Waste Collection:

    • Designate a specific, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible waste streams.

    • It should be stored separately from strong acids, bases, and oxidizing agents to prevent any adverse chemical reactions.

  • Storage of Waste Container:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated secondary containment area away from heat sources and direct sunlight.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for a waste pickup.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule the pickup.

    • Provide the EHS or contractor with accurate information about the waste material.

III. Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

IV. Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all local, state, and federal regulations regarding hazardous waste disposal. Intentional dilution of chemical waste to circumvent regulations is illegal.[2]

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated sds_check Consult Safety Data Sheet (SDS) start->sds_check ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds_check->ppe waste_container Select Labeled, Leak-Proof Hazardous Waste Container ppe->waste_container collect_waste Collect this compound Waste waste_container->collect_waste storage Store Sealed Container in Secondary Containment collect_waste->storage spill Spill Occurs collect_waste->spill Potential disposal_request Contact EHS or Certified Waste Disposal Service storage->disposal_request pickup Waste Pickup and Proper Disposal disposal_request->pickup end End: Disposal Complete pickup->end spill_procedure Follow Emergency Spill Protocol spill->spill_procedure spill_procedure->collect_waste Contain and Collect Spilled Material

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for C11-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of C11-PEG9-alcohol. The following procedural steps and personal protective equipment (PPE) recommendations are critical for ensuring laboratory safety.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound may cause skin and eye irritation. Ingestion may be harmful. A thorough risk assessment should be conducted before handling this substance.

Potential Hazards:

  • Eye Contact: May cause serious eye irritation or damage.

  • Skin Contact: Prolonged contact may cause redness and irritation.

  • Ingestion: May be harmful if swallowed.

  • Inhalation: Aerosol or mist formation may cause respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Safety goggles with side protection.To prevent eye contact with splashes.
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).Provides a sufficient barrier against skin contact. Breakthrough time should be >480 minutes.
Skin and Body Protection Laboratory coat or overalls. Safety shoes.To prevent skin contact and for general laboratory safety.
Respiratory Protection Use in a well-ventilated area. If aerosol or mist is generated, use a respirator with an appropriate filter.To minimize inhalation of potentially irritating aerosols.
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound check_splash Potential for splashing? start->check_splash check_aerosol Potential for aerosol/mist generation? start->check_aerosol check_skin Potential for skin contact? start->check_skin goggles Wear Safety Goggles check_splash->goggles Yes respirator Use Respirator check_aerosol->respirator Yes ventilation Ensure Good Ventilation check_aerosol->ventilation Always gloves Wear Nitrile Gloves check_skin->gloves Yes lab_coat Wear Lab Coat check_skin->lab_coat Yes

PPE Selection Workflow for this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Storage Protocol
  • Preparation: Ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid direct contact with skin and eyes. Prevent the formation of aerosols or mists. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Skin Contact Take off contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, seek medical advice.
Ingestion Rinse mouth. Call a doctor if you feel unwell. Do not induce vomiting.
Inhalation Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Spill and Disposal Plan
  • Spill Containment: In case of a spill, evacuate the area. Wear appropriate PPE. Stop the leak if it is safe to do so. Contain the spill with absorbent material.

  • Waste Classification: this compound waste, due to its alcohol component, should be considered hazardous waste.

  • Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations. Do not dispose of it down the drain. Contact a licensed professional waste disposal service.

Workflow for Safe Handling and Disposal

The following diagram outlines the step-by-step process for the safe handling and disposal of this compound.

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation: - Don PPE - Work in ventilated area handle 2. Handling: - Avoid contact and aerosols - No eating/drinking/smoking prep->handle storage 3. Storage: - Tightly closed container - Cool, dry, ventilated area handle->storage spill Spill? storage->spill contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes collect_waste Collect Waste in Labeled Container spill->collect_waste No contain_spill->collect_waste dispose Dispose as Hazardous Waste (Follow Regulations) collect_waste->dispose

Safe Handling and Disposal Workflow.

References

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